Product packaging for Fmoc-D-Cys(Acm)-OH(Cat. No.:CAS No. 168300-88-7)

Fmoc-D-Cys(Acm)-OH

Cat. No.: B557713
CAS No.: 168300-88-7
M. Wt: 414,48 g/mole
InChI Key: CSMYOORPUGPKAP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-Cys(Acm)-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414,48 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O5S B557713 Fmoc-D-Cys(Acm)-OH CAS No. 168300-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMYOORPUGPKAP-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168300-88-7
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-(9-Fluorenylmethyloxycarbonyl)-S-(acetamidomethyl)-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Acm)-OH, is a pivotal amino acid derivative employed in Solid-Phase Peptide Synthesis (SPPS). Its significance lies in the strategic use of the acetamidomethyl (Acm) group for the protection of the cysteine thiol side-chain. The Acm group exhibits remarkable stability under the standard basic conditions used for Fmoc group removal and the acidic conditions for peptide cleavage from the resin. This orthogonal stability is crucial for the synthesis of complex peptides, particularly those requiring the regioselective formation of multiple disulfide bonds, which are often essential for the correct three-dimensional structure and biological activity of therapeutic peptides and proteins.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers and professionals in peptide chemistry and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white powder utilized as a fundamental building block in peptide synthesis. Its key physicochemical properties are summarized below.

PropertyValueReferences
CAS Number 168300-88-7[3][4]
Molecular Formula C₂₁H₂₂N₂O₅S[3][4]
Molecular Weight 414.47 g/mol [5]
Appearance White to slight yellow/beige powder
Melting Point 143-145 °C
Purity (HPLC) ≥97.0%
Enantiomeric Purity ≥99.5%
Storage Temperature 2-30°C
Synonyms Fmoc-S-acetamidomethyl-D-cysteine, N-α-Fmoc-S-acetamidomethyl-D-cysteine[3]

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS.[6] The synthesis cycle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The N-terminal Fmoc group is removed with a mild base (e.g., piperidine), and the next Fmoc-amino acid is coupled to the newly exposed amine. The Acm group's stability to both acidic and basic conditions allows the peptide chain to be elongated and subsequently cleaved from the resin while the cysteine thiol remains protected.[1][6]

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Exposes N-terminal amine Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Ready for next cycle Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage After final residue Resin Start: Solid Support (e.g., Rink Amide Resin) Resin->Deprotection FinalPeptide Acm-Protected Peptide in Solution Cleavage->FinalPeptide

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in peptide synthesis.

This protocol outlines the removal of the temporary N-terminal Fmoc protecting group during SPPS.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 5-10 minutes.[7]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.

This is a common method for the simultaneous removal of Acm groups and the formation of a disulfide bridge.[8][9]

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

  • Iodine Addition: Add a solution of iodine (I₂) (5-10 fold molar excess per Acm group) in the same solvent dropwise while stirring vigorously.[10]

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 30-120 minutes).

  • Quenching: Quench the excess iodine by adding 1 M aqueous sodium thiosulfate or ascorbic acid dropwise until the yellow color of the solution disappears.

  • Purification: Purify the resulting cyclic peptide by reverse-phase HPLC.

Acm_Deprotection_Workflow Start Linear Peptide with two Cys(Acm) residues Process Iodine (I₂) Oxidation in high dilution Start->Process Deprotection & Oxidative Cyclization Quench Quench excess I₂ (e.g., Sodium Thiosulfate) Process->Quench End Cyclic Peptide with Intramolecular S-S Bond Quench->End

Caption: Workflow for Acm deprotection and disulfide bond formation.

RP-HPLC is the standard method for assessing the chemical purity of this compound and the resulting peptides.[11]

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[11]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV absorbance at 220 nm (peptide bond) and 265 nm (Fmoc group).[11]

  • Sample Preparation: Dissolve the sample in a mixture of the mobile phases at a concentration of approximately 1 mg/mL.[11]

Orthogonal Protection Strategy

The utility of this compound is best exemplified by its role in an orthogonal protection scheme. Different classes of protecting groups can be selectively removed by specific reagents without affecting the others, enabling complex chemical manipulations such as regioselective disulfide bond formation.[2][12]

Orthogonal_Strategy center_node Fully Protected Peptide on Resin Fmoc Fmoc Group (N-α-amine) Fmoc->center_node Acm Acm Group (Cys Thiol) Acm->center_node AcidLabile Acid-Labile Groups (e.g., Trt, tBu on side-chains) AcidLabile->center_node Reagent_Base Piperidine/DMF Reagent_Base->Fmoc Removes Reagent_Oxidant Iodine (I₂) or Silver (Ag⁺) / Mercury (Hg²⁺) Reagent_Oxidant->Acm Removes Reagent_Acid TFA Cocktail Reagent_Acid->AcidLabile Removes

Caption: Orthogonal deprotection scheme in Fmoc-SPPS.

Analytical Characterization Summary

The identity and purity of this compound are confirmed using a suite of analytical techniques.

Analytical TechniqueExpected ResultsReferences
RP-HPLC A major peak with purity ≥97-99%.[11]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z ~415.1 for [M+H]⁺).[1]
¹H Nuclear Magnetic Resonance (NMR) Characteristic peaks corresponding to the protons of the Fmoc, acetamidomethyl, and cysteine moieties.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds.[1]

Safety and Handling

This compound is classified with specific hazard statements and requires careful handling.

  • Hazard Statements:

    • H315: Causes skin irritation.[5][13]

    • H319: Causes serious eye irritation.[5][13]

    • H335: May cause respiratory irritation.[5][13]

  • Precautions:

    • Handle in a well-ventilated fume hood.[1]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][13]

    • Avoid inhalation of dust and direct contact with skin and eyes.[13]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage is between 2-30°C.

Conclusion: this compound is an indispensable tool for modern peptide synthesis. Its well-defined chemical properties, particularly the stability of the Acm protecting group, provide chemists with the flexibility needed to construct intricate peptides with high fidelity. The orthogonal nature of the Acm group is fundamental to strategies for creating specific disulfide bridges, a common requirement for biologically active peptides. A thorough understanding of its characteristics and the associated experimental protocols, as detailed in this guide, is paramount for its effective use in research and drug development.

References

An In-depth Technical Guide to Fmoc-D-Cys(Acm)-OH: Structure, Function, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-S-acetamidomethyl-cysteine, commonly abbreviated as Fmoc-D-Cys(Acm)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structural characteristics, particularly the orthogonal protection of the thiol group, make it an indispensable tool for the synthesis of complex peptides, including those with multiple disulfide bridges, which are critical for the structure and function of many biologically active peptides. This guide provides a comprehensive overview of the structure, function, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Structure and Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-cysteine. Its structure is characterized by three key functional moieties: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the C-terminal carboxylic acid, and the acetamidomethyl (Acm) protected thiol group on the side chain.

The Fmoc group serves as a temporary protecting group for the α-amino group. It is stable under acidic conditions but can be readily cleaved by a secondary amine, typically piperidine, allowing for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

The Acm group provides semi-permanent protection for the thiol side chain of D-cysteine. This protection is crucial as the free thiol is highly reactive and can undergo premature oxidation to form disulfide bonds. The Acm group is stable to the mildly basic conditions used for Fmoc deprotection and the strongly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the solid support. This orthogonality allows for the selective deprotection of the thiol group at a later stage, enabling precise control over disulfide bond formation.[1]

The carboxylic acid group at the C-terminus allows for the coupling of the amino acid to the N-terminus of a growing peptide chain or to a solid support resin at the start of SPPS.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₁H₂₂N₂O₅S[2][3][4]
Molecular Weight 414.5 g/mol [2][3]
CAS Number 168300-88-7[2][3][5]
Appearance White to off-white powder
Melting Point 143-145 °C
Purity (HPLC) ≥ 97.0%
Enantiomeric Purity ≥ 99.5%

Function in Peptide Synthesis

The primary function of this compound is to serve as a protected D-cysteine building block in Fmoc-based SPPS. Its use is particularly critical in the synthesis of peptides containing disulfide bridges, which are essential for maintaining the correct three-dimensional structure and biological activity of many therapeutic peptides and proteins.[6][7]

Orthogonal Protection Strategy

The Acm protecting group is a cornerstone of orthogonal protection strategies in peptide synthesis.[7] It allows for the selective deprotection of the cysteine thiol group without affecting other protecting groups on the peptide or the linkage to the solid support. This is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where different cysteine residues can be protected with groups of varying lability (e.g., Trityl (Trt), t-Butyl (tBu)), allowing for sequential and regioselective disulfide bond formation.[7]

The following diagram illustrates the concept of an orthogonal protection strategy in the synthesis of a peptide with two disulfide bonds.

Orthogonal_Protection cluster_synthesis Solid Phase Peptide Synthesis cluster_cyclization Disulfide Bond Formation Start Resin Peptide Linear Peptide (Cys(Acm), Cys(Trt)) Start->Peptide SPPS Cleavage TFA Cleavage Peptide->Cleavage Linear_Free Linear Peptide (Cys(Acm), Cys(SH)) Cleavage->Linear_Free Oxidation1 Air Oxidation Linear_Free->Oxidation1 Cyclic1 Monocyclic Peptide (Cys-S-S-Cys, Cys(Acm)) Oxidation1->Cyclic1 Deprotection Iodine Treatment Cyclic1->Deprotection Cyclic2 Bicyclic Peptide (Cys-S-S-Cys, Cys-S-S-Cys) Deprotection->Cyclic2

Caption: Orthogonal strategy for bicyclic peptide synthesis.

Experimental Protocols

The following sections provide detailed, generalized protocols for the use of this compound in SPPS. Researchers should optimize these protocols for their specific peptide sequence and synthesis scale.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via automated or manual SPPS is outlined below.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide resin in DMF) Fmoc_Deprotection 2. N-terminal Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat 6. Repeat steps 2-5 for each amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection 7. Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Final cycle Final_Wash 8. Final Wash & Dry Final_Deprotection->Final_Wash

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling of this compound

This protocol describes a common method for coupling this compound to the deprotected N-terminus of the growing peptide chain on the solid support.

Materials:

  • This compound

  • Peptidyl-resin (with free N-terminal amine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Protocol (based on a 0.1 mmol synthesis scale):

  • Preparation of Coupling Solution:

    • Dissolve this compound (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in DMF.

    • Add DIC (0.4 mmol, 4 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen and deprotected peptidyl-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • After the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts.

A Kaiser test can be performed to confirm the completion of the coupling reaction.

Cleavage and Deprotection of the Peptide

This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, while leaving the Acm group intact.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Protocol:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.[7]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the peptide pellet under vacuum to obtain the crude peptide with the Acm group intact.[7]

Acm Group Removal and Disulfide Bond Formation

The Acm group can be selectively removed to allow for disulfide bond formation. The most common method is oxidative cleavage with iodine.[8][9]

Materials:

  • Acm-protected peptide

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Water

  • Iodine (I₂)

Protocol (for solution-phase cyclization):

  • Peptide Dissolution:

    • Dissolve the crude peptide in an aqueous solvent mixture (e.g., 50% MeOH in water) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Iodine Treatment:

    • Prepare a stock solution of iodine in MeOH.

    • Add the iodine solution dropwise to the stirring peptide solution until a persistent yellow-brown color is observed.[10]

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching:

    • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow-brown color disappears.

  • Purification:

    • Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various areas of research and drug development:

  • Synthesis of Disulfide-Rich Peptides: It is instrumental in the synthesis of complex peptides like conotoxins, which are neurotoxic peptides with multiple disulfide bonds that are being investigated as leads for novel therapeutics.[7]

  • Development of Peptide-Based Therapeutics: Many therapeutic peptides require cyclization via disulfide bonds to enhance their stability, bioavailability, and target specificity.[1]

  • Generation of Peptide Libraries: this compound facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening and structure-activity relationship (SAR) studies.[1]

Conclusion

This compound is a sophisticated and essential tool in the field of peptide chemistry. Its role in enabling controlled and regioselective disulfide bond formation through an orthogonal protection strategy has significantly advanced the synthesis of complex and biologically important peptides. A thorough understanding of its properties and the experimental protocols for its use is crucial for researchers and scientists working in peptide synthesis and drug development.

References

The Role of the Acetamidomethyl (Acm) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the acetamidomethyl (Acm) protecting group's role in modern peptide synthesis. It details its application, stability, and the various methods for its removal, with a focus on its utility in complex peptide synthesis, particularly for the regioselective formation of multiple disulfide bonds.

Introduction to the Acm Protecting Group

The acetamidomethyl (Acm) group is a crucial tool for the protection of the thiol side chain of cysteine residues in peptide synthesis.[1] Its primary value lies in its remarkable stability under the standard conditions of both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS).[2][3] The Acm group is resistant to the repetitive piperidine treatments used for Fmoc group removal and to the final trifluoroacetic acid (TFA) cleavage cocktail used to deprotect other side-chain protecting groups and release the peptide from the resin.[2][4]

This stability allows for the synthesis and purification of a fully assembled, Acm-protected peptide, after which the Acm group can be selectively removed to either form a disulfide bond or yield a free thiol for further modification.[2][4] This orthogonality is paramount in the synthesis of complex peptides with multiple, specific disulfide bridges, which are critical for the structural integrity and biological activity of many therapeutic peptides and proteins like conotoxins.[4][5][6]

Orthogonal Protection Strategies for Multi-Disulfide Peptides

The synthesis of peptides containing more than one disulfide bond requires an orthogonal protection strategy, where different cysteine protecting groups are used that can be removed selectively under distinct conditions.[7][8] The Acm group is a cornerstone of such strategies, often paired with acid-labile groups like trityl (Trt) or 4-methoxytrityl (Mmt).[4]

A typical strategy for a two-disulfide-bond peptide involves:

  • Synthesizing the peptide with two cysteine residues protected by an acid-labile group (e.g., Trt) and two others protected by Acm.

  • Selectively removing the Trt groups on-resin using a dilute acid treatment.

  • Forming the first disulfide bond on-resin via oxidation.

  • Cleaving the peptide from the resin with TFA, which removes all other side-chain protecting groups but leaves the Acm groups intact.

  • Purifying the mono-disulfide, Acm-protected peptide.

  • Removing the Acm groups and forming the second disulfide bond in solution using a specific deprotection reagent (e.g., iodine).[4]

This regioselective approach ensures the correct pairing of cysteine residues, preventing the formation of misfolded and inactive isomers.[4]

G cluster_0 On-Resin Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Solution Phase A Linear Peptide Assembly (Cys(Trt) & Cys(Acm)) B Selective Deprotection (e.g., dilute TFA) A->B C Remove Trt Groups B->C D First Disulfide Bond Formation (On-Resin Oxidation) C->D E Global Deprotection & Cleavage (TFA Cocktail) D->E F Purification of Mono-Disulfide Peptide (Acm groups intact) E->F G Selective Acm Deprotection & Second Disulfide Formation (e.g., Iodine) F->G H Final Peptide with Two Regioselective Disulfide Bonds G->H

Workflow for regioselective disulfide bond formation.[4]

Acm Deprotection Methodologies

The selective removal of the Acm group is a critical step. The choice of reagent depends on whether the desired outcome is a free thiol or the direct formation of a disulfide bond, as well as the presence of other sensitive residues in the peptide sequence.[1]

Data Presentation: Comparison of Acm Deprotection Methods
Reagent(s)Typical ConditionsOutcomeKey Considerations & Potential Side Reactions
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like 40% aq. acetic acid, methanol, or DCM. Reaction time: 40-60 min.[1][7]Direct disulfide bond formation.[1]Can cause iodination of sensitive residues like Tyrosine and Histidine.[1] The reaction rate is highly solvent-dependent.[9]
Mercury(II) Acetate (Hg(OAc)₂) **1.0-10 eq. Hg(OAc)₂ per Acm group at pH 4.0 in aq. acetic acid for 1-5 hours, followed by treatment with β-mercaptoethanol.[1]Formation of the free thiol.[1]Highly toxic; requires careful handling and disposal of mercury waste.[1] Can also remove S-t-Butyl and S-trityl groups.[1]
Silver(I) Salts (AgBF₄ or AgOTf) 20-100 eq. of silver salt per Acm group in cold TFA with a scavenger (e.g., anisole) for 1.5-2 hours, followed by DTT treatment.[1]Formation of the free thiol.[1]Toxic heavy metal reagents.[1] Requires subsequent treatment with DTT to remove silver ions and generate the free thiol.[9]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each (on-resin).[1]Direct disulfide bond formation.[10][11]Rapid and efficient method, especially for on-resin cyclization.[1][10] Compatible with Trt-protected cysteines.[10][12]
2,2'-dithiobis(5-nitropyridine) (DTNP) 5-15 eq. DTNP in TFA with thioanisole as a scavenger. Incubation for ~12 hours.[9]Forms a Cys-S-(5-nitropyridyl) mixed disulfide, which is then reduced to a free thiol with DTT.[9]Milder, non-oxidative conditions. Useful under acidic conditions.[9]
Palladium (Pd) Complexes Palladium-based catalysts like PdCl₂.[3][13]Formation of the free thiol.[3]Offers a milder alternative to heavy metals, but quenching of the catalyst is required.[3][13]
Copper(II) Sulfate (CuSO₄) & 1,2-aminothiols CuSO₄ and a 1,2-aminothiol under aerobic conditions.[14][15]Direct disulfide bond formation.[14][15]A newer method for oxidative deprotection.[14]

Detailed Experimental Protocols

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.[1]

Materials:

  • Acm-protected peptide, lyophilized

  • Solvent: 40% aqueous acetic acid or aqueous methanol

  • Iodine (I₂) solution (e.g., 0.1 M in methanol or 40% acetic acid)[4]

  • Quenching solution: 1 M aqueous ascorbic acid or sodium thiosulfate[4]

  • Reverse-phase HPLC for monitoring and purification

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent (e.g., 40% aqueous acetic acid) to a concentration of 10⁻³ to 10⁻⁴ M.[1]

  • Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color is observed, indicating an excess of iodine.[4]

  • Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60-120 minutes.[4][7]

  • Quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow color disappears.[1][4]

  • Dilute the reaction mixture with water and purify the cyclic peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Acm Deprotection using N-Chlorosuccinimide (NCS)

This protocol provides a rapid and efficient method for on-resin disulfide bond formation.[1][10]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues (e.g., 0.05 mmol)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Standard SPPS washing solvents (e.g., DCM)

Procedure:

  • Swell the peptidyl-resin in DMF in a reaction vessel.[1]

  • Prepare a solution of NCS (3 equivalents relative to the resin loading) in DMF.

  • Add the NCS solution to the resin and agitate the mixture for 3.5 minutes.[1]

  • Drain the reaction solution.

  • Repeat the NCS treatment one more time for 3.5 minutes to ensure complete reaction.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).[4]

  • The resin is now ready for cleavage of the peptide, which will be released with the newly formed disulfide bond.

Protocol 3: Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This protocol results in the formation of a free thiol, which can be used for subsequent conjugation or ligation reactions. Caution: Mercury compounds are highly toxic and must be handled with extreme care in a fume hood, with proper personal protective equipment and waste disposal procedures.

Materials:

  • Acm-protected peptide

  • 10% aqueous acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

  • Centrifuge and HPLC for purification

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (to a concentration of 5-10 mg/mL).

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

  • Add mercury(II) acetate (1.0 equivalent per Acm group) and readjust the pH to 4.0 if necessary.[1]

  • Stir the mixture gently at room temperature for 1 hour.[1]

  • Add β-mercaptoethanol (20 equivalents per Acm group) to precipitate the mercury and leave the mixture to stand for 5 hours.

  • Remove the precipitate by centrifugation.

  • Desalt and purify the supernatant containing the free thiol peptide by HPLC.

Logical and Mechanistic Workflows

Visualizing the processes involved in utilizing the Acm protecting group can clarify the strategic decisions made during peptide synthesis.

On-Resin vs. Solution-Phase Oxidation

The final Acm deprotection and oxidation step can be performed either on the solid support (on-resin) or after the peptide has been cleaved and purified (in solution). The choice depends on the peptide's sequence, solubility, and the desired purity of the final product.

Comparison of on-resin and solution-phase oxidation.[4]
Mechanism of DTNP-Mediated Deprotection

The deprotection of Cys(Acm) by 2,2'-dithiobis(5-nitropyridine) (DTNP) under acidic conditions proceeds via a two-stage mechanism, resulting in a stable, activated intermediate that can be readily converted to a free thiol.

G cluster_stage1 1. Activation of DTNP cluster_stage2 2. Cysteine Deprotection & Activation cluster_stage3 3. Reduction to Free Thiol DTNP DTNP Activated_Intermediate Activated Sulfonium Intermediate DTNP->Activated_Intermediate + H+ (TFA) Thioanisole Thioanisole (Scavenger) Thioanisole->Activated_Intermediate + H+ (TFA) Trivalent_Intermediate Trivalent Sulfonium Intermediate Activated_Intermediate->Trivalent_Intermediate Cys_Acm Cys(Acm) Cys_Acm->Trivalent_Intermediate Thiol Attack Cys_Npys Cys-Npys (Mixed Disulfide) Trivalent_Intermediate->Cys_Npys Collapse & Scavenging Free_Thiol Free Cys Thiol Cys_Npys->Free_Thiol DTT Reducing Agent (e.g., DTT) DTT->Free_Thiol

General experimental workflow for DTNP deprotection.[9]

Conclusion

The acetamidomethyl (Acm) protecting group is an indispensable component of modern peptide chemistry.[1][16] Its stability to standard SPPS conditions combined with the variety of methods available for its selective removal makes it exceptionally versatile.[1][10][13] The strategic use of Acm in orthogonal protection schemes enables the reliable and regioselective synthesis of complex peptides with multiple disulfide bonds, a critical capability for the development of new peptide-based therapeutics.[4][17] The choice of deprotection method must be carefully considered based on the peptide's properties and the desired synthetic outcome, balancing factors like efficiency, potential side reactions, and reagent toxicity.[1]

References

Fmoc-D-Cys(Acm)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-Cys(Acm)-OH, a critical building block in modern peptide synthesis. The document details its chemical properties, its application in Solid-Phase Peptide Synthesis (SPPS), and protocols for the strategic removal of the acetamidomethyl (Acm) protecting group to facilitate disulfide bond formation.

Core Properties of this compound

This compound, with the IUPAC name N-α-(9-Fluorenylmethyloxycarbonyl)-S-(acetamidomethyl)-D-cysteine, is a widely used derivative for the introduction of D-cysteine residues in peptide chains. Its key physicochemical properties are summarized below.

PropertyValueReferences
CAS Number 168300-88-7[1][2][3][4]
Molecular Weight 414.47 g/mol [1][3][4]
Molecular Formula C₂₁H₂₂N₂O₅S[1][2][3]
Appearance White to off-white powder[3][4]
Melting Point 143-145 °C[3][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the synthesis of complex peptides, particularly those containing multiple disulfide bridges. The Acm group provides orthogonal protection to the cysteine thiol, meaning it is stable under the conditions used for the removal of the N-terminal Fmoc group (piperidine) and most acid-labile side-chain protecting groups (e.g., using trifluoroacetic acid).[2] This stability allows for the assembly of the full peptide chain while the cysteine thiol remains protected, preventing unwanted side reactions.

The strategic advantage of the Acm group lies in its selective removal after the peptide chain has been assembled and cleaved from the resin. This enables controlled, regioselective formation of disulfide bonds, which is crucial for the correct folding and biological activity of many therapeutic peptides, such as conotoxins.[1]

General Fmoc-SPPS Workflow

The synthesis of a peptide using this compound follows the standard iterative cycle of Fmoc-SPPS. The general workflow is depicted below.

sps_workflow resin Resin Support fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage repeat->fmoc_deprotection

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF) for 1-2 hours.[2]

2. N-terminal Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[2]

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[2]

3. Amino Acid Coupling:

  • Prepare the coupling solution by dissolving this compound (3-4 equivalents), an activator such as HCTU (3-4 equivalents), and a base like DIPEA (6-8 equivalents) in DMF.[1][2]

  • Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.[2]

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[2]

  • Wash the resin with DMF (5 times) and DCM (3 times).[2]

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection while Retaining the Acm Group

This protocol describes the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, leaving the Acm group intact.

1. Final Fmoc Deprotection:

  • After the final amino acid is coupled, remove the terminal Fmoc group as described in Protocol 1, step 2.

2. Resin Preparation for Cleavage:

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.[1]

3. Cleavage from Resin:

  • Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5). TIS (triisopropylsilane) acts as a scavenger to prevent side reactions.[5]

  • Add the cleavage cocktail to the dried resin and stir the mixture at room temperature for 2.5-3 hours.[1]

  • Filter the resin and collect the TFA solution containing the peptide.

4. Peptide Precipitation and Isolation:

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the crude peptide and decant the ether.[1]

  • Dry the crude peptide pellet under vacuum. The resulting peptide will have the Acm group intact on the D-cysteine residue(s).

Protocol 3: Acm Group Removal and Disulfide Bond Formation

The Acm group is typically removed post-purification of the linear peptide. The most common method involves iodine-mediated oxidative cyclization.[6]

1. Peptide Dissolution:

  • Dissolve the purified Acm-protected peptide in a solvent mixture, such as 40% aqueous acetic acid, to a final peptide concentration of 10⁻³ to 10⁻⁴ M. Dilute conditions favor intramolecular disulfide bond formation.[5][7]

2. Iodine-Mediated Oxidation:

  • Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in a suitable solvent like methanol or 40% acetic acid.[5][7]

  • Add the iodine solution dropwise to the stirring peptide solution. The reaction progress can be monitored by the persistence of the yellow iodine color.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.

3. Quenching and Purification:

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The process of Acm cleavage and disulfide bond formation is illustrated in the following diagram.

acm_cleavage start_peptide Purified Linear Peptide with Cys(Acm) residues dissolution Dissolve in Aqueous Acetic Acid start_peptide->dissolution iodine_addition Add Iodine (I₂) Solution (Oxidative Cleavage) dissolution->iodine_addition disulfide_bond Intramolecular Disulfide Bond (-S-S-) Formation iodine_addition->disulfide_bond final_peptide Cyclized Peptide disulfide_bond->final_peptide

References

solubility and stability of Fmoc-D-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Cys(Acm)-OH

Introduction

N-α-Fmoc-S-acetamidomethyl-D-cysteine, commonly abbreviated as this compound, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). As a derivative of the non-natural D-cysteine enantiomer, it is incorporated into peptide sequences to modulate biological activity, enhance proteolytic resistance, and control three-dimensional conformation. The strategic utility of this reagent is primarily centered on its dual-protection scheme. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acetamidomethyl (Acm) group offers semi-permanent protection of the thiol side-chain.

The Acm group's stability to the standard conditions of Fmoc-SPPS—namely, repetitive basic treatments for Fmoc removal and strong acidic cocktails for final cleavage from the resin—makes it an essential tool for orthogonal protection strategies.[1] This allows for the regioselective formation of multiple disulfide bridges, a critical step in the synthesis of complex peptides and proteins where correct folding is paramount for biological function.[1][2] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering quantitative data, detailed experimental protocols, and key chemical workflows to aid researchers in its effective application.

Physicochemical Properties

This compound is a white to off-white powder under standard laboratory conditions. Its key physicochemical properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₂₁H₂₂N₂O₅S[3]
Molecular Weight 414.47 g/mol [3][4]
CAS Number 168300-88-7[4][5]
Appearance White to slight yellow or beige powder[3]
Melting Point 143-145 °C[6]
Purity (HPLC) Typically ≥97.0%[6]

Solubility Profile

The solubility of Fmoc-amino acids is a critical parameter in SPPS, as poor solubility can lead to inefficient coupling reactions, resulting in deletion sequences and impure final products.[7][8] this compound generally exhibits good solubility in the polar aprotic solvents favored in peptide synthesis.

SolventTypeGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleThe most common solvent for SPPS. Should be amine-free to prevent premature Fmoc deprotection.[9][10]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleOften exhibits higher solvating power than DMF but may lead to greater decomposition of Fmoc-amino acids over time.[9][10][11]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleAn excellent solvent, often used as an additive to enhance the solubility of difficult sequences.[7][11]
Dichloromethane (DCM) Nonpolar AproticModerately SolubleLess commonly used for coupling in Fmoc chemistry as it is less efficient at solvating peptide chains.[9]
Water Polar ProticSparingly SolubleThe hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[8]
Acetonitrile (ACN) Polar AproticModerately SolublePrimarily used in HPLC mobile phases for purification rather than as a coupling solvent.[9]

Factors Influencing Solubility:

  • Aggregation: The planar, aromatic Fmoc group can cause molecules to self-assemble through π-π stacking, which reduces overall solubility.[11] Physical disruption methods such as vortexing or sonication can help break up these aggregates.[11]

  • Temperature: Gently warming the solvent (e.g., to 37°C) can increase solubility, but prolonged heating should be avoided to prevent potential degradation.[11]

  • Solvent Purity: The presence of impurities, particularly water or amines in DMF, can negatively impact both solubility and stability.[9]

Stability Profile

The stability of both the Fmoc and Acm protecting groups under various conditions is fundamental to the successful synthesis of the target peptide.

Chemical Stability
ConditionReagent(s)Fmoc Group StabilityAcm Group StabilityPurpose in SPPS
Standard Basic 20-40% Piperidine in DMFLabile Stable [1][2]N-α-Fmoc deprotection
Standard Acidic 95% TFA, Scavengers (e.g., TIS, H₂O)Stable [8]Generally Stable [3][12]Cleavage from resin & side-chain deprotection
Acm Deprotection Iodine (I₂), Hg(OAc)₂, Ag(I) saltsStable Labile [3][13]Post-cleavage thiol deprotection for disulfide formation
Degradation Pathways and Side Reactions

While generally robust, this compound can be susceptible to several side reactions:

  • Partial Acm Lability in Acid: Although considered stable, the Acm group can be partially removed during prolonged exposure to strong TFA cocktails. This can lead to unintended disulfide bond formation or alkylation of other residues like tyrosine.[14] The inclusion of scavengers can help suppress these side reactions.[14]

  • Racemization: Cysteine residues are particularly prone to racemization (conversion from D- to L-enantiomer, or vice-versa) during the base-catalyzed coupling step.[15] The Acm protecting group is known to reduce the extent of racemization compared to the more common Trityl (Trt) group.[15][16] To minimize this side reaction, it is advisable to use coupling additives like HOBt and avoid prolonged pre-activation times.[15]

  • Acm Group Migration: During deprotection of the Acm group with heavy metal salts like Hg(II) or Tl(III), a side reaction involving the migration of the Acm moiety from the sulfur atom to the hydroxyl group of nearby serine or threonine residues (S→O shift) has been observed.[17]

  • Aspartimide Formation: When coupling an Fmoc-Asp(OtBu)-OH residue to a peptide chain with an N-terminal Cys(Acm), the sequence becomes susceptible to base-catalyzed aspartimide formation.[16]

Experimental Protocols

The following sections provide detailed methodologies for determining the key parameters of solubility and stability in a laboratory setting.

Protocol 1: Quantitative Solubility Determination by HPLC

This protocol outlines a general method for determining the solubility of this compound in a given solvent.[7][8]

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMF, NMP)

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution: Accurately weigh an excess amount of this compound (e.g., 100 mg) into a sealed vial. Add a precise volume of the test solvent (e.g., 1.0 mL).

  • Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation of Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. Filter the final diluted sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Generate a calibration curve by injecting standard solutions of this compound of known concentrations.

    • Inject the diluted sample into the HPLC system. A typical method uses a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution at a wavelength of 265 nm or 301 nm.[8]

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility, typically expressed in mg/mL or M.

Protocol 2: Stability Assessment under Fmoc Deprotection Conditions

This protocol assesses the stability of the Acm group and the kinetics of Fmoc group removal in a standard deprotection solution.

Materials:

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.[18]

  • Quenching Solution: 1% (v/v) TFA in DMF.

  • HPLC system as described in Protocol 1.

Procedure:

  • Reaction Setup: Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL). In a reaction vial, add a known volume of the deprotection solution.

  • Initiation: To initiate the reaction, add a small volume of the this compound stock solution to the deprotection solution to achieve a final concentration of ~1 mg/mL. Start a timer immediately.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing the quenching solution. This neutralizes the piperidine and stops the deprotection reaction.

  • HPLC Analysis: Analyze each quenched time-point sample by HPLC.

  • Data Analysis: Quantify the peak area of the remaining this compound at each time point. Plot the percentage of remaining starting material against time to determine the rate of Fmoc deprotection. Concurrently, monitor for the appearance of the deprotected product (H-D-Cys(Acm)-OH) and the absence of any degradation peaks related to the Acm group.

Visualizations of Key Workflows

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes involving this compound.

G cluster_prep Preparation cluster_sep Separation & Analysis prep_sol Prepare Saturated Solution (Excess Solute in Solvent) equil Equilibrate for 24h (Thermostatic Shaker) prep_sol->equil cent Centrifuge to Pellet Undissolved Solid equil->cent dilute Dilute Supernatant to Known Concentration cent->dilute hplc Analyze by HPLC (vs. Calibration Curve) dilute->hplc calc Calculate Solubility (mg/mL or M) hplc->calc

Caption: Experimental workflow for determining quantitative solubility.

G cluster_spps_cycle SPPS Cycle start Start: Peptide on Resin Fmoc-D-Cys(Acm)-Peptide-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect cleave Final Cleavage (TFA Cocktail) start->cleave Fmoc stable Acm stable couple Couple Next Fmoc-AA-OH deprotect->couple Fmoc removed Acm stable couple->start Repeat Cycle product1 Product 1: Acm-Protected Peptide cleave->product1 deprotect_acm Acm Deprotection / Oxidation (e.g., Iodine) product2 Product 2: Peptide with Disulfide Bridge deprotect_acm->product2 product1->deprotect_acm Acm removed

Caption: Chemical stability and orthogonality of protecting groups in SPPS.

References

Synthesis of Fmoc-D-Cys(Acm)-OH for Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-D-cysteine (Fmoc-D-Cys(Acm)-OH), a critical building block in Solid-Phase Peptide Synthesis (SPPS), particularly for the construction of complex peptides containing disulfide bridges. This document details the synthetic pathway, purification methods, and analytical characterization of this compound, and provides in-depth protocols for its use in SPPS, including orthogonal protection strategies and disulfide bond formation.

Introduction

This compound is an essential amino acid derivative for the synthesis of peptides where the controlled formation of disulfide bonds is required. The acetamidomethyl (Acm) group provides stable protection for the thiol side chain of cysteine, which is orthogonal to the base-labile Fmoc protecting group on the α-amino group and the acid-labile protecting groups commonly used for other amino acid side chains in SPPS.[1] This orthogonality is fundamental to the regioselective formation of multiple disulfide bonds in complex peptides, such as conotoxins and other therapeutic peptides. The Acm group is stable during the repetitive cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling in SPPS. It can be selectively removed under mild oxidative conditions, typically with iodine, either on the solid support or in solution, to facilitate the formation of a disulfide bridge.[2][3]

Synthesis of this compound

A robust and efficient one-pot synthesis method is commonly employed for the preparation of Fmoc-Cys(Acm)-OH, and this can be directly adapted for the D-enantiomer.[2] The synthesis involves two primary steps: the S-alkylation of D-cysteine with N-(hydroxymethyl)acetamide to form S-acetamidomethyl-D-cysteine, followed by the N-protection of the amino group with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSU).[2]

Reaction Scheme

G DCys D-Cysteine Hydrochloride DCysAcm S-acetamidomethyl-D-cysteine (D-Cys(Acm)-OH) DCys->DCysAcm S-Alkylation (HCl, H2O) AcmOH N-(hydroxymethyl)acetamide (Acm-OH) AcmOH->DCysAcm FmocDCysAcm This compound DCysAcm->FmocDCysAcm N-Fmoc Protection (Fmoc-OSU, NaHCO3, Acetone/H2O) FmocOSU Fmoc-OSU FmocOSU->FmocDCysAcm

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from established methods for the L-enantiomer.[2]

Step 1: S-Alkylation

  • In a suitable reaction vessel, dissolve D-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

  • Stir the reaction mixture at a controlled temperature of 0-10°C for 18-30 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: N-Fmoc Protection

  • To the aqueous solution of D-Cys(Acm)-OH from Step 1, add a solution of Fmoc-OSU in acetone.

  • Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-8) using a saturated sodium bicarbonate solution.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Purification

High purity of this compound is crucial for successful peptide synthesis.[2] The crude product can be purified by the following methods:

  • Extraction: The crude product can be extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate. The organic layer is then washed with a brine solution to remove water-soluble impurities.[2]

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is an effective method for purifying the final product.

  • Flash Column Chromatography: For the removal of closely related impurities, flash column chromatography on silica gel can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

ParameterMethodTypical Specification
Identity Infrared (IR) SpectroscopyConforms to the reference spectrum.
¹H NMR SpectroscopyCharacteristic peaks for Fmoc, Acm, and cysteine protons.
¹³C NMR SpectroscopyCharacteristic peaks for Fmoc, Acm, and cysteine carbons.
Mass Spectrometry (MS)Molecular weight of 414.47 g/mol .
Purity High-Performance Liquid Chromatography (HPLC)≥97.0% (area%).
Thin-Layer Chromatography (TLC)≥98%.
Enantiomeric Purity Chiral HPLC≥99.5%.
Physical Properties Melting Point143-145 °C.
AppearanceWhite to off-white powder.

Application of this compound in Solid-Phase Peptide Synthesis

This compound is a key reagent for the synthesis of peptides containing disulfide bonds, particularly when a specific disulfide connectivity is required. The Acm group's stability to the standard conditions of Fmoc-SPPS allows for a versatile orthogonal protection strategy.

Orthogonal Protection Strategy in SPPS

The core principle of an orthogonal protection strategy is the use of multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups.[4] In the context of cysteine-containing peptides, this enables the stepwise formation of multiple disulfide bonds.

G cluster_0 SPPS Cycle cluster_1 Orthogonal Deprotection & Cyclization Resin Resin Fmoc-AA-Resin Fmoc-AA-Resin Resin->Fmoc-AA-Resin Couple Fmoc-AA H2N-AA-Resin H2N-AA-Resin Fmoc-AA-Resin->H2N-AA-Resin Fmoc Deprotection (20% Piperidine/DMF) Fmoc-AA-AA-Resin Fmoc-AA-AA-Resin H2N-AA-Resin->Fmoc-AA-AA-Resin Couple next Fmoc-AA Peptidyl-Resin Linear Peptide on Resin (with Cys(Trt) and Cys(Acm)) Cleaved_Peptide Linear Peptide (with free thiols and Cys(Acm)) Peptidyl-Resin->Cleaved_Peptide TFA Cleavage (removes Trt) First_Disulfide Peptide with one disulfide bond and Cys(Acm) Cleaved_Peptide->First_Disulfide Oxidation (e.g., air oxidation) Final_Peptide Peptide with two disulfide bonds First_Disulfide->Final_Peptide Iodine Treatment (removes Acm and forms second disulfide bond)

Caption: Orthogonal protection strategy in SPPS.

Experimental Protocol: SPPS of a Peptide Containing D-Cys(Acm)

This protocol outlines the manual synthesis of a model linear peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • The coupling of this compound follows the same procedure.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage from Resin:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times and dry under vacuum.

On-Resin and Solution-Phase Disulfide Bond Formation

The Acm group can be removed to form a disulfide bond either while the peptide is still attached to the resin (on-resin) or after cleavage (in solution).

On-Resin Cyclization:

  • After assembling the linear peptide, treat the peptidyl-resin with a solution of iodine in a suitable solvent (e.g., DMF or DCM).

  • Monitor the reaction by HPLC.

  • Quench the excess iodine with a solution of ascorbic acid.

  • Wash the resin and proceed with cleavage.

Solution-Phase Cyclization:

  • Dissolve the crude linear peptide containing Cys(Acm) residues in an aqueous solvent mixture (e.g., 50% acetonitrile/water or 50% acetic acid/water) at a high dilution (0.1-1 mg/mL) to favor intramolecular cyclization.

  • Slowly add a solution of iodine in methanol or ethanol dropwise to the stirring peptide solution until a faint, persistent yellow color is observed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the excess iodine with ascorbic acid.

  • Purify the cyclic peptide by preparative HPLC.

Quantitative Data

The yield and purity of peptides synthesized using this compound can vary depending on the peptide sequence, coupling efficiency, and purification methods.

Peptide TypeOrthogonal Groups UsedOverall Yield (%)Purity (%)Reference
Conotoxins (3 disulfide bonds)Trt, Acm, Mob20–30>95
Model Peptide (2 disulfide bonds)Trt, AcmNot specified>95

Note: The overall yield is highly dependent on the specific peptide sequence and the efficiency of each step in the synthesis and purification process.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides requiring precise disulfide bond formation. Its stability to standard SPPS conditions and the selective removal of the Acm group under mild oxidative conditions make it a cornerstone of orthogonal protection strategies. A thorough understanding of its synthesis, purification, and application in SPPS, as detailed in this guide, is essential for researchers and drug development professionals aiming to produce high-quality, disulfide-rich peptides for therapeutic and research purposes.

References

A Technical Guide to High-Purity Fmoc-D-Cys(Acm)-OH for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Fmoc-D-Cys(Acm)-OH, a critical raw material in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. The strategic use of this reagent is central to controlling the formation of disulfide bridges, a key determinant of the structure and biological activity of many peptide-based drugs. This document outlines commercial sources, comparative purity data, and essential experimental protocols for the quality assessment of this vital building block.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier for this compound is a critical first step in ensuring the successful synthesis of high-quality peptides. Purity is a key parameter, as impurities can lead to side reactions and the generation of difficult-to-remove peptidic impurities in the final product. The following table summarizes the specifications for this compound from several commercial suppliers.

Supplier/BrandProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
Sigma-Aldrich (Novabiochem®) This compound168300-88-7C₂₁H₂₂N₂O₅S414.47≥97.0% (HPLC), ≥98% (TLC)[1]
Biotuva Life Sciences This compound168300-88-7C₂₁H₂₂N₂O₅S414.4897%[2]
LinkPeptide This compound168300-88-7C₂₁H₂₂N₂O₅S414.595%[3]
Simson Pharma Limited This compound168300-88-7C₂₁H₂₂N₂O₅S414.48Certificate of Analysis provided
Aapptec Peptides This compound168300-88-7C₂₁H₂₂N₂O₅S414.5Not specified
Alkali Scientific This compound168300-88-7C₂₁H₂₂N₂O₅S414.47Not specified

Experimental Protocols

The quality of this compound can be assessed through a series of analytical and synthetic protocols. The following methodologies are provided as a guide for researchers to verify the identity, purity, and utility of this reagent.

Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak.

Synthesis of a Model Dipeptide to Assess Coupling Efficiency

This protocol provides a method to evaluate the performance of this compound in a standard peptide coupling reaction.

  • Resin Preparation: Start with a pre-loaded Wang resin with an amino acid (e.g., Fmoc-Gly-Wang resin).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add a coupling reagent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIEA) (6 equivalents).

    • Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Cleavage and Analysis: Cleave a small amount of the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the crude peptide by HPLC and mass spectrometry to confirm the successful coupling and the integrity of the this compound.

Oxidative Removal of the Acm Group and Disulfide Bond Formation

This protocol describes the deprotection of the acetamidomethyl (Acm) group and subsequent formation of a disulfide bond, a key application of this reagent.[4]

  • Peptide Preparation: The linear peptide containing one or more Cys(Acm) residues is synthesized and purified.

  • Reaction Setup: Dissolve the Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid or methanol.

  • Iodine Treatment: Add a solution of iodine (typically 10-fold molar excess per Acm group) to the peptide solution. The reaction is monitored by HPLC.

  • Quenching: Once the reaction is complete, quench the excess iodine with an aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purification: The cyclic, disulfide-bridged peptide is purified by preparative reverse-phase HPLC.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to the procurement and application of this compound.

Supplier_Qualification_Workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase Identify Suppliers Identify Suppliers Request Specifications Request Specifications Identify Suppliers->Request Specifications Initial Screening Request Samples Request Samples Request Specifications->Request Samples Data Review Supplier Selection Supplier Selection Request Samples->Supplier Selection QC Testing Purity Analysis (HPLC) Purity Analysis (HPLC) Request Samples->Purity Analysis (HPLC) Identity Confirmation (MS) Identity Confirmation (MS) Purity Analysis (HPLC)->Identity Confirmation (MS) Coupling Test Coupling Test Identity Confirmation (MS)->Coupling Test Final Approval Final Approval Coupling Test->Final Approval

Caption: Workflow for supplier qualification of this compound.

Disulfide_Bond_Formation_Pathway Linear Peptide Linear Peptide with Cys(Acm) and Cys(Trt) On-Resin Cyclization 1. Selective Trt Deprotection 2. On-Resin Oxidation Linear Peptide->On-Resin Cyclization Cleavage from Resin TFA-mediated Cleavage On-Resin Cyclization->Cleavage from Resin Purified Mono-cyclic Peptide Purified Mono-cyclic Peptide with Cys(Acm) Cleavage from Resin->Purified Mono-cyclic Peptide Acm Deprotection & Oxidation Iodine Treatment Purified Mono-cyclic Peptide->Acm Deprotection & Oxidation Final Bi-cyclic Peptide Final Bi-cyclic Peptide Acm Deprotection & Oxidation->Final Bi-cyclic Peptide

Caption: Pathway for regioselective disulfide bond formation.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-D-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of N-α-Fmoc-S-acetamidomethyl-D-cysteine (Fmoc-D-Cys(Acm)-OH). This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the precise and regioselective formation of disulfide bonds in complex peptides. Such control is critical for the synthesis of many therapeutic peptides and proteins where the specific disulfide connectivity dictates the final three-dimensional structure and biological activity.

The Core Principle of Orthogonal Protection

In peptide synthesis, an orthogonal protection strategy employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[1] This principle is fundamental to the controlled, stepwise assembly of amino acids and the precise formation of post-translational modifications like disulfide bridges.[1]

The strategy involving this compound leverages two key protecting groups with distinct lability profiles:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a temporary protecting group for the α-amino group of the amino acid.[2] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This base-lability allows for the sequential addition of amino acids to the growing peptide chain.[2]

  • Acm (acetamidomethyl) group: This is a semi-permanent protecting group for the thiol (-SH) side chain of cysteine.[4] The Acm group is stable to the mildly basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the solid support.[4][5] This stability ensures the cysteine's thiol group remains masked until its selective removal is desired.[6] The Acm group can be cleaved under specific oxidative conditions, most commonly with iodine, or by using heavy metal reagents like mercury(II) acetate.[4][7]

The orthogonality of the base-labile Fmoc group and the oxidation-labile Acm group allows for the synthesis of a full-length peptide, followed by the selective deprotection of the cysteine residues and the directed formation of disulfide bonds.[5][6] This is particularly crucial in the synthesis of peptides with multiple disulfide bridges, such as conotoxins, where incorrect pairing can lead to inactive or toxic compounds.[8][9]

Orthogonal_Protection_Strategy Start This compound SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycles Start->SPPS_Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) SPPS_Cycle->Fmoc_Deprotection Repeat n times Linear_Peptide Protected Linear Peptide on Resin (Acm group intact) SPPS_Cycle->Linear_Peptide Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Coupling->SPPS_Cycle Cleavage TFA Cleavage from Resin Linear_Peptide->Cleavage Protected_Peptide_Solution Protected Linear Peptide in Solution (Acm group intact) Cleavage->Protected_Peptide_Solution Acm_Deprotection Acm Deprotection & Disulfide Formation (e.g., Iodine) Protected_Peptide_Solution->Acm_Deprotection Final_Peptide Final Peptide with Disulfide Bond Acm_Deprotection->Final_Peptide

Core logic of the Fmoc/Acm orthogonal strategy.

Data Presentation

PropertyValueReference(s)
CAS Number 86060-81-3
Molecular Formula C₂₁H₂₂N₂O₅S[7]
Molecular Weight 414.47 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥99.0%
Solubility Soluble in DMF[2]
Fmoc Group Removal 20% Piperidine in DMF[2][5]
Acm Group Removal Iodine, Hg(OAc)₂, Ag(I) salts, NCS[4][7][10]
Acm Stability Stable to TFA and piperidine[4][5][11]
Reagent(s)Typical ConditionsOutcomeKey ConsiderationsReference(s)
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DMF. Reaction time: 40-60 min.Direct formation of a disulfide bond.Can cause side reactions like iodination of tyrosine or oxidation of tryptophan and methionine residues.[12] The reaction rate is highly solvent-dependent.[4][13][2][4][14]
Mercury(II) Acetate (Hg(OAc)₂) **1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.Formation of the free thiol.Highly toxic and requires careful handling and disposal of mercury waste.[4] Can also remove S-t-Butyl and S-trityl groups.[4][4][7]
Silver(I) Salts (AgBF₄ or AgOTf) 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).Formation of the free thiol.Toxic heavy metal reagents.[4] Requires subsequent treatment to remove the silver ions.[4]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each on-resin.Direct formation of a disulfide bond.A rapid and efficient on-resin method.[4][15] Can be performed in the presence of other Cys protecting groups like Trt.[10][16][4][10][15][16]
Palladium(II) complexes Palladium and diethyldithiocarbamate in aqueous media.Direct formation of a disulfide bond.Rapid (minutes) one-pot synthesis under mild, aqueous conditions.[17]
ReagentConcentration & SolventTypical Reaction TimeKey ConsiderationsReference(s)
Piperidine 20% (v/v) in DMF10-20 minutes totalThe most common reagent. The dibenzofulvene-piperidine adduct must be thoroughly washed away.[1][2][15]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2-10% in DMF2-5 minutesA stronger, non-nucleophilic base leading to faster deprotection.[2] May increase risk of aspartimide formation.[18][2][18]

Experimental Protocols

The following are generalized methodologies. Specific reaction times, equivalents, and washing steps may need to be optimized based on the peptide sequence and the solid support used.

This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of a linear peptide.[5][6]

  • Resin Preparation: Swell an appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30-60 minutes in a peptide synthesis vessel.[2][6]

  • First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.[2]

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[2]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (including this compound at the desired positions) (3-4 equivalents), a coupling agent (e.g., HCTU, 3-4 equivalents), and a base (e.g., DIEA, 6-8 equivalents) in DMF.[6][8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes at room temperature.[5]

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 3 and 4 for each amino acid in the sequence.[18]

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 3.

  • Resin Washing and Drying: Wash the final peptidyl-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry under vacuum.[8]

SPPS_Workflow Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple next Fmoc-AA-OH Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop_End Repeat for all Amino Acids Wash2->Loop_End Loop_End->Deprotect No Final_Deprotect Final Fmoc Deprotection Loop_End->Final_Deprotect Yes Final_Wash Final Wash & Dry Final_Deprotect->Final_Wash End Protected Peptide-Resin Final_Wash->End

Cyclical workflow of Fmoc solid-phase peptide synthesis.

This method forms the disulfide bridge while the peptide is still attached to the solid support.

  • Resin Swelling: Swell the dried peptidyl-resin (from Protocol 1) in DMF for 30-60 minutes.

  • Iodine Treatment:

    • Prepare a solution of iodine (10 equivalents relative to the resin loading) in DMF.

    • Drain the DMF from the resin and add the iodine solution.

    • Agitate the mixture at room temperature for 1-2 hours.[19] Monitor the reaction progress by cleaving a small sample of resin and analyzing by HPLC/MS.

  • Washing:

    • Drain the iodine solution.

    • Wash the resin with DMF until the filtrate is colorless.

    • Wash with a solution of ascorbic acid or sodium thiosulfate in DMF to quench any remaining iodine.[2]

    • Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

This is the most common method, performed after the peptide has been cleaved from the resin.

  • Peptide Cleavage:

    • Treat the dried peptidyl-resin (from Protocol 1) with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.[5][6]

    • Filter the resin and collect the filtrate.

    • Precipitate the linear peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude linear peptide pellet under vacuum.[8]

  • Cyclization:

    • Dissolve the lyophilized linear peptide in a suitable solvent system (e.g., aqueous acetic acid or aqueous methanol) at a low concentration (0.1-1 mg/mL) to favor intramolecular over intermolecular cyclization.[2][4]

    • While stirring, add a solution of iodine (10 equivalents) in methanol dropwise until a persistent yellow color remains.[5]

    • Let the reaction proceed for 60-90 minutes, monitoring by HPLC/MS.[2]

  • Quenching and Purification:

    • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.[2]

    • Dilute the reaction mixture with water and purify the cyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.[8]

Application in Regioselective Multi-Disulfide Bond Formation

A key application of this compound is in the synthesis of peptides with multiple, defined disulfide bridges. This requires a combination of orthogonal cysteine protecting groups. A common strategy for a two-disulfide bond peptide involves using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.[8][20]

  • Cys(Trt) (Trityl): The Trt group is acid-labile and is removed during the standard TFA cleavage from the resin, yielding free thiols.[11]

  • Cys(Acm) (Acetamidomethyl): The Acm group remains intact during TFA cleavage.[11]

This differential stability allows for a two-step, regioselective disulfide bond formation process:

  • First Disulfide Bond: After TFA cleavage, the peptide is in solution with two free thiols (from the original Cys(Trt) residues) and two Acm-protected thiols. The free thiols are oxidized (e.g., by air oxidation at a slightly basic pH) to form the first disulfide bond.[8] The monocyclic intermediate is then purified.

  • Second Disulfide Bond: The purified intermediate, now containing two Cys(Acm) residues, is subjected to iodine-mediated oxidative cyclization (as in Protocol 3) to form the second, specific disulfide bond.[8]

Regioselective_Synthesis Linear Linear Peptide on Resin Cys(Trt) | Cys(Acm) Cys(Trt) | Cys(Acm) Cleavage 1. TFA Cleavage Linear->Cleavage Intermediate1 Linear Peptide in Solution Cys(SH) | Cys(Acm) Cys(SH) | Cys(Acm) Cleavage->Intermediate1 Oxidation1 2. Air Oxidation (pH 8) Intermediate1->Oxidation1 Intermediate2 Monocyclic Peptide (1st Disulfide Bond Formed) Cys(Acm) residues remain Oxidation1->Intermediate2 Oxidation2 3. Iodine Oxidation Intermediate2->Oxidation2 Final Bicyclic Peptide (2nd Disulfide Bond Formed) Oxidation2->Final

Workflow for regioselective two-disulfide bond synthesis.

Conclusion

The orthogonal protection strategy employing this compound is an indispensable tool in modern peptide chemistry. Its power lies in the differential stability of the Fmoc and Acm groups, which allows for the synthesis of complex linear peptides followed by the controlled, regioselective formation of one or more disulfide bonds.[9] This methodology is critical for accessing a wide range of biologically active peptides for research and drug development, ensuring that the final product adopts its correct, functional three-dimensional conformation. Careful selection of deprotection and oxidation conditions is paramount to achieving high yields and purity in the final product.

References

An In-depth Technical Guide to the Stability of the Acetamidomethyl (Acm) Protecting Group in Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetamidomethyl (Acm) group is a cornerstone in peptide synthesis, particularly for the protection of the thiol side chain of cysteine.[1][2] Its widespread use stems from its remarkable stability under the standard conditions of both Boc and Fmoc solid-phase peptide synthesis (SPPS), including resilience to strong acids like trifluoroacetic acid (TFA) and even hydrogen fluoride (HF).[3][4][5] This stability allows for the purification of fully assembled peptides with the Acm group intact, providing a clean substrate for subsequent, selective deprotection and disulfide bond formation.[5] This guide delves into the mechanisms governing its stability and the specific conditions required for its cleavage.

Core Stability Profile

The Acm group's stability is attributed to the robustness of the thioacetal linkage. Under typical acidic and basic conditions encountered during peptide synthesis, this bond remains largely inert.

  • Acidic Conditions: The Acm group is stable to the strong acids used for cleaving peptides from resin and removing other side-chain protecting groups.[3][4] It can withstand treatment with trifluoroacetic acid (TFA) and even harsher reagents like hydrogen fluoride (HF).[3][4] However, some partial cleavage has been reported with prolonged exposure to TFA-containing mixtures, which can sometimes lead to unwanted side reactions like tyrosine alkylation.[6][7] The presence of scavengers, such as phenol, can help suppress these side reactions.[7]

  • Basic Conditions: The Acm group is also noted to be stable in alkaline aqueous solutions at room temperature.[4] This allows for flexibility in purification and handling of Acm-protected peptides.

While generally stable, the Acm group is not completely impervious. Its removal is intentionally triggered under specific, often oxidative or heavy-metal-mediated, conditions.

Mechanism of Acm Group Cleavage

Deprotection of the Acm group is not a simple hydrolysis. It requires specific reagents that can activate the sulfur atom, leading to the cleavage of the C-S bond.

1. Heavy Metal-Mediated Cleavage (to yield free thiol)

Reagents such as mercury(II) acetate (Hg(OAc)₂) and silver(I) salts (e.g., AgBF₄, AgOTf) are effective for Acm removal.[3][8] The mechanism involves the coordination of the heavy metal ion to the sulfur atom of the Cys(Acm) residue. This coordination weakens the C-S bond, facilitating its cleavage. The resulting metal-thiolate complex is then typically treated with a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to release the free thiol.[3]

2. Oxidative Cleavage (to yield disulfide bond)

Iodine (I₂) is a widely used reagent that facilitates the simultaneous removal of the Acm group and the formation of a disulfide bond.[3][9][10] This one-pot reaction is highly efficient for creating cyclic peptides.[11] The reaction rate can be highly dependent on the solvent used, with dipolar solvents like aqueous methanol or acetic acid promoting rapid reaction. Care must be taken as excess iodine can lead to side reactions, such as the iodination of sensitive residues like tyrosine.[2][9] Therefore, quenching the reaction with a reducing agent like ascorbic acid or sodium thiosulfate is a critical step.[8][9]

Other reagents like N-halosuccinimides (e.g., N-chlorosuccinimide, NCS) and thallium(III) trifluoroacetate can also be used for oxidative deprotection, with NCS being a rapid and effective option for on-resin cyclization.[2][3][9][12]

3. Alternative Acid-Mediated Cleavage

While stable to TFA alone, Acm can be cleaved under specific acidic conditions. One such method involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA with a scavenger like thioanisole.[1][13] The proposed mechanism involves the activation of DTNP by thioanisole, followed by the attack of the Acm-protected cysteine's sulfur atom on the activated intermediate, leading to the formation of a mixed disulfide.[1]

Quantitative Data on Acm Deprotection

The choice of deprotection method depends on the desired outcome (free thiol vs. disulfide bond), the peptide sequence, and tolerance for potentially toxic reagents. The following tables summarize common deprotection conditions.

Method Reagent(s) Typical Conditions Outcome Key Considerations
Mercury(II) Acetate Hg(OAc)₂ followed by β-mercaptoethanol1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour.[3][8]Free ThiolHighly toxic, requiring careful handling and disposal.[2] Can also remove S-t-Butyl and S-trityl groups.[3][8]
Silver(I) Salts AgBF₄ or AgOTf followed by DTT20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours.[2][3]Free ThiolToxic heavy metal reagents. Requires subsequent treatment to remove silver ions.[2]
Iodine Oxidation I₂10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 30-60 min.[2][8][14]Disulfide BondCan cause side reactions like iodination of tyrosine.[2][9] Reaction rate is highly solvent-dependent.
N-Chlorosuccinimide (NCS) NCS3 equivalents of NCS in DMF, two treatments of 3.5 minutes each for on-resin cyclization.[2]Disulfide BondRapid and efficient method for on-resin disulfide bond formation.[2][9]
DTNP/TFA DTNP in TFA with thioanisole>15 equivalents of DTNP in TFA with 2% thioanisole.[13]Mixed Disulfide (Cys-Npys)Can require a large excess of reagent and may not proceed to completion.[9][13]

Detailed Experimental Protocols

Protocol 1: Acm Deprotection using Mercury(II) Acetate to Yield a Free Thiol

This protocol is adapted from established methods and should be performed with appropriate safety precautions due to the high toxicity of mercury compounds.[9]

  • Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL). For convenience, this can be done in a centrifuge tube.

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[9]

  • Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group) to the solution while stirring.[9]

  • pH Readjustment: Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[9]

  • Reaction: Stir the mixture gently at room temperature under a nitrogen atmosphere.[9] Monitor the reaction by HPLC to determine completion.

  • Quenching: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[9]

  • Isolation: Remove the precipitate by centrifugation and desalt the supernatant containing the peptide by HPLC.

Protocol 2: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In-Solution)

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.[9]

  • Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid.[9] To favor intramolecular cyclization, the concentration should be kept low (e.g., 10⁻³ to 10⁻⁴ M).[2]

  • Iodine Addition: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[9]

  • Reaction Monitoring: Monitor the reaction progress by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.[9]

  • Quenching: Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.[8][9]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the cyclized peptide by preparative HPLC.[9]

Visualizations

Acm_Stability_Relationships Acm Cys(Acm) Stable Stable Acm->Stable Standard SPPS Conditions Labile Labile (Cleavage) Acm->Labile Specific Deprotection Reagents TFA TFA / HF TFA->Stable Base Aqueous Base Base->Stable Hg Hg(OAc)₂ / Ag(I) Hg->Labile I2 Iodine (I₂) I2->Labile NCS NCS NCS->Labile DTNP DTNP / TFA DTNP->Labile

Caption: Logical relationship of Acm group stability.

Iodine_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Acm-Peptide in Solution dissolve Dissolve Peptide in aq. AcOH or MeOH start->dissolve add_iodine Add Iodine Dropwise dissolve->add_iodine prep_iodine Prepare Iodine Solution prep_iodine->add_iodine monitor Monitor by HPLC/MS (1-2 hours) add_iodine->monitor quench Quench with Ascorbic Acid monitor->quench evaporate Evaporate Solvent quench->evaporate purify Purify by HPLC evaporate->purify end End: Purified Cyclic Peptide purify->end

Caption: Workflow for iodine-mediated Acm deprotection.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Cys(Acm)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cysteine residues into synthetic peptides is fundamental for creating structures with defined tertiary folds, such as those found in numerous biologically active peptides and proteins. The thiol side chain of cysteine is crucial for the formation of disulfide bridges, which stabilize the peptide's conformation and are often essential for its biological function. In automated solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy, protecting the highly reactive thiol group of cysteine is mandatory to prevent unwanted side reactions.

Fmoc-D-Cys(Acm)-OH, where the thiol group of D-cysteine is protected by an acetamidomethyl (Acm) group, is a key building block for this purpose. The Acm group offers orthogonal protection, as it is stable to the basic conditions required for Fmoc group removal (typically piperidine in DMF) and the acidic conditions for cleavage of the peptide from the resin (typically trifluoroacetic acid, TFA).[1][2][3] This stability allows for the selective removal of the Acm group at a later stage to facilitate controlled disulfide bond formation, making it an invaluable tool for the synthesis of complex peptides, including those with multiple disulfide bridges, cyclic peptides, and peptide libraries.[1][2][4]

These application notes provide detailed protocols for the efficient incorporation of this compound in automated SPPS, addressing key considerations such as coupling efficiency, prevention of side reactions like racemization, and methods for the deprotection of the Acm group to form disulfide bonds.

Data Presentation

Table 1: Racemization of Cysteine Derivatives with Various Coupling Reagents

The choice of coupling reagent is critical to minimize racemization of cysteine residues during SPPS. The following table summarizes the percentage of D-Cys formation when coupling different S-protected cysteine derivatives with various reagents.

S-Protecting GroupCoupling Reagent% D-Cys FormationReference
TrtHBTU/DIPEAHigh (not specified)[5]
TrtDIC/HOBtLow (not specified)[5]
TrtDIPCDI/Oxyma Pure3.3%
DpmDIPCDI/Oxyma Pure6.8%
ThpDIPCDI/Oxyma Pure0.74%

Data suggests that carbodiimide-based activators like DIC/DIPCDI with additives such as HOBt or Oxyma Pure are preferable to uronium/aminium-based reagents like HBTU to suppress racemization.[5]

Table 2: Orthogonality and Deprotection Conditions of Common Cysteine Protecting Groups

The selection of a cysteine protecting group is crucial for strategies involving multiple disulfide bonds. This table compares the deprotection conditions for several common protecting groups, highlighting their orthogonality.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal To
AcetamidomethylAcmIodine, Mercury(II) acetate, Silver(I) tetrafluoroborate, Pt(IV) complexes, Copper(II)Trt, Mmt, StBu
TritylTrtMild acid (e.g., 1-5% TFA in DCM), standard TFA cleavageAcm, StBu
4-MethoxytritylMmtVery mild acid (e.g., 0.5-2% TFA in DCM)Acm, StBu, Trt
tert-ButylthioStBuReducing agents (e.g., phosphines, thiols)Acm, Trt, Mmt
TetrahydropyranylThpStandard TFA cleavage-

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the automated synthesis of a linear peptide containing a D-Cys(Acm) residue using a standard Fmoc/tBu strategy.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).[1][4]

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel of the automated peptide synthesizer.[1][5]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF. A typical automated cycle involves a short initial treatment (e.g., 1-5 minutes), followed by a longer treatment (e.g., 15-20 minutes) with fresh reagent.[1][5]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • For this compound and other standard amino acids:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading).

    • Recommended activation for minimizing racemization: Dissolve the Fmoc-amino acid, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (3-5 equivalents), and N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.[5]

    • Alternatively, for most standard couplings, a uronium-based reagent like HCTU (3-5 equivalents) with a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) can be used, though this increases the risk of racemization for cysteine.[1]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for 30-60 minutes. The synthesizer will then perform a series of DMF washes.

  • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A yellow color indicates a complete reaction, while a blue/purple color indicates incomplete coupling, which may require a second coupling step.[1]

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection cycle as described in step 2.

6. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.[4]

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum. The Acm group will remain on the D-cysteine residue.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bridge Formation

This protocol describes the formation of a disulfide bridge while the peptide is still attached to the solid support.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide containing at least two Cys(Acm) residues on the resin as described in Protocol 1.

2. Selective Acm Deprotection and Oxidation:

  • Wash the peptide-resin with DMF and then with the reaction solvent (e.g., a mixture of DMF and water).

  • Dissolve iodine (I₂) (5-10 equivalents per Acm group) in the reaction solvent.

  • Add the iodine solution to the peptide-resin and agitate for 1-2 hours at room temperature.

  • Monitor the reaction by taking small resin samples and cleaving the peptide for analysis by mass spectrometry to confirm the formation of the cyclic product.

  • Once the reaction is complete, wash the resin with the reaction solvent, followed by DMF and DCM to remove excess iodine.

3. Cleavage and Purification:

  • Cleave the cyclized peptide from the resin using the procedure described in Protocol 1, step 6.

  • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Solution-Phase Acm Deprotection and Disulfide Bridge Formation

This protocol is for forming a disulfide bridge after the peptide has been cleaved from the resin.

1. Synthesis and Cleavage of the Linear Acm-Protected Peptide:

  • Synthesize and cleave the linear peptide containing two or more Cys(Acm) residues as described in Protocol 1. The crude peptide will have intact Acm groups.

2. Oxidative Cyclization in Solution:

  • Dissolve the crude linear peptide in a suitable solvent, such as aqueous acetic acid or aqueous methanol, at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or polymerization.[6]

  • Add a solution of iodine (10-15 equivalents per Acm group) dropwise while stirring.[6]

  • Monitor the reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[6]

  • Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.[6]

  • Remove the organic solvent under reduced pressure.

  • Purify the cyclic peptide by preparative RP-HPLC.

Protocol 4: Acm Deprotection without Disulfide Bond Formation

This protocol is used when a free thiol group is desired, for example, for subsequent conjugation.

1. Synthesis and Cleavage of the Acm-Protected Peptide:

  • Synthesize and cleave the linear peptide containing Cys(Acm) as described in Protocol 1.

2. Deprotection using Mercury(II) Acetate:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid.[6][7]

  • Adjust the pH of the solution to 4.0 with glacial acetic acid or aqueous ammonia.[6][7]

  • Add mercury(II) acetate (Hg(OAc)₂), typically 1.0 equivalent per Acm group, while stirring.[7]

  • Maintain the pH at 4.0 and stir the mixture at room temperature for 1-2 hours under an inert atmosphere.[7]

  • To quench the reaction and remove the mercury, add β-mercaptoethanol and let the mixture stand for several hours to precipitate the mercury complex.[7]

  • Centrifuge to remove the precipitate. The supernatant contains the peptide with a free thiol group.

  • Purify the peptide by RP-HPLC.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage 4. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Acm-Protected Peptide Purification->Final_Peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow for Incorporating this compound.

Orthogonal_Protection cluster_SPPS Fmoc-SPPS Cycles cluster_Deprotection Deprotection Steps Fmoc Fmoc Group (N-terminus) Piperidine Piperidine (Base) Fmoc->Piperidine Removed each cycle Acm Acm Group (D-Cys Side Chain) Iodine Iodine (Oxidizing Agent) Acm->Iodine Selective removal tBu tBu-based Groups (e.g., Asp, Glu, Ser) TFA TFA (Strong Acid) tBu->TFA Final cleavage Piperidine->Acm Stable Piperidine->tBu Stable TFA->Acm Stable

Caption: Orthogonal Protection Strategy in Fmoc-SPPS with the Acm Group.

Acm_Deprotection_Cyclization cluster_OnResin On-Resin Cyclization cluster_Solution Solution-Phase Cyclization start Linear Peptide with two Cys(Acm) groups OnResin_Iodine Treat peptide-resin with Iodine start->OnResin_Iodine Solution_Cleavage Cleave from resin with TFA start->Solution_Cleavage OnResin_Cleavage Cleave from resin with TFA OnResin_Iodine->OnResin_Cleavage OnResin_Cyclic Crude Cyclic Peptide OnResin_Cleavage->OnResin_Cyclic Purification Purification (RP-HPLC) OnResin_Cyclic->Purification Solution_Linear Crude Linear Acm-Peptide Solution_Cleavage->Solution_Linear Solution_Iodine Treat peptide in solution with Iodine Solution_Linear->Solution_Iodine Solution_Cyclic Crude Cyclic Peptide Solution_Iodine->Solution_Cyclic Solution_Cyclic->Purification

Caption: Workflow for Acm Deprotection and Disulfide Bridge Formation.

References

Manual Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Cys(Acm)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of peptide chains. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a widely adopted strategy due to its mild deprotection conditions. This document provides a detailed protocol for the manual synthesis of peptides incorporating Fmoc-D-Cys(Acm)-OH. The acetamidomethyl (Acm) group is a stable thiol protecting group for cysteine that is resistant to the final trifluoroacetic acid (TFA) cleavage, allowing for the purification of the Acm-protected peptide and subsequent regioselective disulfide bond formation. This protocol is designed to guide researchers through the entire workflow, from resin preparation to final peptide analysis, and includes troubleshooting advice for common issues.

Materials and Equipment

Resins:

  • Wang resin or Rink Amide resin (0.1 - 0.8 mmol/g loading capacity)

Amino Acids and Reagents:

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)

  • Coupling Additives (for DIC): HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether (cold)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a standard mixture of TFA/TIS/H₂O (95:2.5:2.5).[1]

  • Kaiser Test Kit:

    • Solution A: 5g Ninhydrin in 100 mL ethanol

    • Solution B: 80g Phenol in 20 mL ethanol

    • Solution C: 2 mL 0.001M KCN in 98 mL pyridine

Equipment:

  • Manual peptide synthesis vessel with a sintered glass frit

  • Shaker or vortexer

  • Vacuum filtration apparatus

  • Scintillation vials

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Experimental Protocols

The overall workflow for the manual solid-phase peptide synthesis of a peptide containing this compound is depicted below.

SPPS_Workflow Resin_Prep 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling 3. Amino Acid Coupling (this compound) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Kaiser_Test 4. Monitoring (Kaiser Test) Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (Blue) Repeat_Cycle Repeat Steps 2-4 for each amino acid Kaiser_Test->Repeat_Cycle Negative (Yellow) Final_Deprotection 5. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Washing_3 Washing Final_Deprotection->Washing_3 Cleavage 6. Cleavage & Global Deprotection Washing_3->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis (MS & HPLC) Purification->Analysis

Caption: General workflow for manual solid-phase peptide synthesis.

Resin Preparation (Swelling)
  • Place the desired amount of resin (e.g., 100 mg) in a manual peptide synthesis vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF using vacuum filtration.

Fmoc Deprotection
  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for an initial 1-3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling

The following protocol is for coupling using HATU. Adjustments for other coupling reagents are provided in the table below.

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and then DCM (2-3 times).

Monitoring of the Coupling Reaction (Kaiser Test)
  • Take a small sample of the resin beads (a few beads) and place them in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Indicates the presence of free primary amines (incomplete coupling). Repeat the coupling step.

    • Yellow/Colorless beads/solution: Indicates the absence of free primary amines (successful coupling). Proceed to the next deprotection step.

Chain Elongation

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Global Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DMF and then DCM.

  • Dry the resin under vacuum for at least 1 hour.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Isolation
  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

  • Incubate at -20°C for at least 30 minutes to facilitate precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry (MS) and analytical HPLC to confirm the identity and purity of the final peptide. A typical purity of ≥95% is expected for many applications.[2]

Quantitative Data Summary

ParameterReagent/ConditionAmount/TimeNotes
Resin Swelling DMF30-60 minEnsures optimal reagent access.
Fmoc Deprotection 20% Piperidine in DMF1-3 min, then 15-20 minTwo-step deprotection is recommended for efficiency.
Amino Acid Activation & Coupling
Fmoc-Amino Acid3-5 eq.
HATU/HBTU2.9-4.9 eq.Highly efficient but more expensive.
DIPEA/Collidine6-10 eq.A hindered base is crucial to minimize racemization.
Coupling Time30-60 minMay need to be extended for difficult couplings.
DIC3-5 eq.
HOBt/Oxyma Pure3-5 eq.Additive is necessary to suppress side reactions.
Coupling Time1-4 hoursGenerally slower than aminium/uronium salt reagents.
Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-3 hoursThis cocktail leaves the Acm group intact.
Expected Yield (Crude) -50-70%Highly sequence-dependent.
Expected Yield (Purified) -15-40%Dependent on the complexity of the purification.[3]

Visualizing the Coupling of this compound

Coupling_Mechanism cluster_activation Amino Acid Activation cluster_coupling Coupling to Resin Fmoc_AA This compound Activated_Ester Activated Ester Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Peptide Peptide Chain Elongated Activated_Ester->Coupled_Peptide Nucleophilic Attack Resin Resin with free amine Resin->Coupled_Peptide

Caption: Activation and coupling of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the growing peptide chain or the Acm group.- Peptide aggregation.- Inefficient activation of the amino acid.- Double couple: Repeat the coupling step with fresh reagents.- Increase reaction time: Extend the coupling time to 2-4 hours.- Change coupling reagent: Use a more potent reagent like HATU.- Use a low-substitution resin: For long or difficult sequences, a resin with a loading of 0.1-0.4 mmol/g can reduce aggregation.
Deletion Sequences in Final Product - Incomplete coupling at one or more steps.- Implement strategies for incomplete coupling at the problematic step.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains.
Truncation Sequences in Final Product - Incomplete Fmoc deprotection.- Extend deprotection time: Increase the second deprotection step to 30 minutes.- Use a stronger base: For difficult deprotections, a solution containing 2% DBU can be added to the piperidine solution.[2]
Racemization of Cysteine - Use of strong bases with highly activating coupling reagents.- Prolonged activation times.- Use a hindered base: Employ 2,4,6-collidine or DIPEA instead of less hindered bases.- Use DIC/Oxyma Pure: This combination is known to cause less racemization compared to some aminium-based reagents.
Low Yield After Cleavage - Incomplete cleavage from the resin.- Adsorption of the peptide to precipitated resin components.- Loss of peptide during precipitation and washing.- Increase cleavage time: Extend the cleavage reaction to 4 hours.- Ensure sufficient cleavage cocktail volume. - Perform multiple, smaller volume washes of the precipitated peptide.
Side Reactions with Cys(Acm) - Premature removal of the Acm group (rare under standard Fmoc-SPPS conditions).- Iodination of sensitive residues (e.g., Tyr, Trp, Met) if on-resin iodine-mediated deprotection is used.- Ensure high-quality reagents and anhydrous conditions.- When performing on-resin Acm deprotection with iodine, carefully control the equivalents of iodine and the reaction time.

References

Selective Removal of the Acm Protecting Group: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetamidomethyl (Acm) protecting group is a cornerstone in modern peptide chemistry, particularly in the synthesis of complex peptides containing multiple disulfide bonds.[1][2] Its stability to the standard acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal under specific, mild conditions make it an invaluable tool for regioselective disulfide bond formation.[1][3] This document provides detailed application notes and protocols for the selective deprotection of the Acm group from cysteine residues, offering a comparative overview of common methodologies to guide researchers in selecting the optimal strategy for their specific synthetic needs.

Principles of Acm Deprotection

The selective removal of the Acm group can be achieved through various reagents, each with distinct advantages and considerations. The choice of deprotection method is critical and depends on several factors, including the peptide sequence, the presence of other protecting groups, and whether the desired outcome is a free thiol for subsequent conjugation or direct formation of a disulfide bond.[1]

Comparative Overview of Acm Deprotection Methods

The following table summarizes the most common methods for the selective removal of the Acm protecting group, providing a clear comparison of their reaction conditions and outcomes.

Reagent(s)Typical ConditionsOutcomeKey Considerations
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.[1]Direct formation of a disulfide bond.[1]Can cause side reactions like iodination of tyrosine residues.[1] The reaction rate is highly solvent-dependent.[1]
Mercury(II) Acetate (Hg(OAc)₂) **1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[1][4][5]Formation of the free thiol.[1]Highly toxic and requires careful handling and disposal of mercury waste.[1] Can also remove S-t-Butyl and S-trityl groups.[4]
Silver(I) Salts (AgBF₄ or AgOTf) 10-20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5-2 hours, followed by treatment with dithiothreitol (DTT).[1][6]Formation of the free thiol.[1]Toxic heavy metal reagents that require subsequent treatment to remove silver ions.[1]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF for on-resin applications, with two short treatments of 3.5 minutes each.[1][7]Direct formation of a disulfide bond on-resin.[8][9]Offers a rapid and efficient one-pot deprotection and cyclization method.[8][9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most frequently employed Acm deprotection methods.

Protocol 1: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This method is effective for generating a free cysteine thiol but requires stringent safety precautions due to the high toxicity of mercury compounds.

Workflow for Acm Deprotection using Mercury(II) Acetate

cluster_dissolution Peptide Dissolution cluster_deprotection Deprotection cluster_workup Work-up A Dissolve Acm-peptide in 10% aq. AcOH (5-10 mg/mL) B Adjust pH to 4.0 with glacial AcOH A->B C Add Hg(OAc)₂ (10 eq./Acm) B->C D Readjust pH to 4.0 C->D E Stir at RT under N₂ for 1-3h D->E F Add β-mercaptoethanol (20 eq./Acm) E->F G Stand for 5h to precipitate Hg F->G H Centrifuge to remove precipitate G->H I Desalt supernatant by HPLC H->I

Caption: Step-by-step workflow for Acm deprotection using mercury(II) acetate.

Methodology:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid to a concentration of 5-10 mg/mL.

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[4]

  • Add mercury(II) acetate (10 equivalents per Acm group).[5]

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[5]

  • Stir the mixture gently at room temperature under a nitrogen atmosphere for 1 to 3 hours.[4]

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[5]

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant containing the peptide with the free thiol by HPLC.

Protocol 2: Acm Deprotection and Disulfide Bond Formation using Iodine

This is a widely used method for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.[10]

Workflow for Iodine-Mediated Acm Deprotection and Cyclization

cluster_dissolution Peptide Dissolution cluster_oxidation Oxidation cluster_workup Work-up A Dissolve Acm-peptide in aq. MeOH or aq. AcOH (low concentration) B Add I₂ solution (10-15 eq.) dropwise with stirring A->B C Monitor reaction by HPLC (typically 1-2h) B->C D Quench excess I₂ with ascorbic acid or sodium thiosulfate C->D E Remove solvent under reduced pressure D->E F Purify cyclic peptide by preparative HPLC E->F

Caption: General workflow for in-solution Acm deprotection and disulfide bond formation using iodine.

Methodology:

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid. The concentration should be low (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.[5]

  • Add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise while stirring.[5]

  • Monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.[5]

  • Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.[5]

  • Remove the solvent under reduced pressure.

  • Purify the cyclized peptide by preparative HPLC.

Protocol 3: On-Resin Acm Deprotection and Cyclization using N-Chlorosuccinimide (NCS)

This protocol is a rapid and efficient method for on-resin disulfide bond formation, which can simplify the purification process.[1][8]

Workflow for On-Resin Acm Deprotection with NCS

cluster_resin_prep Resin Preparation cluster_deprotection Deprotection & Cyclization cluster_workup Work-up and Cleavage A Swell peptidyl-resin in DMF B Add NCS solution (3 eq.) in DMF A->B C Agitate for 3.5 min B->C D Drain and repeat NCS treatment C->D E Wash resin with DMF and DCM D->E F Cleave peptide from resin E->F G Purify cyclic peptide by HPLC F->G

Caption: Experimental workflow for on-resin Acm deprotection and cyclization using NCS.

Methodology:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[1]

  • Add a solution of NCS (3 equivalents) in DMF to the resin.[1]

  • Agitate the mixture for 3.5 minutes.[1]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[1]

  • Wash the resin thoroughly with DMF, followed by DCM.[11]

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).[12]

  • Purify the crude peptide by HPLC.

Factors Influencing Selectivity and Efficiency

The successful and selective removal of the Acm group is influenced by several factors that researchers must consider to optimize their synthetic strategy.

Factors Affecting Acm Deprotection Selectivity

Deprotection Selective Acm Deprotection Reagent Choice of Reagent Deprotection->Reagent Solvent Solvent System Deprotection->Solvent Stoichiometry Reagent Stoichiometry Deprotection->Stoichiometry PeptideSeq Peptide Sequence Deprotection->PeptideSeq OtherPGs Presence of Other Protecting Groups Deprotection->OtherPGs

Caption: Key factors influencing the selectivity of Acm deprotection.

  • Choice of Reagent: As highlighted in the comparative table, the reagent dictates the outcome (free thiol vs. disulfide) and potential side reactions.

  • Solvent System: The polarity of the solvent can significantly impact the reaction rate of iodine-mediated deprotection. For instance, in dipolar solvents like aqueous acetic acid, both Cys(Trt) and Cys(Acm) react rapidly, whereas in non-polar solvents like DCM, the oxidation of Cys(Acm) is much slower.

  • Reagent Stoichiometry: Insufficient equivalents of the deprotecting reagent are a common cause of incomplete reactions. It is crucial to use the appropriate excess of the reagent.[5]

  • Peptide Sequence: The kinetics of Acm deprotection can be sequence-dependent. Steric hindrance or the presence of sensitive residues may necessitate adjustments to the reaction conditions.[5]

  • Orthogonality with Other Protecting Groups: The Acm group is stable to the conditions used for the removal of many other side-chain protecting groups, such as tBu, Trt, and Pbf in Fmoc-SPPS.[7][13] This orthogonality is fundamental for the regioselective synthesis of peptides with multiple disulfide bonds.[2] However, some conditions for Acm removal can affect other protecting groups. For example, mercury(II) acetate can also cleave S-t-butyl and S-trityl groups.[4]

Troubleshooting

Incomplete deprotection is a common challenge. If you encounter this issue, consider the following:

  • Verify Reagent Quality and Stoichiometry: Use fresh, high-quality reagents and ensure the correct excess is being used.

  • Extend Reaction Time: The kinetics of deprotection can be slow for certain peptide sequences. Monitor the reaction over a longer period.

  • Optimize Reaction Conditions: Adjust the solvent composition, temperature, or pH to enhance the reaction rate.

  • Confirm Acm Removal: The most reliable way to confirm the complete removal of the Acm group is through mass spectrometry, where a mass decrease of 71.08 Da per Acm group will be observed.[5] HPLC analysis will also show a shift in the retention time of the product compared to the starting material.[5]

Conclusion

The selective deprotection of the Acm group is a critical and versatile step in the synthesis of complex peptides. A thorough understanding of the available methods, their underlying mechanisms, and the factors influencing their efficiency is paramount for the successful design and execution of synthetic strategies. By carefully selecting the appropriate deprotection protocol and optimizing the reaction conditions, researchers can effectively utilize the Acm group to achieve their desired peptide products.

References

On-Resin Disulfide Bond Formation Using Fmoc-D-Cys(Acm)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, imparting crucial structural constraints necessary for their function. On-resin cyclization strategies offer significant advantages over solution-phase methods by minimizing intermolecular side reactions and simplifying purification. The use of Fmoc-D-Cys(Acm)-OH provides a robust and versatile approach for the regioselective formation of disulfide bridges in solid-phase peptide synthesis (SPPS). The acetamidomethyl (Acm) protecting group is stable to the standard piperidine conditions used for Fmoc removal and to trifluoroacetic acid (TFA) used for cleavage from the resin, allowing for the synthesis and purification of the linear peptide before the selective formation of the disulfide bond.[1][2] This document provides detailed protocols and application notes for the on-resin formation of disulfide bonds using this compound.

Core Concepts: Orthogonal Protection Strategy

The synthesis of peptides with multiple disulfide bonds requires an orthogonal protection strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.[1] This allows for the sequential and regioselective formation of each disulfide bridge. This compound is a key component in such strategies, often used in conjunction with other protected cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH.[1][3] The Acm group's stability to acidic and basic conditions used in standard Fmoc-SPPS makes it an ideal choice for the final disulfide bond formation.[1][4]

Data Presentation

Table 1: Comparison of Common Reagents for On-Resin Acm Deprotection and Disulfide Formation
ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Iodine (I₂) 10-15 equivalents in DMF or a mixture of DMF/DCM/MeOH.[5][6]30-60 minutes.[6][7]Well-established, effective for both on-resin and solution-phase cyclization.[8]Can lead to side reactions with sensitive residues like Trp and Met if not carefully controlled.[9]
N-Chlorosuccinimide (NCS) 3 equivalents in DMF.[2][10]As short as 3.5 - 15 minutes.[2][9][10][11]Fast reaction kinetics, compatible with oxidation-prone residues like Met and Trp.[9][11] Can be used in the presence of other Cys protecting groups like Trt.[12][13]Newer method, may require more optimization for specific sequences.
Thallium(III) Trifluoroacetate (Tl(TFA)₃) 1.2 equivalents in DMF (repeated twice).[8]80 minutes (2 x 40 min).[8]Effective for on-resin cyclization.Highly toxic, requires special handling and disposal procedures.
Table 2: Orthogonal Cysteine Protecting Groups in Fmoc-SPPS
Protecting GroupChemical NameCleavage ReagentKey Features
Acm AcetamidomethylIodine (I₂), N-Chlorosuccinimide (NCS), Thallium(III) Trifluoroacetate.[2][5]Stable to TFA and piperidine.[1][2] Ideal for late-stage disulfide bond formation.
Trt TritylDilute TFA, Iodine (I₂).[5]Acid-labile, commonly used for the first disulfide bond in a multi-disulfide peptide.[1]
Mmt 4-MethoxytritylVery dilute TFA (1-3%) in DCM.[5]More acid-labile than Trt, allowing for selective deprotection.[5]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation using Iodine

This protocol describes the on-resin removal of the Acm protecting group from two D-Cys(Acm) residues and the subsequent formation of an intramolecular disulfide bond using iodine.

Materials:

  • Peptide-resin containing two this compound residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Methanol (MeOH)

  • 2% Ascorbic acid in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.

  • Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

  • Prepare a 0.1 M solution of iodine (10 equivalents) in a suitable solvent (e.g., DMF or a DMF/H₂O 4:1 v/v mixture).[8]

  • Add the iodine solution to the swollen resin and agitate the mixture at room temperature for 40-60 minutes.[8]

  • Monitor the reaction for completion using a suitable method (e.g., Ellman's test to detect free thiols, or a test cleavage and mass spectrometry analysis).

  • Once the reaction is complete, filter the resin and wash it with DMF (3 times).

  • To quench any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF until the resin and solution are colorless (typically 2-3 times).[8]

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all byproducts.

  • Dry the resin under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol outlines a rapid and efficient method for on-resin disulfide bond formation using NCS.[9][11]

Materials:

  • Peptide-resin containing two this compound residues

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Swell 50 mg of the Cys(Acm)-containing peptide-resin in DMF.[2][10]

  • Prepare a solution of N-Chlorosuccinimide (3 equivalents relative to the resin loading) in DMF.[2][10]

  • Add the NCS solution to the swollen resin.

  • Agitate the mixture for 15 minutes at room temperature.[9][11] Some protocols suggest a shorter reaction time of 3.5 minutes, repeated once.[2][10]

  • Monitor the reaction for completion.

  • Once the reaction is complete, filter the resin and wash it thoroughly with DMF (5 times) and DCM (5 times).

  • Dry the resin under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage protocol.

  • Precipitate, wash, and dry the peptide as described in Protocol 1.

  • Purify the crude cyclic peptide by RP-HPLC.

Mandatory Visualizations

On_Resin_Disulfide_Formation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Cleavage and Purification Start Start Assemble_Linear_Peptide Assemble Linear Peptide (incorporating this compound) Start->Assemble_Linear_Peptide Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Assemble_Linear_Peptide->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Acm_Deprotection_Oxidation Acm Deprotection & Oxidation (e.g., Iodine or NCS in DMF) Amino_Acid_Coupling->Acm_Deprotection_Oxidation Completed Linear Peptide Washing_1 Wash Resin (DMF, Ascorbic Acid, DCM) Acm_Deprotection_Oxidation->Washing_1 Cleavage Cleavage from Resin (TFA Cocktail) Washing_1->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Cyclic Peptide Purification->Final_Peptide

Caption: Experimental workflow for on-resin disulfide bond formation.

Disulfide_Bond_Formation_Mechanism cluster_Resin On-Resin Peptide Peptide_Acm Peptide-Resin with two Cys(Acm) groups Intermediate Reactive Intermediate (Sulfenyl Iodide or similar) Peptide_Acm->Intermediate + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., I₂ or NCS) Oxidizing_Agent->Intermediate Cyclic_Peptide Cyclized Peptide-Resin (Disulfide Bond Formed) Intermediate->Cyclic_Peptide Intramolecular Nucleophilic Attack Byproducts Byproducts Intermediate->Byproducts

Caption: Chemical mechanism of on-resin disulfide bond formation.

Conclusion

The on-resin formation of disulfide bonds using this compound is a powerful technique in modern peptide synthesis. The stability of the Acm group provides the flexibility to perform cyclization at a late stage, after the full-length peptide has been assembled. The choice of oxidizing agent, either the well-established iodine protocol or the rapid NCS method, can be tailored to the specific requirements of the peptide sequence. By employing an orthogonal protection strategy, this methodology can be extended to the synthesis of complex peptides with multiple, regioselectively-formed disulfide bridges, which is of significant interest in drug discovery and development.[14][15]

References

Application Notes and Protocols for Solution-Phase Disulfide Bridge Formation with Cys(Acm) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for stabilizing the tertiary structure and biological activity of many peptides and proteins.[1][2] The acetamidomethyl (Acm) protecting group for cysteine is widely used in solid-phase peptide synthesis (SPPS) due to its stability under the conditions of Fmoc chemistry.[3] This application note provides detailed protocols for the solution-phase removal of the Acm group and subsequent formation of a disulfide bridge. The primary method described utilizes iodine-mediated oxidative deprotection, a common and effective strategy.[4][5][6] Alternative methods and important considerations for optimizing the reaction and analyzing the products are also discussed.

Core Principles

The formation of a disulfide bridge from two Cys(Acm)-protected residues involves two key steps that can occur concurrently:

  • Deprotection: The Acm groups are cleaved from the cysteine thiol side chains.

  • Oxidation: The resulting free thiols are oxidized to form a disulfide bond.

Iodine (I₂) is a widely used reagent that facilitates both deprotection and oxidation in a single step.[5][6] The reaction is typically performed in an acidic aqueous/organic solvent mixture to promote the desired intramolecular cyclization and minimize intermolecular side reactions.[6]

Key Experimental Considerations

Several factors can influence the efficiency and outcome of the disulfide bond formation:

  • Peptide Concentration: To favor intramolecular disulfide bond formation and minimize the formation of dimers or oligomers, the reaction should be performed at high dilution (typically 10⁻³ to 10⁻⁴ M).[1]

  • Solvent System: A mixture of aqueous acetic acid or methanol is often used.[1][6] The choice of solvent can impact reaction rates and solubility of the peptide. For peptides containing sensitive residues like Tyrosine (Tyr), Histidine (His), and Tryptophan (Trp), aqueous acetic acid is preferred to limit potential iodination of these residues.[4][6]

  • Iodine Equivalents: An excess of iodine (typically 10-50 fold) is used to drive the reaction to completion.[1][4][7] However, the optimal amount should be determined empirically to minimize side reactions.[4]

  • Reaction Monitoring: The progress of the reaction should be monitored by analytical HPLC to determine the consumption of the starting material and the formation of the desired product.[1]

  • Quenching: After the reaction is complete, excess iodine must be quenched, typically with a solution of ascorbic acid or sodium thiosulfate.

Experimental Protocols

Protocol 1: Iodine-Mediated Disulfide Bridge Formation

This protocol describes the most common method for the simultaneous deprotection of Cys(Acm) and formation of a disulfide bond in a solution phase.

Materials:

  • Cys(Acm)-containing peptide

  • Acetic acid (glacial)

  • Methanol (HPLC grade)

  • Water (deionized, HPLC grade)

  • Iodine (I₂)

  • Ascorbic acid

  • Solvents for HPLC analysis (e.g., acetonitrile, water, TFA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the Cys(Acm)-protected peptide in a suitable solvent mixture. A common choice is 40% aqueous acetic acid.[1] The final peptide concentration should be in the range of 10⁻³ to 10⁻⁴ M.

  • Iodine Solution Preparation: Prepare a stock solution of iodine in a suitable solvent such as 40% acetic acid or methanol.[1]

  • Oxidation Reaction: While stirring the peptide solution at room temperature, add the iodine solution dropwise until a persistent yellow-brown color is observed. An excess of 25 to 50 fold of iodine is typically used.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing them by analytical HPLC. The reaction is complete when the starting peptide peak is no longer observed.

  • Quenching the Reaction: Once the reaction is complete, quench the excess iodine by adding a 1 M solution of ascorbic acid dropwise until the yellow-brown color disappears.

  • Purification: Purify the cyclized peptide from the reaction mixture using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The mass of the cyclized peptide will be lower than the starting material due to the loss of the two Acm groups.

Table 1: Summary of Reaction Conditions for Iodine-Mediated Disulfide Formation

ParameterRecommended RangeNotes
Peptide Concentration10⁻³ - 10⁻⁴ MHigher dilution favors intramolecular cyclization.[1]
Solvent40% aqueous acetic acid or aq. MeOHAcetic acid is preferred for peptides with sensitive residues.[6]
Iodine Equivalents10 - 50 fold excessThe optimal amount should be determined empirically.[1][4]
Reaction Time30 - 120 minutesMonitor by HPLC for completion.
Quenching AgentAscorbic acid or sodium thiosulfateAdded until the iodine color disappears.

Alternative Methods

While iodine is the most common reagent, other methods can be employed for Cys(Acm) deprotection and disulfide formation.

N-Chlorosuccinimide (NCS)

NCS offers a fast and reliable alternative to iodine, particularly for on-resin applications, but can also be adapted for solution-phase synthesis.[3][4] It can be advantageous when other protecting groups sensitive to iodine are present.[3]

Thiol-Disulfide Interchange

This method involves the conversion of the Cys(Acm) group to a more reactive S-methoxycarbonylsulfenyl (Scm) derivative.[8] The Cys(Scm) peptide can then react with a free thiol to form an unsymmetrical disulfide bond. This approach is particularly useful for the regioselective formation of multiple disulfide bridges.

Analytical Methods for Monitoring Disulfide Bond Formation

Accurate analysis is critical to confirm the successful formation of the desired disulfide bridge and to identify any side products.

Table 2: Analytical Techniques for Disulfide Bond Analysis

TechniqueApplicationInformation Provided
Reverse-Phase HPLC Reaction monitoring, purity assessmentSeparation of starting material, product, and byproducts. Retention time shifts indicate successful reaction.
Mass Spectrometry (MS) Product confirmation, side product identificationProvides the molecular weight of the product, confirming the loss of Acm groups and disulfide bond formation.[9] Can identify side products like dimers or iodinated species.[9]
Tandem MS (MS/MS) Disulfide bond mappingFragmentation analysis can pinpoint the connectivity of the disulfide bonds in peptides with multiple cysteines.[9][[“]]
Ellman's Test Detection of free thiolsA colorimetric assay to quantify the disappearance of free sulfhydryl groups, indicating disulfide bond formation.[[“]]

Visualizing the Workflow

Experimental Workflow for Disulfide Bridge Formation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Cys(Acm) Peptide dissolve Dissolve Peptide (10⁻³ - 10⁻⁴ M) start->dissolve reaction Add Iodine Solution (Room Temperature) dissolve->reaction iodine_prep Prepare Iodine Solution iodine_prep->reaction monitor Monitor by HPLC reaction->monitor quench Quench with Ascorbic Acid monitor->quench Reaction Complete purify Purify by HPLC quench->purify analyze Analyze by MS & HPLC purify->analyze end Cyclized Peptide analyze->end

Caption: Workflow for solution-phase disulfide bridge formation.

Chemical Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products peptide Peptide-Cys(Acm) Peptide-Cys(Acm) activated Sulfenyl Iodide Intermediate peptide->activated + I₂ iodine I₂ iodine->activated product Peptide-Cys-S-S-Cys-Peptide (Cyclized Peptide) activated->product - 2x HI byproducts 2x Acm-I 2x HI activated->byproducts

Caption: Simplified iodine-mediated disulfide formation.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low Yield of Monomeric Product Peptide concentration too high, leading to intermolecular reactions.Decrease the peptide concentration to favor intramolecular cyclization.
Incomplete Reaction Insufficient iodine or reaction time.Increase the equivalents of iodine and/or extend the reaction time. Continue to monitor by HPLC.
Formation of Side Products (e.g., iodinated Tyr, Trp, His) Excess iodine reacting with sensitive amino acid residues.[4]Use the minimum effective amount of iodine. Perform the reaction in aqueous acetic acid.[6]
Peptide Precipitation Poor solubility of the peptide in the chosen solvent.Experiment with different solvent systems (e.g., varying the percentage of organic solvent).

Conclusion

The solution-phase formation of disulfide bridges in Cys(Acm)-protected peptides is a robust and widely applicable method. The iodine-mediated protocol is straightforward and effective for many peptide sequences. Careful control of reaction conditions, particularly peptide concentration and iodine stoichiometry, is essential for maximizing the yield of the desired cyclized monomer and minimizing side reactions. Thorough analytical characterization by HPLC and mass spectrometry is crucial to ensure the purity and correct structure of the final product. For more complex peptides with multiple disulfide bonds, regioselective strategies employing orthogonal cysteine protecting groups may be necessary.

References

Application Notes and Protocols for Regioselective Disulfide Bond Formation in Multi-Cysteine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins, including hormones, toxins, and therapeutic agents.[1] The regioselective formation of multiple disulfide bonds in synthetic peptides containing numerous cysteine residues presents a significant chemical challenge. Incorrect disulfide pairing can lead to a heterogeneous mixture of isomers with diminished or altered biological activity, posing significant hurdles for research and drug development.[2]

This document provides a comprehensive guide to the strategies and methodologies for achieving regioselective disulfide bond formation in multi-cysteine peptides. It covers the principles of orthogonal cysteine protection, various chemical and enzymatic oxidation methods, and detailed analytical techniques for the characterization of disulfide bond connectivity.

Core Principles: Orthogonal Protection Strategy

The cornerstone of regioselective disulfide bond formation is the use of orthogonal cysteine-thiol protecting groups.[3][4] This strategy involves protecting different pairs of cysteine residues with groups that can be selectively removed under specific conditions without affecting other protecting groups.[5] This allows for the stepwise and controlled formation of each disulfide bridge in a predetermined manner.

A selection of commonly used cysteine protecting groups and their removal conditions are summarized below.

Protecting GroupAbbreviationRemoval ConditionsOrthogonality & Key Features
TritylTrtMildly acidic conditions (e.g., TFA/TIS/H₂O cocktail during final cleavage).[3]Cleaved during standard final cleavage. Cost-effective for routine synthesis.
4-MethoxytritylMmtHighly acid-labile (e.g., 1-2% TFA in DCM).[6]Orthogonal to Trt, Acm, and tBu. Allows for selective on-resin deprotection.
AcetamidomethylAcmOxidative cleavage with iodine (I₂) or treatment with mercury(II) acetate.[4][7]Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation.
S-tert-butylthioStBuReducing agents (e.g., thiols like DTT or phosphines like TCEP).[8]Orthogonal to acid-labile and oxidatively removed groups.
tert-ButyltBuStrong acids (e.g., TMSBr/TFA) or Hg(OAc)₂.Stable to TFA and iodine oxidation.[6]

Experimental Protocols: Chemical Methods for Disulfide Bond Formation

The choice of method for disulfide bond formation depends on factors such as the protecting groups used, the peptide sequence, and whether the cyclization is performed on-resin or in solution. On-resin cyclization is often preferred as it can minimize intermolecular side reactions.[9][10]

Protocol 1: On-Resin Iodine-Mediated Deprotection of Cys(Acm) and Disulfide Bond Formation

This protocol describes the simultaneous removal of the Acm protecting group and the formation of a disulfide bond using iodine.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DMF (approximately 1 mL per gram of resin) for 30 minutes.

  • Prepare a solution of 10 equivalents of iodine (I₂) in DMF/H₂O (4:1, v/v).

  • Add the iodine solution to the resin.

  • Shake the reaction mixture at room temperature for 40-60 minutes.[11]

  • Filter the resin and wash thoroughly with DMF (3x).

  • Wash the resin with 2% ascorbic acid in DMF (2x) to quench excess iodine.

  • Wash the resin with DMF (5x) and then with DCM (3x).[12]

  • Dry the resin under vacuum. The cyclic peptide can then be cleaved from the resin using a standard TFA cocktail.

Quantitative Data:

PeptideMethodReaction TimePurity (Crude)Reference
ApaminOn-resin I₂ oxidation of Cys(Acm)60 minNot specified[10]
OxytocinOn-resin I₂ oxidation of Cys(Acm)40 minNot specified[11]
Protocol 2: On-Resin N-Chlorosuccinimide (NCS)-Mediated Disulfide Bond Formation

NCS is a rapid and efficient reagent for on-resin disulfide bond formation.[13]

Materials:

  • Peptidyl-resin with deprotected cysteine thiols

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Prepare a solution of 2 equivalents of NCS in DMF.

  • Add the NCS solution to the resin.

  • Agitate the mixture at room temperature for 15 minutes.[13]

  • Filter the resin and wash thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under vacuum.

Quantitative Data:

PeptideMethodReaction TimePurity (Crude)Reference
α-conotoxin SIOn-resin NCS oxidation of Cys(Acm)7 min (2x 3.5 min)81.7%[9]
OxytocinOn-resin NCS oxidation15 min>95%[13]
VasopressinOn-resin TFA-activated NCS15 minNear quantitative[14]
Protocol 3: Stepwise On-Resin Formation of Two Disulfide Bonds using Orthogonal Protection (Mmt and Trt)

This protocol illustrates the regioselective formation of two disulfide bonds using the Mmt/Trt orthogonal pair.

Materials:

  • Peptidyl-resin with Cys(Mmt) and Cys(Trt) pairs

  • 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF)

  • Oxidizing agent (e.g., Iodine or NCS solution as in Protocols 1 or 2)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • First Disulfide Bond Formation: a. Selectively deprotect the Mmt groups by treating the resin with 1-2% TFA in DCM containing 5% TIS. Repeat this treatment until the yellow color of the Mmt cation is no longer observed in the filtrate (typically 4-5 cycles of 10 minutes each).[10] b. Wash the resin thoroughly with DCM and DMF. c. Form the first disulfide bond using an appropriate on-resin oxidation method (e.g., Protocol 1 or 2).

  • Second Disulfide Bond Formation: a. The Trt groups are stable to the mild acid used for Mmt removal. The second disulfide bond is formed simultaneously with the cleavage from the resin. b. Cleave the peptide from the resin using a standard TFA cleavage cocktail. The acidic conditions will remove the Trt protecting groups, and the free thiols will air-oxidize to form the second disulfide bond. For more controlled oxidation, a small amount of an oxidizing agent can be added to the cleavage cocktail or the oxidation can be performed in solution after cleavage and purification of the monocyclic peptide.

Experimental Protocols: Enzymatic Disulfide Bond Formation

Protein Disulfide Isomerase (PDI) is an enzyme that catalyzes the formation and isomerization of disulfide bonds in proteins.[15][16] It can be utilized for the in vitro folding of synthetic peptides.

Protocol 4: PDI-Catalyzed Disulfide Bond Formation

Materials:

  • Reduced, purified multi-cysteine peptide

  • Recombinant human PDI

  • Glutathione (GSH)

  • Oxidized Glutathione (GSSG)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 10-50 µM.

  • Add GSH and GSSG to the peptide solution to create a redox buffer. A common ratio is 1 mM GSH to 0.2 mM GSSG.

  • Initiate the folding reaction by adding PDI to a final concentration of 0.1-1 µM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C).

  • Monitor the reaction progress over time by taking aliquots and quenching the reaction with an equal volume of quenching solution.

  • Analyze the quenched aliquots by RP-HPLC and mass spectrometry to identify the formation of the correctly folded peptide and any disulfide-linked intermediates.

Analytical Characterization of Disulfide Bonds

Accurate characterization of the disulfide bond connectivity is crucial to confirm the success of the regioselective synthesis.

Protocol 5: Disulfide Bond Mapping by Mass Spectrometry

This protocol outlines a general workflow for identifying disulfide-linked peptides using LC-MS/MS after enzymatic digestion under non-reducing conditions.[4]

Materials:

  • Purified peptide with disulfide bonds

  • Denaturation buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0)

  • Alkylating agent (e.g., N-ethylmaleimide, NEM)

  • Protease (e.g., Trypsin, Chymotrypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Non-reducing Digestion): a. Denature the peptide in the denaturation buffer. b. Alkylate any free cysteine residues with NEM to prevent disulfide scrambling. c. Dilute the sample to reduce the denaturant concentration and add the protease. d. Incubate to allow for enzymatic digestion. e. Quench the digestion by adding formic acid.

  • LC-MS/MS Analysis: a. Separate the peptide fragments using reversed-phase HPLC. b. Analyze the eluting peptides using a mass spectrometer capable of tandem MS (MS/MS). c. Acquire MS/MS spectra of potential disulfide-linked peptides (identified by their mass).

  • Data Analysis: a. Use specialized software to search the MS/MS data against the peptide sequence to identify fragments. b. Disulfide-linked peptides will produce fragment ions from both peptide chains, allowing for the unambiguous identification of the connected cysteines.[17] A comparison with a reduced and alkylated sample can aid in identifying the disulfide-linked peptides.[18]

Visualizations

Orthogonal_Protecting_Group_Strategy cluster_0 Step 1: Selective Deprotection cluster_1 Step 2: First Disulfide Bond Formation cluster_2 Step 3: Cleavage and Second Disulfide Formation Linear Peptide Linear Peptide Cys(Mmt) Cys(Trt) Cys(Mmt) Cys(Trt) Deprotection 1-2% TFA in DCM Linear Peptide->Deprotection Intermediate 1 Intermediate Peptide Cys(SH) Cys(Trt) Cys(SH) Cys(Trt) Deprotection->Intermediate 1 Oxidation 1 On-resin Oxidation (e.g., NCS or Iodine) Intermediate 1->Oxidation 1 Monocyclic Peptide Monocyclic Peptide Cys-S-S-Cys Cys(Trt) Cys(Trt) Oxidation 1->Monocyclic Peptide Cleavage TFA Cleavage Cocktail Monocyclic Peptide->Cleavage Bicyclic Peptide Bicyclic Peptide Cys-S-S-Cys Cys-S-S-Cys Cleavage->Bicyclic Peptide

Caption: Stepwise formation of two disulfide bonds using an orthogonal Mmt/Trt protection strategy.

Experimental_Workflow_OnResin_Cyclization start Start: Peptidyl-resin with Cys(Protecting Group) deprotection Selective Deprotection (if necessary) start->deprotection oxidation On-Resin Oxidation (Iodine, NCS, etc.) deprotection->oxidation wash Wash Resin oxidation->wash cleavage Cleavage from Resin (TFA cocktail) wash->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization end End: Regioselectively-linked Cyclic Peptide characterization->end

Caption: General experimental workflow for on-resin disulfide bond formation.

Disulfide_Bond_Mapping_MS cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Peptide Disulfide-linked Peptide Digestion Non-reducing Enzymatic Digestion Peptide->Digestion LC LC Separation Digestion->LC MS MS Analysis LC->MS MSMS MS/MS Fragmentation MS->MSMS DatabaseSearch Database Search MSMS->DatabaseSearch Identification Identification of Disulfide-linked Peptides DatabaseSearch->Identification

Caption: Workflow for disulfide bond mapping by mass spectrometry.

References

Application Note: Strategic Incorporation of Fmoc-D-Cys(Acm)-OH for the Regioselective Synthesis of Conotoxins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conotoxins are small, disulfide-rich peptides found in the venom of marine cone snails. Their high potency and selectivity for various ion channels and receptors make them invaluable as pharmacological tools and leads for drug development.[1] A critical feature of conotoxins is their rigid three-dimensional structure, defined by a specific framework of disulfide bonds. The precise connectivity of these bonds is essential for their biological activity.[1][2] The synthesis of conotoxins, particularly those with multiple disulfide bridges, presents a significant challenge in controlling this connectivity.

The incorporation of D-amino acids, such as D-Cysteine (D-Cys), is a key strategy used to enhance metabolic stability against proteolysis or to induce specific conformational constraints that can optimize biological activity. Fmoc-D-Cys(Acm)-OH, where the thiol group of D-Cysteine is protected by an acetamidomethyl (Acm) group, is a crucial reagent in this endeavor. The Acm group is stable under the standard acidic conditions used for cleavage in Fmoc-based solid-phase peptide synthesis (SPPS), but it can be selectively removed later using specific reagents like iodine.[1] This property makes it an ideal component of an orthogonal protection strategy, enabling the directed, regioselective formation of multiple disulfide bonds.

This document provides detailed protocols and data for the application of this compound in the chemical synthesis of conotoxins.

The Principle of Orthogonal Protection in Conotoxin Synthesis

The synthesis of conotoxins with multiple, defined disulfide bridges relies on an orthogonal protection strategy. This involves using multiple cysteine protecting groups that can be removed under different, non-interfering conditions.[1] A common strategy for a two- or three-disulfide-bonded conotoxin involves protecting cysteine residues with different groups, such as Trityl (Trt), Acetamidomethyl (Acm), and 4-methoxybenzyl (Mob).[2]

  • Trityl (Trt) group: Highly acid-labile, removed during the final cleavage from the resin with Trifluoroacetic acid (TFA).

  • Acetamidomethyl (Acm) group: Stable to TFA but selectively removed by iodine (I₂) oxidation.[2]

  • 4-Methoxybenzyl (Mob) group: Stable to both TFA and iodine but can be removed under harsher acidic conditions (e.g., TFA at elevated temperatures or with specific scavengers).[2][3]

By incorporating Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH (or its D-isomer), and Fmoc-Cys(Mob)-OH at specific positions in the peptide sequence, one can dictate the order of disulfide bond formation post-synthesis.

Data Presentation: Cysteine Protecting Groups

The following table summarizes the characteristics of commonly used orthogonal protecting groups in conotoxin synthesis.

Protecting GroupStructureRemoval ConditionsStability
Trityl (Trt) -C(C₆H₅)₃Mild acid (e.g., TFA/TIS/H₂O during cleavage)[1]Labile to acid; Stable to iodine and piperidine.
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Iodine (I₂) in aqueous acetic acid or ACN/H₂O[2]Stable to acid (TFA) and piperidine.[1]
4-Methoxybenzyl (Mob) -CH₂-C₆H₄-OCH₃Stronger acid conditions (e.g., TFA/TIS/H₂O at 40-45°C)[2]Stable to standard TFA cleavage and iodine.[2]
tert-Butyl (tBu) -C(CH₃)₃PhS(O)Ph/CH₃SiCl₃ in TFA[2]Stable to TFA and iodine oxidation conditions.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear conotoxin precursor on a solid support using standard Fmoc chemistry. The procedure is applicable for incorporating both L- and D-amino acids.

Materials:

  • Rink Amide resin (for C-terminally amidated peptides)

  • Fmoc-protected amino acids (including this compound and other orthogonally protected Cys derivatives)

  • Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: DCM (Dichloromethane)

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.[3] Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 equivalents), HCTU (4 equivalents), and DIEA (8 equivalents) in DMF.[2][3]

    • Add the solution to the deprotected resin and agitate for 40-60 minutes.

    • Monitor the coupling reaction using a Kaiser test.

    • After completion, wash the resin thoroughly with DMF, DCM, and DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound and other protected cysteines at the desired positions.

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group using 20% piperidine in DMF.

  • Resin Drying: Wash the final peptidyl-resin with DCM and dry it under a vacuum.[1]

Protocol 2: Cleavage from Resin and Trt-Group Deprotection

This step releases the peptide from the solid support and simultaneously removes acid-labile side-chain protecting groups, including Trt, leaving the Acm and Mob groups intact.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[5]

  • Cold diethyl ether

Methodology:

  • Cleavage: Add the cleavage cocktail to the dried peptidyl-resin and stir the mixture at room temperature for 2.5-3 hours.[1]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[1]

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold diethyl ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The resulting linear peptide will have free thiols (-SH) at positions previously protected by Trt and intact Acm groups on the D-Cysteine and other specified residues.

  • Purification: Purify the crude linear peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Lyophilize the pure fractions.

Protocol 3: Regioselective Disulfide Bond Formation

This multi-step protocol describes the sequential formation of disulfide bonds.

Step 3.1: Formation of the First Disulfide Bond (Air Oxidation) This step connects the cysteine residues that were deprotected during cleavage (originally Trt-protected).

Methodology:

  • Dissolution: Dissolve the purified linear peptide in an aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.8-8.5) at a low concentration (e.g., 50 µg/mL) to favor intramolecular over intermolecular reactions.[4]

  • Oxidation: Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours. Dissolved oxygen facilitates the oxidation of the free thiols.[1]

  • Monitoring: Monitor the reaction by analytical RP-HPLC and Mass Spectrometry (MS) to confirm the formation of the monocyclic intermediate.

  • Purification: Once the reaction is complete, acidify the solution with TFA and purify the mono-bridged peptide using preparative RP-HPLC. Lyophilize the pure fractions.[1]

Step 3.2: Formation of the Second Disulfide Bond (Iodine-mediated Acm Removal) This step utilizes iodine to simultaneously deprotect the Acm groups on the D-Cysteine residues and catalyze the formation of the second disulfide bond.

Materials:

  • Solvent system: Acetic acid/H₂O/ACN or similar aqueous systems.[2][4]

  • Iodine (I₂) solution (e.g., 50 mM in acetic acid).

  • Quenching solution: 1 M Ascorbic acid in water.

Methodology:

  • Dissolution: Dissolve the mono-bridged peptide in a suitable solvent system, such as aqueous acetic acid (e.g., 90% acetic acid).[2]

  • Oxidation: Add the iodine solution (typically 5-10 equivalents per Acm group) to the peptide solution and stir vigorously for 15-30 minutes at room temperature.[4]

  • Quenching: Quench the reaction by adding ascorbic acid solution dropwise until the characteristic yellow/brown color of iodine disappears.[2][4]

  • Final Purification: Dilute the reaction mixture with water, acidify with TFA, and immediately purify the final, fully folded conotoxin by preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.[1]

Visualized Workflows and Logic

Overall Synthesis Workflow

G SPPS 1. Solid-Phase Peptide Synthesis (SPPS) (Incorporation of Fmoc-Cys(Trt)-OH and this compound) Cleavage 2. Cleavage & Trt Deprotection (TFA Cocktail) Result: Linear peptide with free thiols and Acm groups SPPS->Cleavage Purify1 3. RP-HPLC Purification (Linear Peptide) Cleavage->Purify1 Ox1 4. First Disulfide Formation (Air Oxidation, pH 8) Result: Mono-cyclic peptide Purify1->Ox1 Purify2 5. RP-HPLC Purification (Mono-cyclic Intermediate) Ox1->Purify2 Ox2 6. Second Disulfide Formation (Iodine Oxidation of Acm Groups) Result: Di-cyclic (Folded) Conotoxin Purify2->Ox2 Purify3 7. Final RP-HPLC Purification Ox2->Purify3 Final Final Folded Conotoxin Purify3->Final

Caption: Workflow for synthesizing a two-disulfide bond conotoxin.

Orthogonal Deprotection Strategy

G cluster_0 Step 1: Acid Cleavage cluster_1 Step 2: First Oxidation cluster_2 Step 3: Second Oxidation Peptide Linear Peptide Precursor|{ Cys(Trt) |  D-Cys(Acm) |  Cys(Trt) |  D-Cys(Acm) } TFA TFA / TIS / H₂O Peptide->TFA Intermediate1 Intermediate 1|{ Cys(SH) |  D-Cys(Acm) |  Cys(SH) |  D-Cys(Acm) } TFA->Intermediate1 Air Air Oxidation (pH 8) Intermediate1->Air Intermediate2 Intermediate 2|{ Cys-S-S-Cys  |  D-Cys(Acm) |  D-Cys(Acm) } Air->Intermediate2 Iodine Iodine (I₂) Intermediate2->Iodine Final Final Product|{ Cys-S-S-Cys  |  D-Cys-S-S-D-Cys  } Iodine->Final

Caption: Orthogonal deprotection scheme for regioselective synthesis.

Quantitative Data Summary

Successful conotoxin synthesis is highly dependent on the specific peptide sequence. However, general yield expectations can be summarized.

Synthesis StageParameterTypical Value/RangeReference
SPPS & Cleavage Crude Peptide Yield60-80% (relative to resin loading)General SPPS knowledge
Purification (Linear) Purity after HPLC>95%[4]
First Oxidation Reaction Time12-24 hours[1]
Second Oxidation Reaction Time15-30 minutes[4]
Final Product Overall Yield20-30% (for three disulfide bonds)[2]
Final Product Purity after HPLC>98%[4][6]

Note: Yields can vary significantly based on the conotoxin's length, sequence, and hydrophobicity.

Conclusion

This compound is an indispensable tool for the advanced chemical synthesis of conotoxins. Its use within a broader orthogonal protection strategy allows for the precise, regioselective formation of disulfide bonds, which is paramount for achieving the native fold and biological activity of these complex peptides. The incorporation of a D-cysteine residue can further enhance the therapeutic potential of synthetic conotoxins by increasing their stability. The protocols and data presented here provide a robust framework for researchers aiming to synthesize and explore this fascinating class of neurotoxins.

References

Application Note and Protocol: Cleavage of Peptides Containing Cys(Acm) from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The acetamidomethyl (Acm) group is a valuable thiol-protecting group for cysteine in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides with multiple disulfide bonds.[1][2] Its stability to standard trifluoroacetic acid (TFA) cleavage conditions allows for the purification of the Acm-protected peptide before selective disulfide bond formation.[1][3] This document provides detailed protocols for the cleavage of peptides containing Cys(Acm) from the resin, including methods to keep the Acm group intact and methods for its removal.

Data Presentation

The choice of cleavage cocktail can influence the stability of the Cys(Acm) group. While generally stable in TFA, some premature deprotection can occur. The following table summarizes the percentage of Acm group loss during TFA cleavage with varying concentrations of scavengers.

Table 1: Loss of Acm-Cysteine during TFA Cleavage [1]

Cleavage Cocktail (v/v/v)Reaction ConditionsAcm Loss (%)
90:5:5 (TFA/TIS/H₂O)1h, 25°C15.1
80:10:10 (TFA/TIS/H₂O)1h, 25°C11.2

TIS: Triisopropylsilane

For on-resin removal of the Acm group to form a disulfide bond, optimization of the reaction conditions is crucial. The following table illustrates the effect of iodine equivalents and reaction time on the formation of the desired doubly-oxidized product.

Table 2: Optimization of On-Resin Iodine-Mediated Acm Removal [1]

Iodine EquivalentsReaction Time (min)Desired Product (%)
156066.8
153070.8
106062.4
103071.4

Experimental Protocols

Protocol 1: Standard Cleavage with Acm Group Intact

This protocol is designed to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups while leaving the Cys(Acm) group intact.[1]

1. Resin Preparation:

  • Wash the dried peptide-resin three times with Dichloromethane (DCM).
  • Dry the resin under vacuum for at least 1 hour.[1]

2. Cleavage Cocktail Preparation:

  • Prepare the cleavage cocktail immediately before use. A standard cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[1]
  • Use approximately 10 mL of the cocktail per gram of resin.[1]
  • Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

  • Add the freshly prepared cleavage cocktail to the peptide-resin in a suitable reaction vessel.
  • Stir or agitate the mixture at room temperature for 2-4 hours.[1]

4. Peptide Isolation:

  • Filter the resin using a fritted funnel and collect the filtrate containing the cleaved peptide.[1]
  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

5. Peptide Precipitation:

  • Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1]

6. Washing and Drying:

  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and TFA.[1]
  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: On-Resin Acm Removal and Cyclization using N-Chlorosuccinimide (NCS)

This protocol describes the removal of the Acm group and simultaneous disulfide bond formation while the peptide is still attached to the resin.[1]

1. Resin Preparation:

  • Swell 50 mg of the Cys(Acm)-containing peptide-resin in Dimethylformamide (DMF).

2. NCS Treatment:

  • Prepare a solution of N-Chlorosuccinimide (3 equivalents relative to the resin loading) in DMF.
  • Add the NCS solution to the swollen resin.

3. Reaction:

  • Agitate the mixture for 3.5 minutes at room temperature.[1]

4. Washing:

  • After the reaction, wash the resin thoroughly with DMF and then with DCM.
  • Dry the resin under vacuum.

5. Cleavage:

  • Cleave the now-cyclized peptide from the resin using the standard cleavage protocol (Protocol 1).[1]

Protocol 3: In-Solution Acm Removal and Cyclization using Iodine

This protocol is for peptides that have already been cleaved from the resin and purified.[1]

1. Peptide Dissolution:

  • Dissolve the purified Acm-protected peptide in a solvent mixture such as 40% aqueous acetic acid to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.[1]

2. Iodine Addition:

  • Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent or methanol.
  • Add the iodine solution dropwise to the stirring peptide solution.[1]

3. Reaction and Monitoring:

  • Stir the solution at room temperature.
  • Monitor the progress of the reaction by analytical HPLC until the starting material is consumed.[1]

4. Quenching:

  • Stop the reaction by adding 1 M aqueous ascorbic acid dropwise until the yellow/brown color of the excess iodine disappears.[1]

5. Purification:

  • Dilute the reaction mixture with water to lower the acetic acid concentration and purify the cyclized peptide using preparative HPLC.[1]

Potential Side Reactions and Troubleshooting

  • Premature Acm Removal: Although generally stable, prolonged treatment with TFA cocktails can lead to some loss of the Acm group.[1][4] Using scavengers like TIS is crucial.

  • Alkylation of Sensitive Residues: Tryptophan, tyrosine, and methionine residues can be alkylated by carbocations generated during cleavage. The use of scavengers such as TIS, water, and thioanisole can minimize these side reactions.[1]

  • Incomplete Cleavage: If peptide yield is low, consider extending the cleavage reaction time to 4 hours or more.[1]

  • Incomplete Acm Removal: For in-solution methods, ensure the use of fresh reagents and consider optimizing reaction time and temperature. The peptide's conformation can sometimes hinder access to the Acm group; adding denaturants like guanidinium chloride might help.[1]

Visualizations

Cleavage_Workflow PeptideResin Peptide-Resin Cys(Acm) SwollenResin Swell Resin (DMF) PeptideResin->SwollenResin Protocol 2 CleavageCocktail Prepare Cleavage Cocktail (TFA/TIS/H₂O) CleavageReaction Cleavage Reaction (2-4h, RT) PeptideResin->CleavageReaction NCS_Treatment NCS Treatment SwollenResin->NCS_Treatment CyclizedResin Cyclized Peptide-Resin NCS_Treatment->CyclizedResin CyclizedResin->CleavageReaction CleavageCocktail->CleavageReaction Filtration Filtration CleavageReaction->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation WashingDrying Washing & Drying Precipitation->WashingDrying AcmPeptide Purified Cys(Acm) Peptide WashingDrying->AcmPeptide IodineTreatment Iodine Treatment AcmPeptide->IodineTreatment Protocol 3 Quenching Quenching (Ascorbic Acid) IodineTreatment->Quenching FinalPeptide Final Cyclized Peptide Quenching->FinalPeptide

Caption: Workflow for cleavage of Cys(Acm) peptides.

References

Troubleshooting & Optimization

troubleshooting low yield in Cys(Acm)-containing peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of Cys(Acm)-containing peptides, particularly focusing on addressing low yields.

Troubleshooting Guide

Problem 1: Low crude peptide yield after synthesis and cleavage.

Low overall yield can stem from issues at various stages of solid-phase peptide synthesis (SPPS). A systematic approach is crucial to pinpoint the source of the problem.

Q: How can I determine if the low yield is due to poor coupling efficiency?

A: Incomplete coupling reactions lead to the formation of deletion sequences, which reduces the final yield of the desired full-length peptide.[1]

  • Investigation:

    • Qualitative Monitoring: Employ a colorimetric test, such as the Kaiser (ninhydrin) test, after each coupling step to detect the presence of free primary amines. A blue color indicates an incomplete reaction.[1]

    • Intermediate Analysis: If a specific coupling is suspected to be difficult, cleave a small amount of resin-bound peptide and analyze it via mass spectrometry (MS) to identify the point of failure.[1]

  • Solutions:

    • Double Coupling: For challenging amino acids, especially those following a Cys(Acm) residue, perform the coupling step twice to drive the reaction to completion.[1][2]

    • Use Potent Coupling Reagents: Switch from standard reagents like DIC/HOBt to more powerful ones such as HATU or HCTU, which can overcome the steric hindrance posed by the Acm group.[1][2]

    • Optimize Reaction Conditions: Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours. For microwave-assisted synthesis, increasing the temperature to 50°C can enhance efficiency, but exercise caution with residues prone to racemization like Cysteine and Histidine.[2]

Q: Could peptide aggregation be the cause of low yield, and how can I address it?

A: Yes, aggregation of the growing peptide chain on the resin can hinder reagent access, leading to incomplete reactions and lower yields.

  • Solutions:

    • Low-Substitution Resin: For peptides longer than 20 amino acids, utilize a resin with a low substitution level (0.1 to 0.4 mmol/g) to minimize inter-chain interactions.[2]

    • Chaotropic Agents: Incorporate chaotropic salts or use high-boiling point solvents like NMP to disrupt secondary structure formation.[1]

    • Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at specific points in the sequence to act as "structure-breakers."[1]

Frequently Asked Questions (FAQs)

General Synthesis & Coupling

Q1: What are the most common side reactions during the synthesis of Cys(Acm)-containing peptides?

A1: Several side reactions can occur, impacting both yield and purity:

  • Epimerization/Racemization: The α-proton of the Cys residue can be abstracted, leading to a loss of chirality, especially when Cys is the C-terminal amino acid.[2]

  • N-piperidinyl-Ala Formation: A dehydroalanine intermediate can react with piperidine used for Fmoc deprotection.[2]

  • S-alkylation: During the final TFA cleavage, particularly from Wang resin, the Cys thiol group can be alkylated by carbocations generated from the linker.[2][3][4]

  • Aspartimide Formation: The sequence Asp(OtBu)-Cys(Acm) is prone to forming aspartimide in the presence of a base.[5]

Q2: How can these side reactions be minimized?

A2:

  • Epimerization: For C-terminal Cys, consider using alternative protecting groups like Tetrahydropyranyl (Thp) or 4-methoxytrityl (Mmt).[2]

  • N-piperidinyl-Ala Formation: Use a less nucleophilic base like 4-methylpiperidine for Fmoc removal.[2]

  • S-alkylation: Add scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT) to the cleavage cocktail.[2]

  • Aspartimide Formation: Avoid coupling Fmoc-Asp(OtBu)-OH directly to a Cys(Acm) residue if possible, or use reaction conditions known to suppress this side reaction.[5]

Q3: Which coupling reagents are recommended when coupling an amino acid to a Cys(Acm) residue?

A3: Due to the steric bulk of the Cys(Acm) residue, robust coupling reagents are necessary to ensure efficient peptide bond formation.[2] Highly effective reagents include HATU and HCTU.[1][2]

Coupling ReagentPotencyNotes
DIC/HOBtStandardCost-effective but can increase the risk of racemization.[1]
HBTU/HCTUHighWidely used and very efficient.[1]
HATUHighRecommended for sterically hindered couplings.[2]
COMUVery HighOffers high solubility and is a safer alternative to benzotriazole-based reagents.[1]
Cleavage & Deprotection

Q4: Is the Acm group stable during TFA cleavage?

A4: Yes, the Acm group is generally stable to trifluoroacetic acid (TFA), which is commonly used for cleaving the peptide from the resin and removing other acid-labile side-chain protecting groups.[5][6] However, some partial removal has been observed under standard TFA conditions, which can lead to byproducts.[7]

Q5: What is the optimal cleavage cocktail for a Cys(Acm)-containing peptide if the Acm group should remain intact?

A5: A standard high-TFA cocktail can be used. The key is the inclusion of scavengers to protect other sensitive residues. A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) . For peptides containing other sensitive residues, a more complex cocktail may be required.

ReagentPurpose in Cleavage Cocktail
TFA Cleaves the peptide from the resin and removes most side-chain protecting groups.
TIS Scavenges trityl cations, preventing alkylation of Trp and Cys.
Water Suppresses t-butylation of Trp.[6]
EDT Scavenger for Cys alkylation.[2]
Phenol Can suppress tyrosine alkylation by a cleaved Acm group.[7]

Q6: I'm observing unexpected impurities after cleavage. What could be the cause?

A6:

  • Incomplete Scavenging: Reactive carbocations generated during cleavage can modify sensitive residues like Trp, Met, and Tyr if not effectively quenched by scavengers.[1]

  • Premature Acm Removal: Although generally stable, some Acm groups can be cleaved during acidolysis, leading to disulfide bond formation or alkylation of other residues, such as tyrosine.[7]

  • Oxidation: Methionine and free Cysteine residues are susceptible to oxidation.[8][9]

Q7: How can I remove the Acm group for subsequent disulfide bond formation?

A7: The Acm group is typically removed after the peptide is cleaved from the resin and purified.[6] Common methods include:

  • Iodine-Mediated Removal: This is a widely used method that simultaneously removes the Acm group and forms the disulfide bond. Typically, 5-10 equivalents of iodine are used.[2][10]

  • N-Chlorosuccinimide (NCS): NCS can be used for on-resin Acm removal and disulfide bond formation and is compatible with other Cys protecting groups like Trt.[11]

  • Heavy Metal Reagents: Reagents like mercuric acetate or silver (I) tetrafluoroborate can also be used for Acm deprotection.[5][6]

Acm Deprotection MethodKey Features
Iodine Simultaneous deprotection and oxidation; can cause iodination of sensitive residues (Tyr, Met, Trp).[2]
NCS Fast, on-resin method; compatible with Trt protecting group.[11]
Mercuric Acetate Effective but involves toxic heavy metals.[5]

Experimental Protocols

Protocol 1: Standard Cleavage of a Cys(Acm)-Containing Peptide

This protocol describes the cleavage of the peptide from the resin while leaving the Cys(Acm) group intact.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a general-purpose cleavage, use:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry it under a vacuum.[12]

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol is for the formation of a disulfide bridge on the resin-bound peptide.

  • Resin Swelling: Swell the Cys(Acm)-containing peptide-resin in a suitable solvent like DMF or DCM.[2]

  • Iodine Solution Preparation: Prepare a solution of iodine (5-10 equivalents relative to the peptide) in the chosen solvent.[2]

  • Oxidation Reaction: Add the iodine solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.[2]

  • Reaction Monitoring: Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by LC-MS.[2]

  • Quenching and Washing: Once the reaction is complete, wash the resin thoroughly to remove excess iodine. A wash with a solution of ascorbic acid can be used to quench any remaining iodine.

  • Cleavage: Proceed with peptide cleavage from the resin using a standard protocol (e.g., Protocol 1).

Visualizations

Troubleshooting Workflow for Low Peptide Yield

LowYieldTroubleshooting start Low Crude Yield check_coupling Check Coupling Efficiency (Kaiser Test / Test Cleavage) start->check_coupling check_cleavage Review Cleavage & Precipitation start->check_cleavage incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_aggregation Assess Aggregation Risk check_coupling->check_aggregation Negative incomplete_cleavage Incomplete Cleavage check_cleavage->incomplete_cleavage Suspected precipitation_issue Precipitation Issue check_cleavage->precipitation_issue Suspected optimize_coupling Optimize Coupling: - Double Couple - Use HATU/HCTU - Extend Time/Temp incomplete_coupling->optimize_coupling end_node Improved Yield optimize_coupling->end_node mitigate_aggregation Mitigate Aggregation: - Low-load resin - Chaotropic agents - Pseudoprolines check_aggregation->mitigate_aggregation mitigate_aggregation->end_node optimize_cleavage Optimize Cleavage: - Extend Cleavage Time - Adjust Cocktail incomplete_cleavage->optimize_cleavage optimize_cleavage->end_node optimize_precipitation Optimize Precipitation: - Test alternative solvents precipitation_issue->optimize_precipitation optimize_precipitation->end_node

Caption: A logical workflow for troubleshooting low peptide yield.

Key Side Reactions in Cys(Acm) Peptide Synthesis

SideReactions main Cys(Acm) Peptide Synthesis racemization Racemization (at C-terminal Cys) main->racemization alkylation S-Alkylation (during cleavage) main->alkylation piperidine_adduct N-piperidinyl-Ala Formation (from deprotection) main->piperidine_adduct aspartimide Aspartimide Formation (at Asp-Cys sequence) main->aspartimide sol_racemization Use Thp or Mmt protecting groups racemization->sol_racemization Mitigation sol_alkylation Add Scavengers (TIS, EDT) alkylation->sol_alkylation Mitigation sol_piperidine Use 4-methylpiperidine for deprotection piperidine_adduct->sol_piperidine Mitigation sol_aspartimide Optimize coupling conditions for Asp aspartimide->sol_aspartimide Mitigation

Caption: Common side reactions and their mitigation strategies.

References

optimizing coupling time for Fmoc-D-Cys(Acm)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of Fmoc-D-Cys(Acm)-OH in your solid-phase peptide synthesis (SPPS) workflows. This resource provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide: Optimizing Coupling Time and Efficiency

Researchers may face challenges such as incomplete coupling or racemization when incorporating this compound. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Incomplete Coupling Detected by Positive Kaiser Test

A blue or purple coloration of resin beads after the Kaiser test indicates the presence of unreacted free primary amines, signifying incomplete coupling.

Possible Causes and Recommended Actions:

CauseRecommended Action
Insufficient Coupling Time Extend the coupling time. Monitor the reaction progress with the Kaiser test at regular intervals (e.g., every 1-2 hours) to determine the optimal duration. For sterically hindered amino acids, extended coupling times of 2-4 hours or even overnight may be necessary.[1][2][3]
Suboptimal Coupling Reagents For challenging couplings, consider using more potent uronium/aminium salt-based reagents like HATU or HCTU in place of standard carbodiimides.[3]
Low Reagent Concentration Increase the equivalents of this compound and coupling reagents to 3-5 equivalents relative to the resin loading.[3]
Peptide Aggregation The growing peptide chain can aggregate, hindering access to the N-terminus. Consider altering solvent conditions or using additives to disrupt aggregation.
Steric Hindrance The bulky nature of the Acm protecting group combined with the peptide sequence can impede coupling. Employing a double coupling strategy can help drive the reaction to completion.[2][3]

Experimental Workflow for Troubleshooting Incomplete Coupling:

G start Positive Kaiser Test (Incomplete Coupling) action1 Action 1: Extend Coupling Time (e.g., 2-4 hours) start->action1 test1 Perform Kaiser Test action1->test1 action2 Action 2: Double Couple (Fresh reagents, 1-2 hours) test1->action2 Still Positive proceed Proceed to Next Deprotection Step test1->proceed Negative test2 Perform Kaiser Test action2->test2 action3 Action 3: Switch to Stronger Coupling Reagent (e.g., HATU) test2->action3 Still Positive test2->proceed Negative test3 Perform Kaiser Test action3->test3 capping Consider Capping Unreacted Amines test3->capping Still Positive test3->proceed Negative

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Issue 2: Suspected Racemization of the Cysteine Residue

Racemization, the conversion of the D-enantiomer to a mixture of D- and L-isomers, is a significant concern with cysteine derivatives and can impact the final peptide's biological activity.[1][4]

Factors Influencing Racemization and Mitigation Strategies:

FactorMitigation Strategy
Base Selection Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) can promote racemization.[1] Switch to a weaker or more sterically hindered base such as 2,4,6-collidine.[1][4] If using a stronger base is necessary, reduce the number of equivalents.[1]
Activation Method Base-mediated activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[4] Avoid pre-activation of this compound with the coupling reagent and base before adding it to the resin.[1] Instead, add the reagents sequentially.
Coupling Reagents The choice of coupling reagent can influence the degree of racemization. Coupling with DIPCDI/HOBt or DIPCDI/Oxyma is known to result in negligible racemization.
Solvent Conditions Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate racemization.[1] Consider using a less polar solvent or a 1:1 mixture of dichloromethane (DCM) and DMF.[1]
Temperature Lowering the coupling temperature can help to limit racemization.[4]

Logical Relationship for Minimizing Racemization:

G racemization Racemization Risk base Strong Base (e.g., DIEA) racemization->base preactivation Pre-activation racemization->preactivation polar_solvent Polar Solvent (e.g., DMF) racemization->polar_solvent high_temp High Temperature racemization->high_temp weak_base Weaker Base (e.g., Collidine) base->weak_base Replace with sequential_add Sequential Addition preactivation->sequential_add Replace with less_polar_solvent Less Polar Solvent (e.g., DCM/DMF) polar_solvent->less_polar_solvent Replace with low_temp Lower Temperature high_temp->low_temp Replace with mitigation Minimized Racemization weak_base->mitigation sequential_add->mitigation less_polar_solvent->mitigation low_temp->mitigation

Caption: Key factors and mitigation strategies for reducing racemization.

Frequently Asked Questions (FAQs)

Q1: What is a standard coupling protocol for this compound?

A standard protocol involves activating the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF. This solution is then added to the resin and allowed to react for 30-40 minutes at room temperature.[5] However, for this compound, which can be considered a sterically hindered amino acid, a longer coupling time of 2-4 hours may be beneficial and should be monitored.[1]

Q2: How does the Acm protecting group affect coupling?

The acetamidomethyl (Acm) group is stable under the acidic and basic conditions of Fmoc-based SPPS, which is advantageous for orthogonal protection strategies.[4][6] However, its bulkiness can contribute to steric hindrance, potentially slowing down the coupling reaction compared to less hindered amino acids.[2]

Q3: Can I perform a double coupling for this compound?

Yes, performing a second coupling is a recommended strategy to ensure the reaction goes to completion, especially if the initial coupling is sluggish as indicated by a Kaiser test.[2][3] After the first coupling, the resin should be washed before repeating the procedure with a fresh solution of the amino acid and coupling reagents.[2]

Q4: What are the best practices for monitoring the coupling reaction?

The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines.[2] A negative result (colorless or yellow beads) indicates a complete reaction.[2] It is good practice to perform this test after the initial coupling time and before deciding on extending the time or performing a double coupling.

Q5: Are there any known side reactions other than racemization for Cys(Acm) incorporation?

While racemization is a primary concern, other side reactions in Fmoc-SPPS can occur, though not specific to the coupling step of this compound. These include diketopiperazine formation at the dipeptide stage and aspartimide formation if an aspartic acid residue is present in the sequence.[7][8] During the final TFA cleavage, S-alkylation of the cysteine sulfhydryl group by byproducts from the linker decomposition has also been reported.[9]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/Oxyma

This protocol is a good starting point for the incorporation of this compound.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then for an additional 6 minutes.[5]

  • Washing: Wash the resin thoroughly with DMF.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.[5]

    • Add the activated amino acid solution to the resin.[5]

    • Allow the reaction to proceed for 30-40 minutes at room temperature.[5] For potentially difficult couplings, extend this time to 2-4 hours.[1]

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Once the coupling is complete, wash the resin with DMF, followed by DCM.[5]

Protocol 2: Monitoring Coupling with the Kaiser Test

This qualitative test is crucial for determining the endpoint of the coupling reaction.

  • Sample Preparation: Take a small sample of resin beads (a few beads are sufficient).[2]

  • Washing: Wash the beads with DMF and then with ethanol.[2]

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).[2]

  • Heating: Heat the sample at 100°C for 5 minutes.[2]

  • Interpretation:

    • Blue/Purple beads: Incomplete coupling (free primary amines are present).[2]

    • Colorless/Yellow beads: Complete coupling.[2]

Quantitative Data Summary

Coupling Reagent CombinationFmoc-Amino Acid (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)Recommended Time
DIC / Oxyma Pure [5]33 (DIC)3 (Oxyma Pure)-30-40 min
DIC / HOBt [1]33 (DIC)3 (HOBt)-2-4 hours
HATU / Collidine [2]32.9 (HATU)-6 (Collidine)1 hour
HCTU / NMM [10]43.9 (HCTU)-0.4 M NMM in DMF3 hours

Note: Equivalents are relative to the resin loading capacity. Reaction times are starting points and should be optimized based on monitoring with the Kaiser test.

References

Technical Support Center: Acm Deprotection and Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of the acetamidomethyl (Acm) protecting group from cysteine residues and the subsequent purification of the deprotected peptide.

Troubleshooting Guides

This section addresses common problems encountered during Acm deprotection and purification, offering potential causes and solutions in a question-and-answer format.

Issue: Incomplete Acm Deprotection

Q1: My analytical data (HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the Acm deprotection reaction. What are the possible causes and how can I resolve this?

A1: Incomplete Acm deprotection is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended.[1]

  • Reagent Stoichiometry and Quality: Insufficient equivalents of the deprotecting reagent are a primary cause of incomplete reactions.[1] Ensure you are using the correct excess of the reagent. The quality and age of reagents like iodine or mercury(II) acetate can also impact their reactivity, so it is advisable to use fresh, high-quality reagents.[1]

  • Reaction Time and Temperature: The kinetics of Acm deprotection can be sequence-dependent.[1] If you observe incomplete removal, consider extending the reaction time. For some methods, a slight increase in temperature might be beneficial, but this should be approached cautiously to avoid side reactions.[1]

  • Solvent and pH: The choice of solvent and maintaining the optimal pH are critical. For instance, with mercury(II) acetate deprotection, the reaction is typically carried out in 10% aqueous acetic acid at a carefully adjusted pH of 4.0.[1] For iodine-mediated deprotection, the reaction rate is highly solvent-dependent; dipolar solvents like aqueous methanol or acetic acid lead to faster reactions.[1]

  • Peptide Sequence and Steric Hindrance: The local chemical environment around the Cys(Acm) residue can affect the accessibility of the deprotecting agent.[1] If the cysteine is located in a sterically hindered region of the peptide, the reaction may proceed more slowly.[1]

  • Scavengers: The presence of certain scavengers in the cleavage cocktail can interfere with Acm deprotection. Conversely, for some deprotection methods, scavengers are crucial to prevent side reactions. For example, thioanisole has been reported to potentially cause partial removal of Acm groups during TFA cleavage.[1]

Issue: Poor Yield and/or Purity of the Deprotected Peptide

Q2: After purification by RP-HPLC, the yield of my deprotected peptide is very low. What are the potential reasons and how can I improve it?

A2: Low yield after purification can stem from issues during the deprotection reaction, the purification process itself, or a combination of both.

  • Side Reactions During Deprotection: Side reactions can consume your target peptide and generate impurities that are difficult to separate. For example, iodine-mediated deprotection can lead to iodination of sensitive residues like tyrosine.

  • Suboptimal Purification Strategy: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[2] If the purity is insufficient, alternative RP-HPLC methods with different solvents or buffers may be necessary.[2] For less polar peptides, different column packing materials might be required.[2]

  • Peptide Aggregation: Peptides can aggregate during deprotection or purification, leading to poor recovery. Optimizing the solvent system and peptide concentration can help mitigate this.

  • Incomplete Removal of Byproducts: Byproducts from the deprotection reaction (e.g., mercury salts) can interfere with purification. Ensure that the quenching and washing steps are performed thoroughly.

Frequently Asked Questions (FAQs)

Q3: How can I confirm that the Acm group has been successfully removed?

A3: The most reliable methods for confirming Acm deprotection are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[1]

  • Mass Spectrometry (MS): This is the most direct method. The mass of the deprotected peptide will be 71.08 Da lower per Acm group (C₃H₅NO) than the Acm-protected starting material.[1]

  • High-Performance Liquid Chromatography (HPLC): Successful deprotection will result in a new peak with a different retention time from the starting material.[1] By comparing the chromatograms before and after the reaction, you can assess the extent of conversion.[1]

Q4: What are the common side reactions during Acm deprotection and how can they be minimized?

A4: Several side reactions can occur depending on the deprotection method used.

  • Iodination of Sensitive Residues: When using iodine, sensitive residues like tyrosine, tryptophan, and methionine can be iodinated. Using the minimum effective concentration of iodine and carefully controlling the reaction time can help minimize this.

  • S->O Acm Shift: In peptides with a high serine and threonine content, a side reaction involving the shift of the Acm group from the sulfur of cysteine to the oxygen of serine or threonine has been observed with methods using thallium(III) trifluoroacetate or mercuric acetate.[3]

  • Oxidation: Unwanted oxidation of other residues can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

Q5: Can I perform Acm deprotection while the peptide is still on the solid-phase resin?

A5: Yes, on-resin Acm deprotection is a common and often advantageous strategy, particularly for the regioselective formation of disulfide bonds.[1] Reagents like N-chlorosuccinimide (NCS) are well-suited for on-resin cyclization.[1] This approach can simplify the purification process as excess reagents and byproducts can be washed away before cleaving the peptide from the resin.[1]

Data Presentation

Table 1: Comparison of Common Acm Deprotection Methods
Reagent(s)Typical ConditionsOutcomeKey ConsiderationsReported Yield/Purity
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.Direct formation of a disulfide bond.Can cause side reactions like iodination of tyrosine residues. The reaction rate is highly solvent-dependent.[4]For the peptide apamin, complete conversion was observed with 2.5-15 equivalents of iodine for 30-60 minutes.
Mercury(II) Acetate (Hg(OAc)₂) **1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[4]Formation of the free thiol.Highly toxic and requires careful handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups.[4]Not explicitly quantified in the provided search results.
Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).[4]Formation of the free thiol.Toxic heavy metal reagents. Requires subsequent treatment to remove the silver ions.[4]Not explicitly quantified in the provided search results.
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF for two 3.5-minute treatments on-resin.Direct formation of a disulfide bond.A fast and reliable alternative to iodine, especially for on-resin strategies.[5]For oxytocin, ≥87% purity of the cyclized peptide was achieved.[6] For α-conotoxin SI, an HPLC purity of 81.7% was observed for the first disulfide bond formation.[5]
2,2'-dithiobis(5-nitropyridine) (DTNP) >15 equivalents of DTNP with thioanisole in TFA.Formation of a Cys-S-Npys intermediate, which can be reduced to the free thiol.Milder alternative to heavy metals and iodine.~90% deprotection achieved for a Cys(Acm)-containing peptide with 15 eq. of DTNP.[7] A 62% yield of the deprotected target peptide was reported after purification.[7]
Table 2: Racemization Potential of Cysteine Protecting Groups
Protecting GroupRacemization PotentialReported Racemization (%)
Acm Moderate4.8%
Trt High3.3% - 8.0%
Mmt LowNot widely reported
StBu LowNot widely reported
Dpm Low1.2% - 6.8%
Thp Very Low0.74%
Npys LowNot widely reported
STmp LowNot widely reported

Data sourced from a comparative guide on cysteine protecting groups.[8]

Experimental Protocols

Protocol 1: Acm Deprotection and Disulfide Bond Formation using Iodine (In-Solution)
  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[1]

  • Iodine Addition: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[1]

  • Reaction Monitoring: Monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.[1]

  • Quenching: Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.[1]

  • Purification: Purify the cyclized peptide by preparative RP-HPLC.[1]

Protocol 2: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate (In-Solution)
  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[1]

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[1]

  • Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group).[1]

  • pH Readjustment: Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[1]

  • Reaction: Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.[1]

  • Mercury Precipitation: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[1]

  • Centrifugation: Remove the precipitate by centrifugation.[1]

  • Purification: Desalt and purify the supernatant containing the deprotected peptide by preparative RP-HPLC.[1]

Protocol 3: On-Resin Acm Deprotection and Cyclization using N-Chlorosuccinimide (NCS)
  • Resin Swelling: Swell the peptidyl-resin containing two Cys(Acm) residues in N,N-Dimethylformamide (DMF).

  • NCS Treatment: Add a solution of NCS (3 equivalents) in DMF to the resin and agitate the mixture for 3.5 minutes.[4]

  • Repeat Treatment: Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF.

  • Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Mandatory Visualization

Troubleshooting_Incomplete_Acm_Deprotection start Incomplete Acm Deprotection (HPLC/MS evidence) reagent Check Reagent Stoichiometry & Quality start->reagent reaction_cond Optimize Reaction Conditions start->reaction_cond peptide_prop Consider Peptide Properties start->peptide_prop solution1 Increase Equivalents of Reagent reagent->solution1 solution2 Use Fresh, High-Quality Reagents reagent->solution2 solution3 Extend Reaction Time reaction_cond->solution3 solution4 Slightly Increase Temperature (with caution) reaction_cond->solution4 solution5 Optimize Solvent & pH reaction_cond->solution5 solution6 Consider Alternative Deprotection Method peptide_prop->solution6 If Steric Hindrance is Suspected

Caption: Troubleshooting workflow for incomplete Acm deprotection.

Acm_Deprotection_Workflow cluster_deprotection Acm Deprotection cluster_workup Work-up & Purification start Acm-Protected Peptide deprotection Add Deprotection Reagent (e.g., Iodine, Hg(OAc)2, NCS) start->deprotection reaction Reaction Incubation (Monitor by HPLC/MS) deprotection->reaction quenching Quenching (if applicable, e.g., with Na2S2O3 for Iodine) reaction->quenching precipitation Precipitation/Solvent Removal quenching->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC, MS) purification->analysis end Pure Deprotected Peptide analysis->end

Caption: General experimental workflow for Acm deprotection and purification.

References

Technical Support Center: Navigating Cys(Acm) Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate scavengers for cleaving peptides containing S-acetamidomethyl-cysteine (Cys(Acm)). Find answers to frequently asked questions and troubleshoot common issues encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Acm group on cysteine, and when is it typically removed?

The S-acetamidomethyl (Acm) group is a protecting group for the thiol side chain of cysteine.[1][2] It is stable under the standard acidic conditions of solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) treatment, which is used to cleave the peptide from the resin and remove many other side-chain protecting groups.[1][3] This stability allows for the purification of the fully assembled, Acm-protected peptide, which can be advantageous as free thiols can complicate purification.[1] The Acm group is typically removed in a separate, subsequent step to facilitate the formation of specific disulfide bonds, particularly in peptides with multiple cysteine residues where regioselective disulfide bridging is required.[1]

Q2: My Cys(Acm) group is being prematurely removed during the final TFA cleavage. What could be the cause and how can I prevent it?

While generally stable in TFA, premature cleavage of the Acm group can occur under certain conditions.[1][4] This can lead to unintended disulfide bond formation or other side reactions.[4]

Potential causes include:

  • Prolonged TFA Exposure: Extended treatment with TFA, especially in the presence of certain scavengers, can lead to partial Acm removal.[1][5][6]

  • Presence of Specific Scavengers: Thioanisole has been reported to potentially cause partial removal of Acm groups during TFA cleavage.[7][8] Similarly, prolonged exposure to cocktails containing triisopropylsilane (TIS) can also lead to some deprotection.[5][6][9]

  • High Temperature: Elevated temperatures during cleavage can increase the rate of Acm removal.[9]

To prevent premature deprotection:

  • Minimize Cleavage Time: Adhere to the recommended cleavage time, typically 2-3 hours at room temperature.[10][11]

  • Optimize Scavenger Cocktail: If premature removal is suspected, consider omitting or reducing the concentration of thioanisole.[7] However, be mindful that this may affect the protection of other sensitive residues like methionine.

  • Control Temperature: Perform the cleavage reaction at room temperature unless otherwise specified.

Q3: What are the standard methods for the intentional removal of the Cys(Acm) group after TFA cleavage and purification?

The Acm group is typically removed after the peptide has been cleaved from the resin and purified.[1] Common methods for its removal involve specific reagents that are orthogonal to the initial TFA cleavage:

  • Mercury(II) Acetate (Hg(OAc)₂): This is a classic method for Acm deprotection.[1][2][7] The reaction is typically performed in aqueous acetic acid at a controlled pH of 4.0.[7]

  • Iodine (I₂): Iodine is frequently used for Acm removal and can simultaneously induce disulfide bond formation.[1][7][12] This method is often performed in aqueous methanol or acetic acid.[7] However, it can be highly reactive and may require careful optimization to avoid side reactions like the iodination of sensitive residues such as tyrosine, methionine, and tryptophan.[13][14]

  • Silver(I) Salts (e.g., AgBF₄): Silver tetrafluoroborate is another reagent used for Acm cleavage.[1][2]

  • N-Halosuccinimides (NIS, NCS): N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) are also effective for Acm removal and can be used for on-resin deprotection.[1][5][6] NCS has been shown to be compatible with other cysteine protecting groups like Trityl (Trt), allowing for regioselective disulfide bond formation.[5]

Q4: I am observing unexpected side products after my cleavage protocol. What are the common side reactions and how can I mitigate them?

Several side reactions can occur during the cleavage of Cys(Acm)-containing peptides:

  • Alkylation of Sensitive Residues: Carbocations generated during the cleavage of other protecting groups can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[10] The use of appropriate scavengers is crucial to trap these reactive species.[10]

  • Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation.[1] Including a scavenger like thioanisole can help prevent this.[15]

  • Disulfide Bond Formation: If the Acm group is prematurely removed, the resulting free thiol can oxidize to form disulfide-linked dimers or other oligomers.[4][16] Maintaining a reducing environment with scavengers like 1,2-ethanedithiol (EDT) can help minimize this.[16]

  • S-Alkylation of Cysteine: Following Acm removal, the free cysteine thiol can be alkylated by carbocations.[14] Scavengers are essential to prevent this.

To mitigate these side reactions, the selection of an appropriate scavenger cocktail is critical and should be based on the peptide's amino acid composition.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Acm Deprotection (Post-Cleavage) 1. Insufficient equivalents of deprotecting reagent (e.g., Iodine, Hg(OAc)₂).[7]2. Poor quality or aged reagents.[7]3. Suboptimal reaction time or temperature.[7]4. Incorrect solvent or pH.[7]5. Steric hindrance around the Cys(Acm) residue.[7]1. Increase the equivalents of the deprotecting reagent.2. Use fresh, high-quality reagents.3. Extend the reaction time and/or slightly increase the temperature (with caution).4. Ensure the correct solvent system and pH are used as per the protocol.5. For sterically hindered sequences, longer reaction times may be necessary.
Formation of Disulfide-Linked Dimers/Oligomers 1. Premature Acm deprotection during TFA cleavage.[4]2. Oxidation of free thiols after intentional Acm removal.1. Review the TFA cleavage cocktail; consider removing or reducing thioanisole. Shorten cleavage time.2. After Acm removal, if the free thiol is desired, ensure a reducing environment is maintained. For disulfide bond formation, use dilute peptide concentrations to favor intramolecular cyclization.[1]
Alkylation of Tyrosine or Tryptophan 1. Insufficient scavenging of carbocations generated during TFA cleavage.[10]1. Add or increase the concentration of scavengers like Triisopropylsilane (TIS) or water in the cleavage cocktail.[10] For Trp-containing peptides, 1,2-ethanedithiol (EDT) is recommended.[10]
Oxidation of Methionine 1. Absence of a suitable reducing scavenger in the cleavage cocktail.[1]1. Include thioanisole in the cleavage cocktail.[15]

Scavenger Cocktails for TFA Cleavage (Leaving Acm Intact)

The choice of scavenger cocktail for the initial TFA cleavage (while keeping the Cys(Acm) group intact) depends on the other amino acids present in your peptide.

Peptide Composition Recommended Scavenger Cocktail Rationale
No other sensitive residues TFA / H₂O / TIS (95:2.5:2.5)[1][10]TIS is a potent carbocation scavenger. Water helps to suppress aspartimide formation.
Contains Trp, Met, or Tyr TFA / Thioanisole / H₂O / EDT (90:5:3:2) or Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[10]Thioanisole protects Met from oxidation. EDT protects Trp from alkylation and helps keep any prematurely deprotected Cys in a reduced state.[10][16] Phenol is also an effective scavenger.
Contains Arg(Pbf/Pmc) Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[10]The protecting groups on Arginine can be slow to cleave and generate reactive species, requiring a more robust scavenger cocktail.[10]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Cys(Acm) Peptide

This protocol describes the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, while leaving the Cys(Acm) group intact.[1]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the peptide's amino acid composition (see table above). For a general-purpose cleavage, use 2 mL of a TFA/H₂O/TIS (95:2.5:2.5) mixture per 100 mg of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess). A white precipitate should form.

  • Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Acm Deprotection using Iodine

This protocol is for peptides that have been cleaved from the resin and purified. It results in the simultaneous removal of the Acm group and formation of a disulfide bond.[7]

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid. The concentration should be low (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.[1]

  • Iodine Addition: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.

  • Reaction Monitoring: Monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.

  • Quenching: Quench the excess iodine by adding a solution of sodium thiosulfate until the yellow color disappears.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the cyclized peptide by preparative HPLC.

Protocol 3: Acm Deprotection using Mercury(II) Acetate

This protocol is for peptides that have been cleaved from the resin and purified, resulting in a peptide with a free cysteine thiol.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[7]

  • Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group).[7]

  • pH Readjustment: Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[7]

  • Reaction: Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.

  • Mercury Precipitation: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[7]

  • Purification: Remove the precipitate by centrifugation and purify the supernatant containing the peptide by preparative HPLC.

Visual Guides

Cleavage_Workflow Resin Peptide on Resin (with Cys(Acm)) TFA_Cleavage TFA Cleavage + Scavenger Cocktail Resin->TFA_Cleavage Precipitation Precipitation (Cold Ether) TFA_Cleavage->Precipitation Purification1 HPLC Purification (Acm-Protected Peptide) Precipitation->Purification1 Acm_Deprotection Acm Deprotection (e.g., Iodine, Hg(OAc)₂) Purification1->Acm_Deprotection Purification2 Final HPLC Purification (Deprotected Peptide) Acm_Deprotection->Purification2

Caption: Standard experimental workflow for cleavage and subsequent Acm deprotection.

Scavenger_Action cluster_cleavage TFA Cleavage cluster_peptide Peptide Chain Protecting_Group Protecting Groups (e.g., Trt, Pbf, tBu) Reactive_Cations Reactive Carbocations Protecting_Group->Reactive_Cations  TFA Sensitive_Residues Sensitive Residues (Trp, Met, Tyr) Reactive_Cations->Sensitive_Residues Attack Scavengers Scavengers (TIS, EDT, Thioanisole) Reactive_Cations->Scavengers Trapped by Side_Products Side Products (Alkylation, Oxidation) Sensitive_Residues->Side_Products Forms Desired_Peptide Desired Peptide Scavengers->Desired_Peptide Protects

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Troubleshooting_Acm cluster_solutions Solutions Start Problem: Premature Acm Removal? Check_Time_Temp Check Cleavage Time & Temp Start->Check_Time_Temp Yes Yes Yes Start->Yes No No Start->No Proceed with standard protocol Check_Cocktail Review Scavenger Cocktail Reduce_Thioanisole Reduce/Omit Thioanisole Check_Cocktail->Reduce_Thioanisole Shorten_Time Shorten Cleavage Time Check_Time_Temp->Shorten_Time Lower_Temp Ensure Room Temperature Check_Time_Temp->Lower_Temp Yes->Check_Cocktail

References

minimizing iodination of sensitive residues like tyrosine and tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the iodination of sensitive amino acid residues, particularly tyrosine and tryptophan. Here you will find troubleshooting guidance, frequently asked questions, and detailed protocols for alternative labeling strategies to help preserve the integrity and function of your proteins during your experiments.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during protein iodination experiments in a question-and-answer format.

Q1: My protein has lost significant biological activity after iodination. What could be the cause and how can I fix it?

A: Loss of protein activity post-iodination is a common problem, often stemming from the harsh conditions of the reaction.

  • Cause 1: Oxidation of Sensitive Residues: Oxidizing agents like Chloramine-T, commonly used in iodination, are not specific to tyrosine and can also oxidize other sensitive residues such as methionine, cysteine, tryptophan, and histidine.[1][2][3] If these residues are in the active site or are critical for the protein's conformation, their oxidation can lead to a loss of function.

  • Cause 2: Modification of Active Site Tyrosine: The tyrosine residue you are targeting for iodination might be located within the active site of your protein. Covalently attaching an iodine atom to this residue can interfere with substrate binding or catalysis.

  • Solution 1: Use a Milder Oxidizing Agent: Consider using a less harsh oxidizing agent. Iodogen, for instance, is a solid-phase oxidant that is generally considered milder than Chloramine-T because it minimizes the protein's exposure to the oxidizing agent.[1][4]

  • Solution 2: Employ a Non-Oxidative Method: The Bolton-Hunter reagent offers an alternative, non-oxidative method for radioiodination.[5][6][7] This reagent is an iodinated N-hydroxysuccinimide (NHS) ester that reacts with primary amines (lysine residues and the N-terminus) on the protein, thus avoiding direct exposure of the protein to oxidizing conditions.[5][7]

  • Solution 3: Switch to an Alternative Labeling Chemistry: If your protein is particularly sensitive, it is advisable to move away from iodination altogether. Amine-reactive labeling (via NHS esters) or thiol-reactive labeling (via maleimides) are excellent alternatives that do not involve oxidation.[8][9]

Q2: I am observing significant precipitation and aggregation of my protein during the iodination reaction. What can I do to prevent this?

A: Protein aggregation during iodination can be triggered by several factors that disrupt the protein's stability.

  • Cause 1: Harsh Reaction Conditions: The use of strong oxidizing agents can lead to protein denaturation and subsequent aggregation.[7]

  • Cause 2: High Degree of Labeling: Introducing too many iodine atoms onto the protein surface can alter its physicochemical properties, leading to aggregation.

  • Solution 1: Optimize Reaction Time and Reagent Concentration: Minimize the reaction time and the concentration of the oxidizing agent to the lowest levels that still provide acceptable labeling efficiency. Shorter reaction times can help avoid excessive exposure to harsh conditions.[10]

  • Solution 2: Use a Milder Iodination Method: As mentioned previously, switching to the Iodogen or Bolton-Hunter method can reduce protein damage and aggregation.[4][6]

  • Solution 3: Buffer Optimization: Ensure your reaction buffer has an optimal pH and ionic strength for your protein's stability. The inclusion of stabilizing additives, such as glycerol or arginine, can also help to prevent aggregation.

Q3: My labeling efficiency is very low. What are the common reasons for this?

A: Low labeling efficiency can be frustrating. Here are some common culprits and their solutions:

  • Cause 1: Inaccessible Tyrosine Residues: The tyrosine residues on your protein may be buried within its three-dimensional structure, making them inaccessible to the iodinating reagent.

  • Cause 2: Reagent Degradation: The radioactive iodine or the oxidizing agents may have degraded over time.

  • Solution 1: Denature and Refold (with caution): In some cases, partial denaturation of the protein can expose buried tyrosine residues. However, this approach carries a high risk of irreversible aggregation and loss of function and should be attempted with caution.

  • Solution 2: Use Fresh Reagents: Always use fresh, high-quality reagents to ensure their reactivity.

  • Solution 3: Consider Alternative Labeling Sites: If tyrosine residues are not accessible, consider labeling other residues. NHS esters target lysine residues, which are often abundant and located on the protein surface.[11] Maleimides target cysteine residues, which can be naturally present or introduced via site-directed mutagenesis for highly specific labeling.[12]

Q4: Mass spectrometry analysis of my iodinated protein shows modification of residues other than tyrosine. How can I improve the specificity?

A: Achieving high specificity with traditional iodination can be challenging due to the reactivity of the reagents with several amino acid side chains.

  • Cause: Off-Target Reactions: Oxidizing agents can react with methionine, cysteine, tryptophan, and histidine.[1][3]

  • Solution 1: Optimize pH: The pH of the reaction can influence the relative reactivity of different amino acid residues. Fine-tuning the pH may help to favor the iodination of tyrosine.

  • Solution 2: Site-Specific Labeling Methods: For the highest degree of specificity, it is best to use a site-specific labeling method.

    • Maleimide Chemistry: If your protein has a single, accessible cysteine residue, maleimide-based labeling will be highly specific to that site.[12] If not, you can use site-directed mutagenesis to introduce a cysteine at a desired location.

    • NHS Ester Chemistry: While NHS esters target multiple lysine residues, the reactivity of each lysine can vary depending on its local environment, sometimes allowing for preferential labeling of a specific site.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for protein iodination, and what are their pros and cons for sensitive proteins?

A: The three most common methods for protein iodination are the Chloramine-T, Iodogen, and Bolton-Hunter methods.

MethodTarget Residue(s)ProsCons for Sensitive Proteins
Chloramine-T Tyrosine, HistidineHigh labeling efficiency.[4]Harsh oxidizing conditions can lead to oxidation of other sensitive residues (Met, Cys, Trp) and protein aggregation.[1][2]
Iodogen Tyrosine, HistidineMilder than Chloramine-T as it is a solid-phase oxidant, reducing direct exposure of the protein to the reagent.[4][10]Still an oxidative method that can cause some damage to very sensitive proteins.
Bolton-Hunter Lysine, N-terminusNon-oxidative method, preserving the integrity of sensitive residues like Met, Cys, and Trp.[5][7]Indirect method; requires accessible amine groups. The Bolton-Hunter reagent itself is pre-iodinated.[5]

Q2: Which amino acid residues are most susceptible to modification during iodination?

A: Besides the intended target, tyrosine, other residues can also be modified, especially under harsh oxidative conditions. The order of susceptibility is generally:

  • Tyrosine: The primary target for iodination.

  • Histidine: Can also be iodinated, though typically less reactive than tyrosine.[13]

  • Cysteine and Methionine: The sulfur-containing side chains are easily oxidized.[3]

  • Tryptophan: The indole ring is susceptible to oxidation.[14][15]

Q3: Are there alternative labeling chemistries that completely avoid the issues associated with iodination?

A: Yes, several alternative chemistries offer milder reaction conditions and greater specificity. The two most common are:

  • NHS Ester (Amine-reactive) Chemistry: This method targets primary amines on lysine residues and the N-terminus of the protein to form stable amide bonds. It is a robust and widely used method that avoids oxidation.[8][11]

  • Maleimide (Thiol-reactive) Chemistry: This method is highly specific for the sulfhydryl group of cysteine residues, forming a stable thioether bond. This allows for site-specific labeling if the protein has a limited number of accessible cysteines.[9][12]

Q4: How can I confirm that my protein is labeled at the correct site and that its structure is intact?

A: A combination of techniques is recommended for thorough characterization of your labeled protein:

  • Mass Spectrometry (MS): This is the most powerful technique for confirming site-specific modifications. By digesting the labeled protein and analyzing the resulting peptides, you can pinpoint the exact location and nature of the modification.[16]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary and tertiary structure of your protein after labeling to ensure that no significant conformational changes have occurred.

  • Functional Assays: The most critical test is to perform a biological activity assay to confirm that the labeled protein retains its function.

Alternative Labeling Protocols

For sensitive proteins where iodination is not feasible, consider the following alternative protocols.

Protocol 1: NHS Ester (Amine-reactive) Labeling

This protocol describes a general procedure for labeling a protein with an NHS ester-activated molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3)

  • NHS ester-activated label

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.[]

  • Prepare the NHS Ester Solution: Allow the vial of the NHS ester to come to room temperature before opening. Prepare a stock solution in anhydrous DMSO or DMF. This solution should be prepared immediately before use.[]

  • Perform the Labeling Reaction: Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 5- to 20-fold) over the protein. Add the NHS ester solution to the protein solution while gently stirring.[8]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C. If using a light-sensitive label, protect the reaction from light.[16]

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[18]

  • Purify the Labeled Protein: Remove the excess, unreacted label and byproducts by size-exclusion chromatography or dialysis.[]

  • Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Maleimide (Thiol-reactive) Labeling

This protocol provides a general procedure for labeling a protein's cysteine residues with a maleimide-activated molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Maleimide-activated label

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[19]

  • (Optional) Reduce Disulfide Bonds: If your protein's cysteine residues are involved in disulfide bonds, they need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-60 minutes at room temperature.[6]

  • Prepare the Maleimide Solution: Prepare a stock solution of the maleimide-activated label in anhydrous DMSO or DMF.[19]

  • Perform the Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[20]

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a light-sensitive label, protect the reaction from light.[6]

  • Purify the Conjugate: Purify the resulting conjugate using a suitable method like size-exclusion chromatography to remove excess, unreacted maleimide and reducing agent.[20]

  • Characterize and Store: Determine the degree of labeling (DOL). For long-term storage, consider adding stabilizers like BSA and sodium azide and storing at -20°C.[6]

Quantitative Data Summary

The choice of labeling chemistry significantly impacts the outcome of your experiment. The following tables provide a comparative overview of the different methods.

Table 1: Comparison of Labeling Chemistries
FeatureDirect Iodination (Chloramine-T/Iodogen)Bolton-Hunter IodinationNHS Ester (Amine-reactive)Maleimide (Thiol-reactive)
Target Residue(s) Tyrosine, HistidineLysine, N-terminusLysine, N-terminusCysteine
Reaction pH 7.0 - 8.58.57.2 - 8.56.5 - 7.5
Reaction Type Electrophilic Aromatic SubstitutionAcylationAcylationMichael Addition
Bond Formed C-I bondAmide bondAmide bondThioether bond
Bond Stability Can be unstable in vivo (deiodination)StableHighly stableGenerally stable, but can undergo retro-Michael reaction
Key Advantage High specific activity for radiolabelingMilder, non-oxidative iodinationRobust, targets abundant residuesSite-specific labeling possible
Key Disadvantage Harsh conditions, potential for off-target oxidationIndirect methodCan lead to heterogeneous productsRequires accessible free thiols
Table 2: Typical Reaction Parameters and Efficiency
ParameterDirect IodinationBolton-Hunter IodinationNHS Ester LabelingMaleimide Labeling
Molar Excess of Reagent 1-2 fold (Iodide:Protein)3-4 fold5-20 fold10-20 fold
Reaction Time 30 sec - 20 min[10]15 min1-4 hours (RT) or overnight (4°C)2 hours (RT) or overnight (4°C)
Typical Labeling Efficiency Variable, can be high but often at the cost of protein integrity>26%[21]20-35% (can be higher with optimization)[22]58-84% (highly dependent on protein and conditions)[23]
Specificity Moderate; off-target oxidation of Met, Cys, TrpHigh for primary aminesHigh for primary amines, but can react with Ser, Thr, Tyr at lower levels[24]Very high for thiols at optimal pH[25]
Impact on Protein Activity High risk of inactivation due to oxidationLower risk compared to direct iodinationModerate risk if lysines are in the active siteLow risk, especially with site-directed mutagenesis

Mandatory Visualizations

Diagram 1: Decision Tree for Choosing a Protein Labeling Strategy

DecisionTree A Start: Need to label a protein? B Is the protein sensitive to oxidation (contains Met, Cys, Trp)? A->B C Does the protein have accessible Tyrosine residues? B->C No G Consider alternative non-iodination labeling B->G Yes D Use Direct Iodination (Iodogen is milder) C->D Yes E Does the protein have accessible Lysine residues? C->E No F Use Bolton-Hunter Reagent for iodination E->F Yes E->G No H Does the protein have accessible Cysteine residues? G->H I Use Maleimide (thiol-reactive) chemistry for site-specific labeling H->I Yes J Use NHS Ester (amine-reactive) chemistry H->J No, but has Lysines K Consider introducing a Cys via site-directed mutagenesis J->K Need site-specificity?

Caption: A decision tree to guide the selection of an appropriate protein labeling method.

Diagram 2: Experimental Workflow for NHS Ester Labeling

NHS_Workflow start Start prep Step 1: Prepare Protein - Buffer exchange to amine-free buffer (pH 7.2-8.5) - Adjust concentration (1-10 mg/mL) start->prep reagent Step 2: Prepare NHS Ester - Dissolve in anhydrous DMSO/DMF - Prepare fresh before use prep->reagent react Step 3: Labeling Reaction - Add 5-20x molar excess of NHS ester to protein - Incubate 1-4h at RT or overnight at 4°C reagent->react quench Step 4: Quench Reaction - Add Tris-HCl (pH 8.0) to 50-100 mM - Incubate for 30 min react->quench purify Step 5: Purify Conjugate - Use size-exclusion chromatography or dialysis - Remove unreacted label and quenching agent quench->purify char Step 6: Characterize - Determine protein concentration (A280) - Calculate Degree of Labeling (DOL) purify->char end End char->end

Caption: A typical experimental workflow for labeling proteins using NHS ester chemistry.

Diagram 3: Experimental Workflow for Maleimide-Thiol Labeling

Maleimide_Workflow start Start prep Step 1: Prepare Protein - Dissolve in degassed buffer (pH 6.5-7.5) - Adjust concentration (1-10 mg/mL) start->prep reduce Step 2 (Optional): Reduce Disulfides - Add 10-100x molar excess of TCEP - Incubate for 20-60 min prep->reduce reagent Step 3: Prepare Maleimide Reagent - Dissolve in anhydrous DMSO/DMF reduce->reagent react Step 4: Conjugation Reaction - Add 10-20x molar excess of maleimide to protein - Incubate 2h at RT or overnight at 4°C reagent->react purify Step 5: Purify Conjugate - Use size-exclusion chromatography - Remove unreacted maleimide and TCEP react->purify char Step 6: Characterize & Store - Calculate Degree of Labeling (DOL) - Store appropriately purify->char end End char->end

References

Validation & Comparative

A Researcher's Guide to Cysteine Protecting Groups: Acm vs. Trt and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic protection of reactive amino acid side chains is paramount. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, presents a significant synthetic challenge, making its effective protection crucial for a successful outcome.[1][2] This guide provides an objective comparison of commonly used cysteine protecting groups, with a focus on Acetamidomethyl (Acm) and Trityl (Trt), alongside other alternatives like S-tert-butylthio (StBu). Supported by experimental data, this guide will assist researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their synthetic goals.

The Principle of Orthogonal Protection

The concept of "orthogonality" is central to the synthesis of complex peptides, particularly those containing multiple disulfide bonds.[3] Orthogonal protecting groups can be selectively removed in the presence of one another under distinct chemical conditions.[4] This allows for the precise, regioselective formation of disulfide bridges, which is critical for the correct folding and biological activity of many therapeutic peptides.[3] The choice of protecting groups—acid-labile, oxidatively-cleaved, or reductively-cleaved—dictates the entire synthetic strategy.

Comparison of Cysteine Protecting Groups

The selection of a protecting group is guided by its stability under various conditions, the ease and efficiency of its removal, and its compatibility with the overall synthetic scheme, typically Solid-Phase Peptide Synthesis (SPPS).[2][5]

  • Acetamidomethyl (Acm): The Acm group is renowned for its stability under the acidic and basic conditions of both Boc and Fmoc SPPS strategies.[1] This makes it an excellent choice when the cysteine thiol needs to remain protected until a late stage of the synthesis or for purification of the protected peptide.[6] Its removal is typically achieved through oxidative methods, most commonly with iodine, which can simultaneously facilitate disulfide bond formation.[1][5] Other methods include treatment with heavy metal salts like mercury(II) acetate or milder palladium-based catalysts.[1]

  • Trityl (Trt): As a bulky and acid-labile group, Trt is one of the most common choices for routine peptide synthesis where a free thiol is desired in the final product.[1][5] It is typically removed concurrently with the cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[7][8] The efficiency of Trt removal is highly dependent on the use of scavengers, like triisopropylsilane (TIS), to irreversibly trap the liberated trityl cation and prevent side reactions.[5][7]

  • S-tert-butylthio (StBu): The StBu group offers an orthogonal approach as it is stable to TFA but is cleaved under reducing conditions.[1] This makes it an invaluable tool for strategies requiring multiple, specific disulfide bonds, as it is orthogonal to both acid-labile (e.g., Trt) and oxidatively-cleaved (e.g., Acm) groups.[1] Deprotection is typically achieved using thiols like dithiothreitol (DTT) or phosphines like tris(2-carboxyethyl)phosphine (TCEP).[1][9]

Data Presentation

Table 1: General Properties and Orthogonality of Cysteine Protecting Groups
Protecting GroupAbbreviationCleavage PrincipleTypical ReagentsStability to TFAOrthogonal ToKey Features
Acetamidomethyl AcmOxidationIodine, Hg(OAc)₂, AgOTf, Palladium complexes, NCS[1]Stable[10]Trt, StBuStable for intermediate purification; removal can form disulfide bond directly.[1][6]
Trityl TrtAcid-LabilityTFA, HBr/AcOH[6][7]Labile[5]Acm, StBuCost-effective; removed during final cleavage; requires scavengers.[1][5]
S-tert-butylthio StBuReductionDTT, β-mercaptoethanol, TCEP[1]Stable[1]Acm, TrtFully orthogonal to acid- and oxidation-labile groups; used for complex peptides.[1]
Diphenylmethyl DpmAcid-LabilityHigh concentration TFA[11]Stable to low % TFA[11]Acm, StBuOffers intermediate acid lability compared to Trt.[11]
Tetrahydropyranyl ThpAcid-LabilityTFA (during final cleavage)[1]LabileAcm, StBuSignificantly reduces racemization compared to Trt.[1]
4-methoxybenzyloxymethyl MBomAcid-LabilityTFALabileAcm, StBuSignificantly reduces racemization, even in microwave-assisted SPPS.[11]
Table 2: Performance Metrics: Racemization and Deprotection Efficiency
Protecting GroupMetricValueConditions / Notes
Trityl (Trt) Racemization3.3%During coupling of Fmoc-Cys(Trt)-OH.[1]
Racemization8.0%Uronium activation with base.[12]
Racemization10.9% / 26.6%Microwave-assisted SPPS at 50°C / 80°C.[11]
Acetamidomethyl (Acm) RacemizationFairly lowGenerally lower than Trt under similar coupling conditions.[11]
Deprotection Yield~90%Using DTNP in TFA/thioanisole.[13]
Tetrahydropyranyl (Thp) Racemization0.74%During coupling of Fmoc-Cys(Thp)-OH.[1]
Diphenylmethyl (Dpm) Racemization1.2%Uronium activation with base.[12]
4-methoxybenzyloxymethyl (MBom) Racemization0.4%Uronium activation with base.[11][12]

Mandatory Visualization

Orthogonal_Strategy cluster_Peptide Linear Peptide Synthesis (SPPS) cluster_Cleavage Step 1: Acidic Cleavage cluster_Ox1 Step 2: First Disulfide Formation cluster_Red Step 3: Reductive Cleavage cluster_Ox2 Step 4: Second Disulfide Formation cluster_Ox3 Step 5: Oxidative Cleavage & Final Disulfide Formation P Peptide Chain-Resin (Cys(Trt), Cys(Acm), Cys(StBu)) C1 Treat with TFA / TIS P->C1 Trt removal P1 Peptide with free SH and protected Cys (Cys(SH), Cys(Acm), Cys(StBu)) C1->P1 O1 Mild Oxidation (e.g., Air, K₃[Fe(CN)₆]) P1->O1 P2 Peptide with one Disulfide Bond (Cys-Cys, Cys(Acm), Cys(StBu)) O1->P2 R1 Treat with TCEP or DTT P2->R1 StBu removal P3 Peptide with one Disulfide Bond and second free SH pair (Cys-Cys, Cys(Acm), Cys(SH)) R1->P3 O2 Mild Oxidation P3->O2 P4 Peptide with two Disulfide Bonds (Cys-Cys, Cys(Acm), Cys-Cys) O2->P4 O3 Treat with Iodine (I₂) P4->O3 Acm removal PF Final Peptide with Three Regioselective Disulfide Bonds O3->PF SPPS_Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Activation 2. Amino Acid Activation (e.g., HATU/DIPEA in DMF) Wash1->Activation Coupling 3. Coupling (Add activated Fmoc-Cys(PG)-OH) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection No Final Final Cleavage & Global Deprotection Repeat->Final Yes (Final AA)

References

A Comparative Guide to Analytical Methods for Confirming Acm Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

In peptide synthesis and drug development, the acetamidomethyl (Acm) group serves as a crucial protecting group for the thiol side chain of cysteine. Its stability under the acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal are vital for producing complex peptides, especially those requiring specific disulfide bond formation.[1] Ensuring the complete and efficient removal of the Acm group is a critical checkpoint. This guide provides an objective comparison of the primary analytical techniques used to validate Acm deprotection: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), with additional context on the qualitative Ellman's Test.

Method Comparison: Mass Spectrometry vs. HPLC

Both Mass Spectrometry and HPLC are powerful, indispensable tools for monitoring the progress of a deprotection reaction.[2] However, they operate on different principles and offer distinct advantages. The choice between them often depends on whether the analysis requires absolute structural confirmation, precise quantification, or high-throughput screening.[2]

  • Mass Spectrometry (MS): This is the most direct method for confirming Acm removal.[3] It identifies molecules based on their mass-to-charge ratio (m/z), providing definitive evidence of deprotection by observing a specific mass shift.[2] The removal of one Acm group (C₃H₅NO) results in a mass decrease of 71.08 Da.[3][4] This technique is ideal for verifying the identity of the deprotected product.[2]

  • High-Performance Liquid Chromatography (HPLC): This technique separates molecules based on their physicochemical properties, such as hydrophobicity in reversed-phase HPLC.[2] A successful deprotection changes the peptide's polarity, resulting in a new peak with a different retention time compared to the Acm-protected starting material.[3] By comparing the peak areas in the chromatogram before and after the reaction, HPLC excels at providing accurate quantitative data on the extent of the reaction, allowing for the optimization of reaction conditions.[2]

Quantitative Data Summary

The following table summarizes the key characteristics of the primary analytical methods for confirming Acm group removal.

Parameter Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC) Ellman's Test (DTNB Assay)
Principle Measures mass-to-charge ratio (m/z).[2]Separates based on physicochemical properties (e.g., hydrophobicity).[2]Colorimetric detection of free sulfhydryl groups.
Primary Output Mass spectrum showing a mass decrease of ~71 Da per Acm group.[3]Chromatogram showing a retention time shift and peak area changes.[3]Absorbance measurement (typically at 410-412 nm).
Nature of Data Qualitative (identity confirmation) & semi-quantitative.Quantitative (purity, conversion rate).[2]Qualitative to semi-quantitative.
Key Advantage Definitive structural confirmation.[2][3]High precision and accuracy for quantification.[2]Rapid, simple, and low-cost.
Common Use Case Verifying product identity post-reaction.[2]Monitoring reaction progress and determining purity.[3]Quick confirmation of the presence of free thiols.
Limitations Not ideal for precise quantification without isotopic standards.[5]Requires a distinct retention time shift for accurate quantification.Prone to interference from other thiol-containing reagents.

Experimental Workflows & Logical Relationships

The process of Acm deprotection and subsequent confirmation follows a logical workflow. The choice of analytical method is often dictated by the specific experimental question being asked.

G cluster_workflow General Acm Deprotection & Confirmation Workflow cluster_analysis Analytical Confirmation Stage Acm_Peptide Acm-Protected Peptide Deprotection Deprotection Reaction (e.g., Iodine, Hg(OAc)₂) Acm_Peptide->Deprotection Quench Quench & Isolate Deprotection->Quench Crude_Product Crude Deprotected Peptide Quench->Crude_Product Analysis_Point Analysis of Crude/Purified Product Crude_Product->Analysis_Point HPLC HPLC Analysis Analysis_Point->HPLC Quantitative? MS Mass Spectrometry Analysis_Point->MS Identity? Ellman Ellman's Test Analysis_Point->Ellman Quick Check?

Acm deprotection and analysis workflow.

Key Experimental Protocols

Reproducible results depend on detailed and consistent protocols. The following are representative methods for monitoring Acm deprotection.

Protocol 1: HPLC Analysis for Reaction Monitoring

This protocol is used to quantify the conversion of the Acm-protected starting material to the deprotected product.

  • Sample Preparation : At various time points during the deprotection reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (if necessary, e.g., by adding sodium thiosulfate for iodine-mediated reactions).[3] Dilute the sample in a suitable solvent, typically Mobile Phase A.

  • Chromatographic Separation : Inject the sample onto a C18 reverse-phase HPLC column.[4]

  • Elution Gradient : Use a standard gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might run from 5% to 95% Mobile Phase B over 15-30 minutes.[6]

  • Detection : Monitor the elution profile at a wavelength of 220 nm.[6]

  • Data Analysis : Identify the peaks corresponding to the Acm-protected starting material and the deprotected product based on their retention times. Calculate the percentage of conversion by integrating the respective peak areas.[2]

Protocol 2: Mass Spectrometry for Identity Confirmation

This protocol confirms that the desired mass change has occurred. It is often performed in conjunction with HPLC (LC-MS).

  • Sample Preparation : Prepare a diluted sample of the final reaction product (post-workup) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.[4]

  • Infusion/Injection : Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.

  • MS Acquisition : Acquire the mass spectrum in positive ion mode.

  • Data Analysis : Determine the molecular weight of the major species in the sample. Compare the observed mass with the theoretical mass of the starting material and the expected deprotected product. A successful deprotection will show a mass loss of 71.08 Da for each Acm group removed.[3][4]

Protocol 3: Ellman's Test for Free Thiol Detection

This colorimetric assay provides a rapid qualitative check for the presence of free thiols, indicating successful deprotection.

  • Reagent Preparation : Prepare a solution of Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Sample Reaction : Add a sample of the reaction mixture to the DTNB solution.

  • Incubation : Allow the mixture to stand for approximately 15 minutes at room temperature.

  • Measurement : Measure the absorbance of the solution at 410 nm. The development of a yellow color, corresponding to the 2-nitro-5-thiobenzoate (TNB²⁻) anion, indicates the presence of free sulfhydryl groups.

  • Calculation (Semi-quantitative) : The concentration of sulfhydryl groups can be estimated using the Beer-Lambert law with the extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹ at 412 nm).

By employing these analytical methods, researchers can confidently monitor and confirm the successful removal of the Acm protecting group, a critical step for advancing the synthesis of complex peptides and therapeutic proteins.

References

Navigating the Thiol Landscape: A Comparative Guide to Mass Spectrometry Analysis of Peptides with Cys(Acm)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, the strategic handling of cysteine residues is paramount. The acetamidomethyl (Acm) protecting group for cysteine, Cys(Acm), is a widely utilized tool in solid-phase peptide synthesis (SPPS), particularly for the regioselective formation of multiple disulfide bonds. However, its behavior and stability during mass spectrometry (MS) analysis, along with the implications of its removal, necessitate a thorough understanding and comparison with alternative strategies.

This guide provides an objective comparison of Cys(Acm) with other common cysteine protecting groups in the context of mass spectrometry. Supported by experimental data and detailed protocols, we delve into the stability, fragmentation patterns, and potential side reactions associated with Cys(Acm), offering a comprehensive resource for optimizing the analysis of cysteine-containing peptides.

Cysteine Protecting Groups: A Comparative Overview

The choice of a cysteine protecting group is a critical decision in peptide synthesis, directly impacting the strategy for disulfide bond formation and influencing the subsequent mass spectrometry analysis. The ideal protecting group should be stable throughout synthesis, yet readily and selectively removable under conditions that do not compromise the peptide's integrity. Here, we compare Cys(Acm) with several common alternatives.

Protecting GroupAbbreviationKey Features & Mass Spectrometry ConsiderationsCommon Deprotection Method(s)
Acetamidomethyl Acm Stable to trifluoroacetic acid (TFA), allowing for purification of the protected peptide. Generally stable under typical collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) conditions in MS/MS, with fragmentation primarily occurring on the peptide backbone.[1]Iodine (I₂), N-Chlorosuccinimide (NCS), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)
Trityl Trt Highly labile to acid, typically removed during the final TFA cleavage. Prone to significant in-source decay and fragmentation in the mass spectrometer, showing a characteristic neutral loss of the trityl group (243.1 Da).[1]Trifluoroacetic acid (TFA)
4-Methoxytrityl Mmt More acid-labile than Trt, allowing for selective on-resin deprotection with dilute TFA. Similar to Trt, it can be labile during MS analysis.Dilute TFA (e.g., 1-2% in DCM)
S-tert-butylthio StBu Stable to both acidic and basic conditions used in Fmoc-SPPS. Removed by reducing agents. Generally stable during MS analysis.Thiols (e.g., DTT, β-mercaptoethanol), phosphines
Tetrahydropyranyl Thp Reduces racemization of the cysteine residue during synthesis compared to Trt and Acm. Cleaved by TFA. Its stability in MS is generally good.Trifluoroacetic acid (TFA)

Performance in Mass Spectrometry: Stability and Fragmentation

A key consideration for mass spectrometry analysis is the stability of the protecting group during ionization and fragmentation. In-source decay or facile fragmentation of the protecting group can complicate spectral interpretation.

Stability:

Experimental evidence indicates that the Acm group is significantly more stable under typical electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) conditions compared to the highly labile Trityl group.[1] The Trt group readily dissociates, leading to a prominent ion corresponding to the loss of the trityl cation (m/z 243.1) and a neutral loss of 243.1 Da from the protonated molecule.[1] In contrast, peptides containing Cys(Acm) predominantly show the protonated molecule with minimal in-source fragmentation of the protecting group.[1]

Fragmentation (MS/MS):

Under CID and HCD conditions, the fragmentation of Cys(Acm)-containing peptides is primarily characterized by cleavage of the peptide backbone, yielding the expected b- and y-type ions. The Acm group itself is relatively stable, and its fragmentation is not a dominant pathway.[1] This is advantageous for peptide sequencing, as the fragment ions directly reflect the amino acid sequence.

While Cys(Acm) itself does not typically produce a prominent characteristic neutral loss, other cysteine modifications can. For instance, amidinated aminoethylated cysteine has been shown to produce an intense neutral loss of 118 Da or a charged loss of 119 Da under low-energy fragmentation conditions, which can serve as a diagnostic marker for this specific modification.[2]

Acm Group Removal: Methods and Side Reactions

The removal of the Acm group is a critical step, often performed concurrently with disulfide bond formation. The choice of deprotection reagent can significantly impact the purity of the final peptide and introduce potential side reactions that are detectable by mass spectrometry.

Deprotection MethodReagentsTypical ConditionsPotential Side Reactions & MS Signatures
Iodine-mediated Oxidation Iodine (I₂)10-15 equivalents of I₂ in solvents like aqueous methanol or acetic acid for 1-2 hours.Iodination of sensitive residues: Addition of 126 Da to Tyr, Trp, or Met residues.
N-Chlorosuccinimide N-Chlorosuccinimide (NCS)On-resin treatment with NCS in DMF.Less prone to side reactions compared to iodine, but can still affect Met and Trp.
Heavy Metal-based Mercury(II) acetate (Hg(OAc)₂) or Silver trifluoromethanesulfonate (AgOTf)pH 4, followed by treatment with a thiol scavenger (e.g., β-mercaptoethanol).S-to-O Acm shift: In peptides with high Ser/Thr content, the Acm group can migrate from the cysteine sulfur to a serine or threonine hydroxyl group, resulting in a mass shift of the Acm group within the peptide. Highly toxic reagents.
Electrophilic Disulfides 2,2'-dithiobis(5-nitropyridine) (DTNP)Requires a large excess of DTNP and thioanisole in TFA.Can be a milder alternative to heavy metals and iodine.

A study on a peptide with high serine and threonine content revealed that deprotection of Cys(Acm) using thallium(III) trifluoroacetate or mercuric acetate resulted in a mass increase corresponding to multiples of the Acm moiety, indicating an S-to-O Acm shift. The use of glycerol as a scavenger was found to mitigate this side reaction.[1]

Experimental Protocols

Protocol 1: On-Resin Iodine-Mediated Acm Removal and Cyclization

This protocol describes the removal of the Acm groups from two cysteine residues on a solid-supported peptide, leading to the formation of a disulfide bond.

  • Peptide Synthesis: Synthesize the linear peptide containing two Cys(Acm) residues on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Iodine Treatment: Prepare a solution of iodine (10 equivalents relative to the resin loading) in DMF. Add the iodine solution to the swollen resin.

  • Reaction: Gently agitate the resin mixture at room temperature for 1-2 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove other side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash the pellet, and dry it under vacuum. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: LC-MS Analysis of Cys(Acm)-Containing Peptides

This protocol outlines a general procedure for the analysis of Cys(Acm)-protected peptides by LC-MS.

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 15-30 minutes) at a flow rate of 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

    • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by CID or HCD. Set the collision energy to an appropriate value (e.g., 25-35 arbitrary units).

  • Data Analysis: Process the raw data using appropriate software to identify the peptide and analyze its fragmentation pattern. Look for the expected molecular ion and the b- and y-ion series in the MS/MS spectra.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Acm Deprotection & Cyclization cluster_analysis Analysis SPPS Fmoc-SPPS of Cys(Acm) Peptide Deprotection On-Resin or In-Solution Deprotection (e.g., Iodine) SPPS->Deprotection Linear Peptide Cleavage TFA Cleavage Deprotection->Cleavage Cyclized Peptide on Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide LCMS LC-MS/MS Analysis Purification->LCMS Purified Peptide

Figure 1. General workflow for the synthesis and analysis of a cyclic peptide using Cys(Acm) protection.

fragmentation_comparison cluster_cys_acm Cys(Acm) Peptide cluster_cys_trt Cys(Trt) Peptide MS1_Acm MS1: [M+H]+ MS2_Acm MS2: b- and y-ions (Backbone Fragmentation) MS1_Acm->MS2_Acm CID/HCD MS1_Trt MS1: [M+H]+ and [M+H-Trt]+ MS2_Trt MS2: Prominent Neutral Loss of Trityl (243.1 Da) MS1_Trt->MS2_Trt CID/HCD Ionization_Acm ESI/MALDI Ionization_Acm->MS1_Acm Ionization_Trt ESI/MALDI Ionization_Trt->MS1_Trt

Figure 2. Comparison of the expected mass spectrometry behavior of peptides containing Cys(Acm) versus Cys(Trt).

References

A Comparative HPLC Purification Profile of Acm-Protected vs. Deprotected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of cysteine-containing peptides are pivotal for therapeutic and research applications. The acetamidomethyl (Acm) protecting group is a cornerstone in this process, safeguarding the reactive thiol group of cysteine during solid-phase peptide synthesis (SPPS). Its removal is a critical step that significantly alters the peptide's physicochemical properties, directly impacting its behavior during purification. This guide provides an objective comparison of the HPLC purification profiles of Acm-protected peptides and their deprotected counterparts, supported by experimental data and detailed protocols.

The Influence of the Acm Group on HPLC Retention

In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of peptides is primarily dictated by their hydrophobicity.[1] Peptides with greater hydrophobicity interact more strongly with the nonpolar stationary phase (commonly C18), leading to longer retention times. The Acm group (acetamidomethyl, -CH2-NH-CO-CH3) introduces a polar amide functional group to the cysteine side chain. This increased polarity makes the Acm-protected peptide more hydrophilic compared to its deprotected form, where the free thiol (-SH) is less polar.

Consequently, in a typical RP-HPLC separation with a water/acetonitrile gradient, the Acm-protected peptide will have a weaker interaction with the stationary phase and will, therefore, elute earlier than the deprotected peptide. The removal of the Acm group increases the overall hydrophobicity of the peptide, resulting in a noticeable shift to a longer retention time in the HPLC chromatogram.[2] This predictable shift is a key indicator of a successful deprotection reaction.

Comparative HPLC Data

The following table summarizes illustrative HPLC data for a model peptide before and after Acm deprotection, showcasing the expected shift in retention time and the change in purity profile.

Peptide FormRetention Time (min)Purity (%)Observations
Acm-Protected Peptide12.585-95The main peak corresponds to the intact Acm-protected peptide.
Deprotected Peptide15.2>95 (after purification)A shift to a longer retention time is observed upon successful Acm removal. The purity reflects the state after a purification step.

Note: The retention times and purities are illustrative and will vary depending on the specific peptide sequence, HPLC conditions, and the efficiency of the synthesis and deprotection reactions.[2]

Experimental Protocols

Reproducible and comparable results are contingent on detailed and consistent experimental methodologies.

Protocol 1: Acm Deprotection using Iodine (On-Resin)

This protocol outlines the removal of the Acm group and the simultaneous formation of a disulfide bond while the peptide is still attached to the solid support.

Materials:

  • Acm-protected peptide resin

  • N,N-dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized water

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Suspend the Acm-protected peptide resin in DMF (approximately 1 mL/gram of resin).

  • Prepare a solution of 10 equivalents of iodine in a 4:1 (v/v) mixture of DMF and water.

  • Add the iodine solution to the resin suspension.

  • Agitate the reaction mixture at room temperature for 40-60 minutes.[3]

  • Filter the resin and wash it sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times) to quench excess iodine, DMF (5 times), and DCM (3 times).

  • Dry the deprotected peptide resin under vacuum before proceeding with cleavage from the resin.

Protocol 2: Acm Deprotection using Mercury(II) Acetate (In Solution)

This protocol is for the deprotection of Acm groups in solution to yield a free thiol.

Materials:

  • Acm-protected peptide, lyophilized

  • 10% aqueous acetic acid

  • Glacial acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

  • Aqueous ammonia

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

  • Add mercury(II) acetate (10 equivalents per Acm group).

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid and stir the mixture gently at room temperature.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and allow the mixture to stand for at least 5 hours to precipitate the mercury.

  • Remove the precipitate by centrifugation.

  • The supernatant containing the deprotected peptide is then purified by preparative HPLC.

Protocol 3: Reversed-Phase HPLC Analysis

This protocol provides a general workflow for the analytical RP-HPLC of peptides.

Materials:

  • Crude or purified peptide sample (Acm-protected or deprotected)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

Procedure:

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% B over 30 minutes.[2]

    • Maintain a constant flow rate, for example, 1 mL/min for an analytical column.[2]

  • Detection: Monitor the elution profile by measuring the UV absorbance at 210-220 nm, which corresponds to the peptide bonds.[1]

  • Data Analysis: Compare the chromatograms of the Acm-protected and deprotected peptides to observe the shift in retention time and assess purity.

Visualization of Workflow and Rationale

To further elucidate the process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis_protected Analysis of Protected Peptide cluster_deprotection Acm Deprotection cluster_analysis_deprotected Purification of Deprotected Peptide A Solid-Phase Peptide Synthesis (with Fmoc-Cys(Acm)-OH) B Cleavage from Resin (e.g., with TFA) A->B C Crude Acm-Protected Peptide B->C D RP-HPLC Analysis C->D F Deprotection Reaction (e.g., Iodine or Hg(OAc)₂) C->F E Early Eluting Peak (e.g., RT = 12.5 min) D->E G Crude Deprotected Peptide F->G H Preparative RP-HPLC G->H I Later Eluting Peak (e.g., RT = 15.2 min) H->I Fraction Collection J Purified Deprotected Peptide H->J

Caption: Experimental workflow from synthesis to purification.

retention_logic cluster_Acm Acm-Protected Cysteine cluster_Deprotected Deprotected Cysteine Peptide Peptide Backbone Acm_Peptide Cys(Acm) Side Chain (-CH₂-S-CH₂-NH-CO-CH₃) Peptide->Acm_Peptide Deprotected_Peptide Free Thiol Side Chain (-CH₂-SH) Peptide->Deprotected_Peptide Polarity_Acm Increased Polarity (Hydrophilic) Acm_Peptide->Polarity_Acm Interaction_Acm Weaker Interaction with C18 Stationary Phase Polarity_Acm->Interaction_Acm Retention_Acm Shorter Retention Time (Early Elution) Interaction_Acm->Retention_Acm Polarity_Deprotected Decreased Polarity (More Hydrophobic) Deprotected_Peptide->Polarity_Deprotected Interaction_Deprotected Stronger Interaction with C18 Stationary Phase Polarity_Deprotected->Interaction_Deprotected Retention_Deprotected Longer Retention Time (Late Elution) Interaction_Deprotected->Retention_Deprotected

Caption: Logic of HPLC retention time based on polarity.

References

A Comparative Guide to On-Resin vs. Solution-Phase Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

The cyclization of peptides is a pivotal strategy in medicinal chemistry and drug discovery, transforming linear peptides into conformationally constrained macrocycles. This structural modification can significantly enhance a peptide's therapeutic properties, including increased receptor affinity, improved metabolic stability against proteolytic degradation, and better bioavailability.[1][2] The two predominant methodologies for achieving peptide cyclization are performing the reaction while the peptide is still attached to a solid support (on-resin) or after the linear peptide has been cleaved and is free in solution (solution-phase).

This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their synthetic goals.

Comparative Analysis: On-Resin vs. Solution-Phase Cyclization

The choice between on-resin and solution-phase cyclization depends on several factors, including the peptide sequence, the desired ring size, and the scale of the synthesis. Each method presents a unique set of advantages and disadvantages.

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Intermolecular Reactions Minimized due to the "pseudo-dilution" effect of the resin, which isolates peptide chains and favors intramolecular reactions.Higher risk of dimerization and oligomerization, requiring high-dilution conditions (typically 1-5 mM) to favor intramolecular cyclization.[3][4]
Purification Simplified workflow. Excess reagents and soluble by-products are removed by simple washing and filtration before the final cleavage step.[1][5]Often requires purification of the linear precursor before cyclization and a second purification of the final cyclic product.[2][5]
Reaction Monitoring More challenging to monitor in real-time. Typically requires cleaving a small sample of resin for analysis by LC-MS.[5]Easier to monitor. Aliquots can be taken directly from the reaction mixture for analysis by HPLC or MS.[5]
Solubility Solubility of the peptide is not a concern as it remains attached to the insoluble solid support.[5]Poor solubility of the fully protected or deprotected linear peptide in the cyclization solvent can be a significant challenge.[5]
Conformational Freedom The peptide's conformation may be restricted by its attachment to the resin, which can sometimes hinder the cyclization of certain sequences.[5][3]The peptide has greater conformational freedom in solution, which can be either beneficial or detrimental depending on the sequence's propensity to adopt a cyclization-competent conformation.[5]
Overall Yield & Purity Can lead to higher purity of the crude product due to fewer side reactions.[6] However, cyclization yields can be lower if the resin restricts a favorable conformation.[7]Cyclization yields in solution can be higher, but the overall process may have lower global yields due to the multiple purification steps.[7] Oligomerization can reduce the purity of the crude product.[8]
Automation Readily incorporated into automated peptide synthesis protocols.[9]More difficult to fully automate due to the necessary cleavage and purification steps prior to cyclization.

Experimental Protocols

The following are generalized protocols for head-to-tail peptide cyclization, a common strategy where the N-terminus is connected to the C-terminus.[1] These protocols should be optimized for specific peptide sequences.

Protocol 1: On-Resin Head-to-Tail Cyclization

This method requires anchoring the linear peptide to the resin via an amino acid side chain, typically Aspartic Acid (Asp) or Glutamic Acid (Glu).[9]

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

  • The amino acid that will serve as the anchor point (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll) is incorporated at the desired position. The allyl (All) group is an orthogonal protecting group that can be removed without cleaving the peptide from the resin.[9]

2. Selective Side-Chain and N-Terminal Deprotection:

  • N-Terminal Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

  • C-Terminal Carboxyl Deprotection: Remove the allyl protecting group from the side chain of the anchoring residue (Asp or Glu). This is typically achieved by treating the resin with a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane in DCM.[9]

3. On-Resin Cyclization:

  • Swell the resin in a suitable solvent (e.g., DMF or NMP).[4]

  • Add a solution of a coupling reagent (e.g., PyBOP or HATU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF.[1][4]

  • Allow the reaction to proceed for 2-24 hours at room temperature.[1] The reaction progress can be monitored by cleaving a small sample of resin for LC-MS analysis.[5]

4. Cleavage and Final Deprotection:

  • Once cyclization is complete, thoroughly wash the resin with DMF, DCM, and methanol, then dry it under vacuum.[1]

  • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[1][9]

5. Purification:

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[1]

  • Purify the final cyclic peptide by reverse-phase HPLC (RP-HPLC).[1]

Protocol 2: Solution-Phase Head-to-Tail Cyclization

This method involves synthesizing the linear peptide, cleaving it from the resin with protecting groups still attached, and then performing the cyclization in a dilute solution.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a hyper acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. This allows for cleavage of the peptide while keeping the side-chain protecting groups intact.[4][10]

  • The N-terminal (e.g., Boc) and C-terminal (e.g., OMe) protecting groups should be stable to the final side-chain deprotection conditions but orthogonally removable for the cyclization step.

2. Cleavage from Resin:

  • Cleave the fully protected linear peptide from the 2-CTC resin using a mild acidic solution (e.g., 1% TFA in DCM).[8]

  • Purify the crude linear peptide, typically by flash chromatography, as it is often poorly soluble in standard RP-HPLC solvents.[11]

3. Terminal Deprotection:

  • Selectively deprotect the N-terminus and C-terminus of the purified linear peptide to expose the free amine and carboxylic acid required for cyclization.

4. High-Dilution Cyclization:

  • Dissolve the deprotected linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 1-5 mM to minimize intermolecular reactions.[4]

  • Slowly add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the stirred peptide solution.[4]

  • Monitor the reaction by taking aliquots for LC-MS analysis until the linear precursor is consumed.

5. Final Deprotection and Purification:

  • Remove the solvent under vacuum.

  • Treat the crude cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove all remaining side-chain protecting groups.

  • Precipitate the final product in cold diethyl ether.

  • Purify the crude cyclic peptide by RP-HPLC.[1]

Visualized Workflows

The following diagrams illustrate the distinct workflows for on-resin and solution-phase cyclization.

OnResin_Workflow s1 Linear Peptide Synthesis on Solid Support s2 Selective N- & C-Terminal Deprotection (On-Resin) s1->s2 s3 On-Resin Cyclization (Pseudo-dilution) s2->s3 s4 Cleavage & Global Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 s6 Final Cyclic Peptide s5->s6 SolutionPhase_Workflow s1 Linear Peptide Synthesis (Acid-Labile Resin) s2 Cleavage from Resin (Side-Chains Protected) s1->s2 s3 Purification of Linear Peptide s2->s3 s4 Selective N- & C-Terminal Deprotection s3->s4 s5 Solution-Phase Cyclization (High Dilution) s4->s5 s6 Global Deprotection s5->s6 s7 Purification (RP-HPLC) s6->s7 s8 Final Cyclic Peptide s7->s8

References

Navigating the Maze of Disulfide Bonds: A Comparative Guide to Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the correct disulfide bond connectivity is a critical step in protein characterization, ensuring structural integrity, stability, and biological function. Mass spectrometry has emerged as the gold standard for this intricate task. This guide provides an objective comparison of common mass spectrometry-based methodologies for the validation of disulfide bond connectivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

The accurate mapping of disulfide bridges is paramount, particularly in the development of biotherapeutics like monoclonal antibodies, where incorrect linkages can impact efficacy and safety.[1] Various mass spectrometry (MS) workflows have been developed to tackle this analytical challenge, each with its own set of advantages and limitations. This guide will delve into the nuances of sample preparation, fragmentation techniques, and data analysis strategies.

At the Crossroads of Strategy: Bottom-Up, Middle-Up, and Top-Down Approaches

The initial strategic decision in disulfide bond analysis by mass spectrometry lies in the overall approach to protein digestion and analysis.

  • Bottom-Up Proteomics: This is the most widely used strategy, involving the enzymatic digestion of the protein into smaller peptides under non-reducing conditions to preserve the native disulfide linkages.[2][3] These disulfide-linked peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this method provides high-resolution mapping, it can be challenged by incomplete digestion and the potential for disulfide bond scrambling during sample preparation.[4][5]

  • Middle-Up/Middle-Down Proteomics: This approach involves limited proteolysis or chemical cleavage to generate larger peptide fragments (typically 3-25 kDa). These larger fragments, which may contain multiple disulfide bonds, are then analyzed. This strategy reduces the complexity of the peptide mixture compared to the bottom-up approach and can be useful for analyzing specific domains of a protein.

  • Top-Down Proteomics: In this approach, the intact protein with its disulfide bonds preserved is introduced directly into the mass spectrometer. Fragmentation of the entire protein provides information about the overall disulfide connectivity. While this method avoids the potential artifacts of enzymatic digestion, it is generally limited to smaller proteins and can be challenging in terms of data interpretation for complex disulfide networks.

This guide will primarily focus on the widely adopted bottom-up approach due to its extensive application and the wealth of available comparative data.

The Critical First Step: Sample Preparation for Non-Reducing Peptide Mapping

A successful disulfide bond analysis hinges on meticulous sample preparation that preserves the native disulfide linkages while ensuring efficient enzymatic digestion. The primary challenge is to prevent artificial disulfide bond scrambling, which can occur under basic pH conditions and elevated temperatures commonly used for protein digestion.[5]

Key Considerations for Sample Preparation:
  • Denaturation: Proteins are typically denatured to unfold the protein and allow access for enzymatic cleavage. This is often achieved using agents like guanidine hydrochloride or urea.

  • Alkylation of Free Thiols: To prevent the formation of non-native disulfide bonds, any free cysteine residues (those not involved in a disulfide bond) must be blocked (alkylated). N-ethylmaleimide (NEM) is a common alkylating agent used for this purpose, as it is effective under the acidic conditions that help minimize scrambling.[6]

  • Enzymatic Digestion: Trypsin is the most commonly used protease. However, to minimize disulfide scrambling, digestion is often performed at a slightly acidic pH (around 6.5), which can reduce trypsin's efficiency.[6] Alternative enzymes like Lys-C, Glu-C, or pepsin can be used to generate overlapping peptides for more comprehensive mapping.[2] A recent development involves the addition of cystamine during sample preparation at a basic pH to effectively prevent disulfide scrambling while maintaining high trypsin activity.[5]

  • Deglycosylation: For glycoproteins, enzymatic removal of glycans using PNGase F can simplify the resulting mass spectra and improve the identification of disulfide-linked peptides.[1]

Unraveling the Connections: A Head-to-Head Comparison of Fragmentation Techniques

Once the disulfide-linked peptides are separated by liquid chromatography, they are fragmented within the mass spectrometer to determine which cysteine residues are connected. The choice of fragmentation technique is critical and significantly impacts the quality and interpretability of the data. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Fragmentation TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Collision-Induced Dissociation (CID) Fragmentation is induced by collision with an inert gas.- Well-established and widely available.- Effective for fragmenting smaller peptides.- Often results in the cleavage of the peptide backbone, leaving the disulfide bond intact, which can make it difficult to identify the linked peptides directly.- Can produce complex spectra with low-abundance fragment ions.Small, simple disulfide-linked peptides.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique performed in an Orbitrap mass analyzer.- Produces high-resolution, accurate-mass fragment ions.- Generally provides better fragmentation efficiency than CID.- Similar to CID, it primarily cleaves the peptide backbone.Identification of disulfide-linked peptides through accurate mass measurement of the precursor and fragment ions.
Electron Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to the peptide ion.- Preferentially cleaves the disulfide bond, generating the two constituent peptides as major fragments.[1]- Preserves labile post-translational modifications.- Excellent for fragmenting large, highly charged peptides.- Less effective for peptides with low charge states (z<3).- Can have a slower scan rate compared to CID/HCD.Unambiguous identification of disulfide-linked peptides, especially large and complex ones.
Electron Transfer/Higher-Energy Collision Dissociation (EThcD) A dual fragmentation technique combining ETD and HCD.- Generates a rich fragmentation spectrum with both c/z-ions from ETD and b/y-ions from HCD.- Provides comprehensive sequence information and direct evidence of disulfide linkage in a single spectrum.- Has been shown to outperform ETD in some comparative studies.[1]- Requires specialized instrumentation.Complex disulfide-linked peptides requiring high sequence coverage for confident identification.

Table 1. Comparison of Common Fragmentation Techniques for Disulfide Bond Analysis.

Experimental Protocols

I. Non-Reducing Peptide Mapping Workflow

This protocol outlines a general workflow for preparing a protein sample for disulfide bond analysis using a bottom-up approach.

Materials:

  • Protein of interest

  • Denaturation buffer (e.g., 8 M Guanidine-HCl or 6 M Urea in Tris buffer)

  • Alkylation reagent (e.g., N-ethylmaleimide - NEM)

  • Quenching reagent (e.g., Dithiothreitol - DTT)

  • Digestion buffer (e.g., Ammonium bicarbonate, pH ~6.5-8.0)

  • Protease (e.g., Trypsin, Lys-C)

  • Quenching solution (e.g., Formic acid)

Procedure:

  • Denaturation and Alkylation:

    • Dissolve the protein in the denaturation buffer.

    • Add NEM to alkylate free cysteine residues. Incubate in the dark at room temperature.

  • Buffer Exchange/Dilution:

    • Dilute the sample with the digestion buffer to reduce the concentration of the denaturant, which can inhibit protease activity.

  • Enzymatic Digestion:

    • Add the protease to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

    • Incubate at 37°C for a specified time (e.g., 4 hours to overnight).

  • Quenching:

    • Stop the digestion by adding formic acid to lower the pH.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a C18 reverse-phase column for separation.

    • Analyze the eluting peptides using a high-resolution mass spectrometer equipped with the desired fragmentation capability (CID, HCD, ETD, or EThcD).

II. ETD-based Disulfide Bond Analysis Workflow

This workflow focuses on the use of ETD for the direct identification of disulfide-linked peptides.

Procedure:

  • Sample Preparation: Prepare the sample using the non-reducing peptide mapping protocol described above.

  • LC-MS/MS Method Setup:

    • Set up a data-dependent acquisition method where the mass spectrometer automatically selects precursor ions for fragmentation.

    • Prioritize the selection of precursor ions with charge states of +3 or higher for ETD fragmentation.

  • ETD Fragmentation:

    • The selected precursor ions are subjected to ETD. The primary fragments will be the two peptides that were linked by the disulfide bond.

  • Data Analysis:

    • Utilize software that can identify disulfide-linked peptides by searching for pairs of peptides in the ETD spectra whose combined mass (minus 2 Da for the two hydrogen atoms lost during disulfide bond formation) matches the precursor ion mass.[1]

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis p1 Protein Sample p2 Denaturation & Alkylation of Free Thiols p1->p2 p3 Enzymatic Digestion (Non-reducing) p2->p3 a1 LC Separation p3->a1 a2 MS1 Scan (Precursor Ion Selection) a1->a2 a3 MS/MS Fragmentation (CID, HCD, ETD, or EThcD) a2->a3 a4 MS2 Scan (Fragment Ion Detection) a3->a4 d1 Database Search & Spectral Interpretation a4->d1 d2 Disulfide Bond Connectivity Map d1->d2 data_analysis_logic start Acquired MS/MS Spectra db_search Database Search for Linear Peptides start->db_search xlink_search Search for Disulfide-linked Peptide Pairs start->xlink_search cid_hcd CID/HCD Data: Match Precursor Mass to Sum of Two Peptides - 2Da xlink_search->cid_hcd etd ETD Data: Identify Constituent Peptides as Major Fragments xlink_search->etd scoring Scoring and Statistical Validation cid_hcd->scoring etd->scoring result Confident Disulfide Linkage Identification scoring->result

References

Navigating Orthogonal Strategies: A Comparative Guide to Alternatives for Fmoc-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic protection of cysteine residues is a cornerstone of success. The acetamidomethyl (Acm) group, while a reliable workhorse, is just one of a diverse toolkit of protecting groups available. This guide provides a comprehensive comparison of viable alternatives to Fmoc-Cys(Acm)-OH, offering a deep dive into their orthogonal deprotection strategies, performance data, and detailed experimental protocols to inform the rational design of complex peptide syntheses.

The pursuit of peptides with multiple, precisely defined disulfide bonds necessitates a sophisticated approach to cysteine protection. Orthogonal strategies, which allow for the selective removal of one protecting group in the presence of others, are paramount for achieving regioselective disulfide bond formation. While Fmoc-Cys(Acm)-OH has long been a staple, its removal often requires specific and sometimes harsh conditions. This has spurred the adoption of a range of alternative protecting groups, each with unique characteristics that can be leveraged to streamline and enhance the synthesis of complex peptides.

Performance Comparison of Cysteine Protecting Groups

The ideal cysteine protecting group should be stable throughout solid-phase peptide synthesis (SPPS), yet readily and selectively removable under mild conditions that do not compromise the integrity of the peptide. The choice of protecting group significantly impacts not only the deprotection strategy but also the potential for side reactions such as racemization. The following tables summarize key performance indicators for common alternatives to Fmoc-Cys(Acm)-OH.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal ToKey AdvantagesPotential Disadvantages
Acetamidomethyl AcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[1]Trt, Mmt, tBu, StBu[1][2]Stable to TFA; allows for purification of the protected peptide before disulfide bond formation.[1]Deprotection can be sluggish and may require toxic heavy metals.
Trityl TrtMild acid (e.g., 1-5% TFA in DCM), or standard TFA cleavage cocktail.[2]Acm, StBu, Npys[2]Cost-effective for routine synthesis of peptides with free thiols.[1][3]Prone to racemization[1][4]; limited orthogonality in standard Fmoc-SPPS.[4]
4-Methoxytrityl MmtVery mild acid (e.g., 0.5-2% TFA in DCM).[2][5]Acm, StBu, Npys, Trt, Dpm[2]Highly acid-labile, enabling selective on-resin deprotection.[6]
tert-Butylthio StBuReducing agents (e.g., phosphines like TCEP or thiols like β-mercaptoethanol).[2]Acm, Trt, MmtStable to both acidic and basic conditions.[2][7]Reductive deprotection can be slow and sequence-dependent.[8]
Tetrahydropyranyl ThpAcid-labile (cleaved by standard TFA cocktail).[3]StBuSignificantly reduces racemization compared to other groups.[3][9]Creates a diastereomeric mixture of the protected amino acid.[9]

Racemization of C-terminal Cysteine

Racemization of the C-terminal cysteine residue during synthesis is a significant concern. The choice of protecting group can have a substantial impact on the extent of this side reaction.

Protecting Group on C-terminal CysteineRacemization (%)Coupling Conditions
Fmoc-Cys(Thp)-OH0.74DIPCDI/Oxyma Pure[3][9]
Fmoc-Cys(Trt)-OH3.3DIPCDI/Oxyma Pure[3][9]
Fmoc-Cys(Dpm)-OH6.8DIPCDI/Oxyma Pure[3]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful implementation of these orthogonal strategies.

On-Resin Deprotection of Mmt and First Disulfide Bond Formation

This protocol is suitable for the selective deprotection of a Cys(Mmt) residue followed by the formation of the first disulfide bond on the solid support.

Materials:

  • Peptidyl-resin containing Cys(Mmt) and another Cys residue with a stable protecting group (e.g., Acm).

  • Mmt deprotection solution: 1-2% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM).

  • Oxidizing agent: N-chlorosuccinimide (NCS) or Iodine (I₂).

  • Solvents: N,N-Dimethylformamide (DMF), DCM.

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with the Mmt deprotection solution for 2-5 minutes, repeating as necessary until the deprotection is complete (monitored by a colorimetric test).

  • Wash the resin thoroughly with DCM and then DMF.

  • For disulfide bond formation, suspend the resin in DMF and add a solution of the oxidizing agent (e.g., 3 equivalents of NCS) and shake for 1-2 hours at room temperature.

  • Wash the resin with DMF and DCM.

On-Resin Deprotection of StBu

This protocol describes the removal of the S-tert-butylthio (StBu) protecting group on the solid phase.

Materials:

  • Peptidyl-resin with Cys(StBu).

  • Deprotection solution: 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF.[3]

  • Solvents: DMF, DCM.

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with the deprotection solution and agitate at room temperature for 1-2 hours.

  • Monitor the progress of the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once deprotection is complete, wash the resin thoroughly with DMF and DCM.

Simultaneous Acm Deprotection and Second Disulfide Bond Formation

This protocol is for the concurrent removal of Acm groups and the formation of a second disulfide bond.

Materials:

  • Peptidyl-resin with two Cys(Acm) residues.

  • Iodine (I₂) solution in DMF (typically 10 equivalents).

  • Quenching solution: 2% ascorbic acid in DMF.

  • Solvents: DMF, DCM.

Procedure:

  • Suspend the peptidyl-resin in DMF.

  • Add the iodine solution to the resin and shake for 40-60 minutes at room temperature.

  • Wash the resin with DMF.

  • Quench excess iodine by washing with the ascorbic acid solution.

  • Wash the resin again with DMF and DCM.

Visualizing Orthogonal Strategies

The logical relationships and workflows of orthogonal cysteine protection strategies can be effectively visualized to aid in the planning of complex peptide syntheses.

Orthogonal_Strategy_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnResin On-Resin Manipulations cluster_Cleavage Cleavage and Final Product Start Start with Resin Elongation Peptide Chain Elongation (Fmoc Chemistry) Start->Elongation Cys_Mmt Incorporate Fmoc-Cys(Mmt)-OH Elongation->Cys_Mmt Cys_Acm Incorporate Fmoc-Cys(Acm)-OH Cys_Mmt->Cys_Acm Deprotect_Mmt Selective Mmt Deprotection (1-2% TFA in DCM) Cys_Acm->Deprotect_Mmt Disulfide1 First Disulfide Bond Formation (e.g., NCS or I₂) Deprotect_Mmt->Disulfide1 Deprotect_Acm Acm Deprotection & Second Disulfide Bond Formation (Iodine) Disulfide1->Deprotect_Acm Cleavage Global Deprotection and Cleavage from Resin (TFA Cocktail) Deprotect_Acm->Cleavage Final_Peptide Peptide with Two Regioselective Disulfide Bonds Cleavage->Final_Peptide Protecting_Group_Orthogonality cluster_Acid_Labile Acid Labile cluster_Redox_Labile Redox Labile Mmt Mmt (Very Mild Acid) Trt Trt (Mild Acid) Acm Acm (Oxidative) Mmt->Acm StBu StBu (Reductive) Mmt->StBu Thp Thp (Strong Acid) Trt->Acm Trt->StBu Thp->Acm Thp->StBu

References

D-Cysteine vs. L-Cysteine: A Comparative Guide to Their Impact on Peptide Structure and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues is a critical determinant of a peptide's therapeutic potential. The substitution of the naturally occurring L-amino acids with their D-enantiomers, a cornerstone of modern peptide drug design, can profoundly influence a peptide's structure, stability, and biological activity. This guide provides a comprehensive comparison of the effects of incorporating D-cysteine versus L-cysteine into peptide structures, supported by experimental data and detailed methodologies.

Executive Summary

The incorporation of D-cysteine in place of L-cysteine in a peptide sequence is a strategic modification primarily aimed at enhancing proteolytic stability. Natural proteases are stereospecific for L-amino acids, rendering peptides containing D-amino acids less susceptible to enzymatic degradation. This increased stability can lead to a longer in vivo half-life and prolonged therapeutic effect.

Beyond stability, the chirality of the cysteine residue can significantly impact the peptide's three-dimensional conformation. The introduction of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns and α-helices, or conversely, disrupt existing L-amino acid-driven structures. These conformational changes can, in turn, modulate the peptide's binding affinity for its target receptor and its overall biological activity.

This guide will delve into the experimental data that underpins these principles, presenting quantitative comparisons and the methodologies used to obtain them.

Impact on Peptide Stability: Resisting Proteolytic Degradation

One of the most significant advantages of substituting L-cysteine with D-cysteine is the marked increase in resistance to proteolysis.

Table 1: Comparative Proteolytic Stability of L-Cysteine vs. D-Cysteine Containing Peptides

Peptide SequenceCysteine StereochemistryProteaseHalf-life (t½)Reference
KKVVFKVKFKKL-CysteineSerumNot Specified (degraded)[1]
KKVVFKVKFKK (analogue)D-Amino Acid SubstitutionSerumSignificantly Increased[1]
IL-15 Antagonist (P8)L-Amino AcidsProteasesRapidly Degraded[2]
IL-15 Antagonist ([A4a]P8)D-Ala SubstitutionProteasesIncreased Stability[2]
IL-15 Antagonist ([K1k;A4a]P8 dimer)D-Lys & D-Ala SubstitutionTrypsin, Chymotrypsin, PepsinStable up to 48 min[2]

Note: While specific half-life values for direct D-Cysteine vs L-Cysteine comparison in a single peptide were not found in the provided search results, the general principle of increased stability with D-amino acid substitution is well-established.[1][2]

Experimental Protocol: In Vitro Peptide Stability Assay in Serum

This protocol outlines a general method to assess the stability of a peptide in the presence of serum proteases.

Materials:

  • Synthesized peptide (L- and D-cysteine containing variants)

  • Human serum

  • Quenching solution (e.g., 1% formic acid in ethanol or acetonitrile)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).

  • Incubation: Dilute the peptide stock solution in human serum (e.g., to a final concentration of 10 µM in 25% serum) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate serum proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the peptide's half-life (t½).

Influence on Peptide Structure: A Tale of Two Stereoisomers

The stereochemistry of a cysteine residue can have a profound impact on the local and global conformation of a peptide. This is often analyzed using techniques such as Circular Dichroism (CD) spectroscopy.

Table 2: Secondary Structure Analysis of L-Cysteine vs. D-Cysteine Containing Peptides

Peptide ContextCysteine StereochemistrySecondary Structure ObservationAnalytical Method
Antimicrobial Peptide (KKVVFKVKFKK analogue)D-Amino Acid Substitution at terminiLittle effect on α-helical structureCircular Dichroism
Antimicrobial Peptide (KKVVFKVKFKK analogue)D-Amino Acid Substitution in the middleDisruption of α-helical structureCircular Dichroism
General PeptidesL-CysteinePronounced minima around 200 nm, indicating little secondary structure in short peptides.Circular Dichroism
General PeptidesD-CysteineCan induce or stabilize β-turns and α-helices.General Finding

Note: Quantitative deconvolution of CD spectra for a direct D-Cysteine vs L-Cysteine comparison was not available in the provided search results. The data reflects general observations from studies on D-amino acid substitutions.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for estimating the secondary structure content of peptides in solution.

Materials:

  • Purified peptide (L- and D-cysteine variants)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a final concentration typically in the range of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the experimental parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record the CD spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution software to analyze the processed CD spectrum and estimate the percentage of α-helix, β-sheet, and random coil content.

Modulation of Biological Activity: The Consequence of Conformational Change

The changes in stability and structure imparted by D-cysteine substitution directly translate to alterations in biological activity. This can manifest as changes in binding affinity to a target receptor or a modified functional response.

Table 3: Biological Activity of L-Cysteine vs. D-Cysteine Containing Peptides

Peptide/TargetCysteine/Amino Acid StereochemistryMetricValueReference
FliY (E. Coli cysteine/cystine ABC transporter)L-CystineKD~10 µM[1]
FliY (E. Coli cysteine/cystine ABC transporter)D-CystineKDNo binding detected[1]
FliY (E. Coli cysteine/cystine ABC transporter)L-CysteineKD14.4 ± 2.4 µM[1]
FliY (E. Coli cysteine/cystine ABC transporter)D-CysteineKD10 ± 3.4 µM[1]
IL-15 Antagonist Peptide (P8)L-Amino AcidsIC50Baseline[2]
IL-15 Antagonist Peptide ([A4a]P8)D-Ala SubstitutionIC505-fold increase in inhibition[2]
MHC Class I BindingL-CysteinePredicted IC50Often underestimated[3]
MHC Class I BindingL-Cysteine (in reducing conditions)Measured IC50More accurate binding affinity[3]
Experimental Protocol: Receptor Binding Assay (Competitive Binding)

This protocol describes a general method to determine the binding affinity of a peptide to its receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled competitor peptides (L- and D-cysteine variants)

  • Assay buffer

  • Filtration apparatus and filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the mixture at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filters to separate the receptor-bound radiolabeled ligand from the unbound ligand. Wash the filters with cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Concepts

Peptide Synthesis Workflow

The synthesis of peptides containing D- or L-cysteine typically follows a standard solid-phase peptide synthesis (SPPS) protocol.

G Resin Solid Support (Resin) Coupling1 Couple first L/D-Amino Acid Resin->Coupling1 Deprotection1 Remove Protecting Group Coupling1->Deprotection1 Coupling2 Couple L/D-Cysteine Deprotection1->Coupling2 Deprotection2 Remove Protecting Group Coupling2->Deprotection2 Coupling3 Couple subsequent Amino Acids Deprotection2->Coupling3 Cleavage Cleave Peptide from Resin Coupling3->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway Modulation

The altered structure and stability of a D-cysteine containing peptide can lead to differential modulation of a signaling pathway compared to its L-counterpart.

G cluster_0 L-Cysteine Peptide cluster_1 D-Cysteine Peptide L_Peptide L-Peptide L_Receptor Receptor L_Peptide->L_Receptor Binds L_Degradation Proteolytic Degradation L_Peptide->L_Degradation L_Signal Signaling Cascade L_Receptor->L_Signal Activates L_Response Biological Response L_Signal->L_Response D_Peptide D-Peptide D_Receptor Receptor D_Peptide->D_Receptor Binds (Altered Affinity) D_Stability Increased Stability D_Peptide->D_Stability D_Signal Altered Signaling D_Receptor->D_Signal Modulates D_Response Modulated Response D_Signal->D_Response

Caption: Impact of D-cysteine substitution on receptor signaling.

Conclusion

The substitution of L-cysteine with D-cysteine is a powerful tool in peptide drug design, offering a strategic approach to enhance proteolytic stability and modulate biological activity. The choice of stereoisomer can have a cascading effect, from altering the peptide's secondary structure to fine-tuning its interaction with its biological target. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these effects. While the general principles are well-established, the precise impact of D-cysteine incorporation is context-dependent and necessitates empirical validation for each specific peptide. Future research focusing on direct, quantitative comparisons of D- and L-cysteine containing peptide analogues will further illuminate the nuanced structure-activity relationships governed by stereochemistry.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Cys(Acm)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-D-Cys(Acm)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-D-cysteine), a reagent commonly utilized in peptide synthesis. Adherence to these procedural steps is critical for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and should be handled with care.[1] Before beginning any disposal procedures, it is crucial to be aware of its potential hazards.

Key Hazards:

  • Irritant: Causes irritation to the eyes, respiratory system, and skin.[1]

  • Combustible Solid: The material can burn but does not easily propagate a flame.[1]

  • Dust Explosion Hazard: Fine dust can create explosive mixtures with air.[1]

Incompatibilities:

  • Avoid contact with strong oxidizing agents such as nitrates, peroxides, and chlorine bleaches, as this may lead to ignition.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[1] This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile gloves)[2][3]

  • Lab coat

  • A dust respirator is recommended if there is a risk of generating dust.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for reference.

PropertyValue
CAS Number 168300-88-7
Molecular Formula C₂₁H₂₂N₂O₅S
Molecular Weight 414.47 g/mol
Appearance White to slight yellow or beige powder
Melting Point 143-145 °C
Storage Temperature 2-30°C
Storage Class 11 - Combustible Solids

(Data sourced from Sigma-Aldrich)

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the routine disposal of solid this compound waste and contaminated materials. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation:

    • Designate a specific, leak-proof hazardous waste container for solid this compound.[1][2]

    • Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified and permitted by your institution's hazardous waste management plan.[1][2]

  • Waste Collection:

    • Place all solid waste, including unused reagent, contaminated spatulas, weighing papers, and gloves, into the designated container.[1]

    • For liquid waste, such as solutions containing this compound, use a separate, labeled, and sealed container for hazardous liquid waste.[1][3] The container must be labeled with the names of all chemical components.[1]

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous waste.[1]

  • Spill Management:

    • In the event of a small, dry spill, use dry clean-up procedures to collect the material.[1][4] Avoid generating dust.[1][4]

    • Sweep or vacuum the spilled material and place it in the designated hazardous waste container.[1][4]

    • For wet spills, vacuum or shovel the material into a labeled container for disposal.[4]

    • After cleanup, wash the area with large amounts of water and prevent runoff from entering drains.[4]

  • Container Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

    • Keep the waste container tightly sealed when not in use.[1]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, secure, and away from heat sources and incompatible chemicals.[1][3]

  • Final Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]

    • All waste must be disposed of through a licensed hazardous waste management company or your institution's certified chemical waste disposal program.[1][3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Dust Respirator (if needed) A->B C Waste Generated? B->C D Solid Waste: - Unused Reagent - Contaminated Labware C->D Yes, Solid E Liquid Waste: - Solutions containing This compound C->E Yes, Liquid F Contaminated Sharps C->F Yes, Sharps G Place in Labeled, Sealed Hazardous Solid Waste Container D->G H Place in Labeled, Sealed Hazardous Liquid Waste Container E->H I Place in Designated Hazardous Sharps Container F->I J Store in Designated Satellite Accumulation Area G->J H->J I->J K Arrange for Pickup by Licensed Hazardous Waste Disposal Service J->K L End of Process K->L

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Cys(Acm)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Cys(Acm)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.